molecular formula C8H17NO2 B11918147 1-(2,2-Diethoxyethyl)aziridine

1-(2,2-Diethoxyethyl)aziridine

Cat. No.: B11918147
M. Wt: 159.23 g/mol
InChI Key: ISAGXIPWFDIPOK-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)aziridine (CAS 33449-47-7) is a specialized organic compound of significant interest in synthetic chemistry research. This molecule features a reactive aziridine ring, a three-membered heterocycle known for its considerable ring strain, fused with a 2,2-diethoxyethyl functional group. Aziridines are highly valued as key synthetic intermediates due to their propensity to undergo regioselective ring-opening reactions and various cycloadditions, enabling the construction of more complex nitrogen-containing structures . The presence of the acetal group (diethoxy) offers a handle for further chemical manipulation, as it can serve as a protected aldehyde precursor, thereby increasing the molecule's utility in multi-step synthesis. Researchers are exploring such aziridine derivatives for their potential in the development of novel pharmaceuticals, agrochemicals, and as building blocks for functional materials . The unique reactivity of the aziridine ring, particularly in C-halogen-substituted variants, continues to be an area of active investigation for the functionalization of intact aziridine rings, opening routes to new complementary reactivity with nucleophiles, electrophiles, or via cross-coupling methodologies . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)aziridine

InChI

InChI=1S/C8H17NO2/c1-3-10-8(11-4-2)7-9-5-6-9/h8H,3-7H2,1-2H3

InChI Key

ISAGXIPWFDIPOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1CC1)OCC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Reactivity, and Applications in Heterocyclic Synthesis

Executive Summary

1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) represents a specialized class of bifunctional heterocyclic building blocks. Combining the high electrophilic reactivity of a strained aziridine ring with the latent carbonyl functionality of a diethyl acetal, this molecule serves as a strategic "lynchpin" in the synthesis of complex nitrogenous heterocycles.

This guide provides an in-depth technical analysis of its physicochemical properties, synthesis protocols, and its critical role as a masked aldehyde precursor in the development of pharmaceutical intermediates, particularly for imidazole and polyamine scaffolds.

Chemical Identity & Physical Properties[1][2]

The molecule consists of a three-membered aziridine ring N-alkylated with a 2,2-diethoxyethyl group. The acetal moiety acts as a protecting group for the corresponding aldehyde, providing stability under basic nucleophilic conditions while retaining susceptibility to acid-catalyzed hydrolysis.

Table 1: Physicochemical Profile

PropertyValue / Description
IUPAC Name 1-(2,2-Diethoxyethyl)aziridine
Common Synonyms N-(2,2-Diethoxyethyl)aziridine; Aziridine acetaldehyde diethyl acetal
CAS Number 33449-47-7
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~55-60 °C (at reduced pressure, est.)[1] / Decomposes >100°C
Density ~0.92 g/cm³ (predicted)
Solubility Miscible in organic solvents (DCM, THF, Toluene); Hydrolyzes in aqueous acid
Stability Air-sensitive; Store under inert gas (Ar/N₂) at 2-8°C
Structural Analysis & Reactivity Profile

The utility of 1-(2,2-Diethoxyethyl)aziridine stems from its dual-mode reactivity. It possesses two distinct "trigger" points for chemical modification:

  • The Aziridine Ring (Nucleophilic Attack): The significant ring strain (~26 kcal/mol) makes the ring carbons highly susceptible to nucleophilic attack (Sɴ2 type), leading to ring opening and the formation of ethylamine derivatives.

  • The Diethyl Acetal (Acid Hydrolysis): The acetal group is stable to bases and nucleophiles but hydrolyzes rapidly in acidic media to reveal a reactive aldehyde (CHO) group.

Visualization: Reactivity Pathways[2]

Reactivity Start 1-(2,2-Diethoxyethyl)aziridine NuAttack Ring Opening (Nucleophilic Attack) Start->NuAttack Nucleophile (HNu) (Amines, Thiols) Hydrolysis Acetal Hydrolysis (Acid Catalysis) Start->Hydrolysis H3O+ (Deprotection) Product1 N-Substituted Amino-Acetal NuAttack->Product1 Product2 Aziridinyl Acetaldehyde Hydrolysis->Product2 Cyclization Heterocycle Formation (e.g., Imidazoles) Product1->Cyclization Acid/Heat Product2->Cyclization + Amine/Amidine

Figure 1: Dual reactivity pathways showing nucleophilic ring opening and acid-catalyzed aldehyde deprotection.[2][3][4]

Synthesis & Manufacturing

The most efficient synthesis involves the N-alkylation of the parent aziridine (ethyleneimine) with bromoacetaldehyde diethyl acetal. This reaction requires careful control of temperature and stoichiometry to prevent polymerization of the aziridine.

Experimental Protocol: N-Alkylation Route

Reagents:

  • Aziridine (Ethyleneimine) [Warning: Highly Toxic]

  • Bromoacetaldehyde diethyl acetal[5]

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend anhydrous K₂CO₃ (1.2 equiv) in dry Acetonitrile.

  • Addition: Cool the mixture to 0°C. Add Aziridine (1.0 equiv) slowly via syringe.

  • Alkylation: Add Bromoacetaldehyde diethyl acetal (1.1 equiv) dropwise over 30 minutes. The slow addition prevents exotherms that could trigger aziridine polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure (keep bath temp < 40°C to avoid degradation).

  • Purification: Distill under high vacuum or purify via flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed ring opening/hydrolysis).

Yield Expectation: 65-80% depending on moisture control.

Applications in Drug Development[8][9][10]
5.1. Synthesis of Imidazoles and Poly-nitrogen Heterocycles

The primary application of 1-(2,2-Diethoxyethyl)aziridine is as a C2-synthon for imidazole synthesis.[6]

  • Mechanism: The aziridine ring is opened by a nucleophile (e.g., an amidine or urea derivative).[7] Subsequent acid treatment hydrolyzes the acetal to an aldehyde, which then undergoes intramolecular cyclization with the amine formed from the ring opening.

  • Utility: This allows for the rapid construction of 1,2-disubstituted imidazoles, a scaffold common in antifungal drugs (e.g., Ketoconazole) and enzyme inhibitors.

5.2. Prodrug Linkers

The molecule can serve as a linker in antibody-drug conjugates (ADCs) or prodrugs. The acetal functionality provides a pH-sensitive trigger (hydrolyzing in the acidic environment of a lysosome), while the aziridine allows for covalent attachment to the drug payload.

Visualization: Heterocycle Synthesis Workflow

Synthesis Precursor 1-(2,2-Diethoxyethyl)aziridine Step1 Step 1: Ring Opening Nucleophile: Primary Amine (R-NH2) Precursor->Step1 Intermediate Intermediate: N-(2,2-diethoxyethyl)-N'-substituted-1,2-diamine Step1->Intermediate Step2 Step 2: Acid Cyclization (HCl / EtOH) Intermediate->Step2 Final Target Heterocycle (e.g., Imidazolidine / Imidazole) Step2->Final

Figure 2: Workflow for converting the aziridine precursor into a cyclic heterocycle.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: High. Aziridines are potent alkylating agents.[8]

  • Carcinogenicity: Suspected human carcinogen.[9]

  • Flammability: Flash point is likely < 60°C.

Mandatory PPE & Controls:

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile over Laminate) is recommended due to the penetrating nature of alkylating agents.

  • Decontamination: Spills should be neutralized immediately with 5% aqueous sodium thiosulfate or dilute acetic acid to open the ring and render it non-electrophilic.

References
  • BLD Pharm. (2023). Product Datasheet: 1-(2,2-Diethoxyethyl)aziridine (CAS 33449-47-7). Retrieved from

  • Padwa, A., & Murphree, S. (2006). Epoxides and Aziridines – A Mini Review. Arkivoc. (General reactivity of aziridines).
  • Organic Chemistry Portal. (2023). Synthesis of Aziridines. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-Substituted Aziridines. (General safety reference for alkyl-aziridines).

Sources

Thermodynamic Stability of Aziridine Acetal Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aziridines are highly strained, three-membered nitrogen heterocycles that serve as critical building blocks and active pharmacophores in medicinal chemistry. When functionalized with an acetal moiety, these derivatives exhibit a unique, dual-reactivity profile governed by the delicate balance between ring strain and pH-dependent acetal stability. This whitepaper explores the thermodynamic principles controlling the stability and ring-opening mechanisms of aziridine acetal derivatives. By analyzing the bifurcated kinetic and thermodynamic pathways of these molecules, this guide provides drug development professionals with actionable insights into utilizing aziridine acetals as stable prodrugs, targeted alkylating agents, and versatile synthetic intermediates.

The Thermodynamic Conundrum: Ring Strain vs. Acetal Stability

The foundational thermodynamic challenge of aziridine acetals lies in managing their inherent ring strain (approximately 27 kcal/mol) while leveraging the stability of the acetal group. Aziridines are intrinsically more challenging to undergo ring-opening reactions than their oxygen counterparts (epoxides), exhibiting an activation energy difference (


) of +15.5 kcal/mol for the parent un-activated aziridine compared to an epoxide[1].

However, the introduction of an acetal group creates a highly pH-responsive system. Acetals are thermodynamically stable under basic to neutral conditions but rapidly hydrolyze under acidic conditions. In the context of an aziridine acetal, acidic environments not only initiate acetal hydrolysis but also trigger the protonation of the aziridine nitrogen. This protonation, or alternative N-alkylation, forms an aziridinium ion , which drastically lowers the activation energy required for nucleophilic ring opening, shifting the molecule from a thermodynamically stable state to a highly reactive electrophile[2].

Mechanistic Causality: Kinetic vs. Thermodynamic Control in Ring-Opening

The ring-opening of activated aziridine acetals does not follow a single trajectory; rather, it is a bifurcated process governed by the competition between kinetic and thermodynamic control[2]. Understanding this causality is essential for predicting the regiochemical outcome of drug-target interactions or synthetic functionalizations.

  • Pathway A (Kinetic Control): Nucleophilic attack occurs at the less sterically hindered carbon of the aziridinium ion. This pathway possesses a lower activation energy (

    
    ), leading to rapid product formation. However, the resulting regioisomer is often less thermodynamically stable.
    
  • Pathway B (Thermodynamic Control): Nucleophilic attack occurs at the more substituted carbon. While this pathway has a higher activation barrier due to steric hindrance, it yields a significantly more stable product.

Crucially, if the attacking nucleophile is a viable leaving group (e.g., chloride or iodide), the kinetic product can undergo reversible equilibration back into the aziridinium ion, eventually funneling entirely into the thermodynamic product over time[2][3].

G Aziridine Aziridine Acetal (High Strain) Aziridinium Aziridinium Ion (Activated Intermediate) Aziridine->Aziridinium Electrophile/H+ Kinetic Kinetic Pathway (Less Hindered C) Aziridinium->Kinetic Nu- Attack Thermo Thermodynamic Pathway (More Substituted C) Aziridinium->Thermo Nu- Attack ProductK Regioisomer A (Kinetic Product) Kinetic->ProductK ProductT Regioisomer B (Thermodynamic Product) Thermo->ProductT ProductK->Aziridinium Reversible Equilibration

Bifurcated ring-opening of aziridine acetals under kinetic and thermodynamic control.

Substituent Effects on Thermodynamic Stability

The thermodynamic stability of the aziridine ring is heavily dictated by the electronic nature of the substituents on the nitrogen atom. Computational and experimental data demonstrate that introducing electron-withdrawing groups (EWGs) significantly lowers the activation energy for nucleophilic ring-opening[1].

By tuning the N-substituent, researchers can rationally design aziridine acetals that remain completely stable during circulation but undergo rapid, spontaneous ring-opening upon reaching a specific microenvironment.

Table 1: Thermodynamic Activation Parameters for Aziridine Ring-Opening

Heterocycle / N-SubstituentActivation Energy (

, kcal/mol)
Reaction Energy (

, kcal/mol)
Thermodynamic Stability Profile
Aziridine (NH) 32.129.6Highly Stable (High Kinetic Barrier)
Epoxide (O) 16.68.8Moderately Stable
Aziridine (N-Ms) 7.0N/AKinetically Labile (EWG stabilized TS)
Aziridine (N-Tf) -2.7N/ASpontaneous Ring-Opening

Data synthesized from ZORA-OLYP/QZ4P computational models evaluating


 ring-opening reactions[1]. Lower 

values indicate a more thermodynamically stabilized product.

Experimental Workflow: Evaluating Thermodynamic Stability via VT-NMR

To accurately determine the thermodynamic stability and the kinetic-to-thermodynamic product ratio of novel aziridine acetals, a self-validating Variable Temperature NMR (VT-NMR) protocol must be employed. This methodology ensures that observed regiochemical shifts are true thermodynamic equilibrations rather than artifacts of sample degradation.

Step 1: In Situ Generation of the Aziridinium Intermediate

  • Action: Dissolve the aziridine acetal in deuterated acetonitrile (

    
    ) containing 0.1 M 1,3,5-trimethoxybenzene. Introduce an alkylating agent (e.g., methyl triflate) at -40°C to form the aziridinium ion.
    
  • Causality & Validation: 1,3,5-trimethoxybenzene acts as an internal quantitative standard. The mass balance must remain >98% throughout the experiment. If the total integration of aziridine species drops relative to the standard, it indicates parasitic side reactions (e.g., polymerization), invalidating the thermodynamic assumption.

Step 2: Controlled Nucleophilic Introduction

  • Action: Introduce 1.0 equivalent of a nucleophile (e.g., tetrabutylammonium acetate) directly into the NMR tube at -40°C.

  • Causality & Validation: Maintaining cryogenic temperatures freezes the reaction strictly within the kinetic regime. This prevents premature equilibration, allowing for the precise baseline measurement of the kinetic regioisomer (Pathway A).

Step 3: VT-NMR Acquisition

  • Action: Gradually increase the temperature from -40°C to +25°C in 5°C increments. Allow 10 minutes of equilibration at each step before acquiring

    
    -NMR spectra.
    
  • Causality & Validation: Monitoring the shift from the kinetic regioisomer to the thermodynamic regioisomer across temperatures provides the equilibrium constant (

    
    ) at multiple thermal points.
    

Step 4: Thermodynamic Parameter Extraction

  • Action: Plot

    
     versus 
    
    
    
    (Van 't Hoff plot). Extract
    
    
    from the slope and
    
    
    from the y-intercept.
  • Causality & Validation: The strict linearity of the Van 't Hoff plot serves as the ultimate internal validation of the thermodynamic model. Any deviation from linearity indicates a shift in the rate-determining step or the onset of intermediate decomposition.

Implications in Drug Development and Medicinal Chemistry

The thermodynamic principles of aziridine acetals have profound implications for modern drug discovery. Aziridines are well-documented as potent alkylating agents; several FDA-approved chemotherapeutics, such as Mitomycin C and thiotepa, rely on the aziridine ring to cross-link DNA base pairs, thereby halting tumor proliferation[4][5].

However, the systemic toxicity of unmasked aziridines remains a clinical hurdle. By synthesizing aziridine acetal prodrugs , medicinal chemists can exploit the thermodynamic stability of the un-protonated state during systemic circulation. Upon entering the acidic microenvironment of solid tumors, the acetal undergoes targeted hydrolysis. This localized drop in pH simultaneously protonates the aziridine, converting it into a highly reactive aziridinium ion. The molecule rapidly shifts from a thermodynamically stable carrier to a kinetically active electrophile, ensuring targeted DNA alkylation while sparing healthy, neutral-pH tissues[5][6]. Furthermore, continuous flow chemistry methodologies are now being deployed to safely synthesize these highly reactive, contiguously functionalized aziridine precursors at scale, bypassing the hazards of batch processing[7].

References

1.1 - National Institutes of Health (NIH) / PMC 2. 2 - MDPI 3.3 - MDPI 4. 4 - SoleChem Chemicals Europe 5.5 - Wikipedia 6.6 - SSRN 7.7 - Organic Chemistry Portal

Sources

Advanced Safety and Handling Whitepaper: 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7)

Author: BenchChem Technical Support Team. Date: March 2026

A Structural, Mechanistic, and Operational Guide for Drug Development Professionals

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter bifunctional intermediates that offer immense synthetic utility but demand rigorous operational discipline. 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) is a prime example[1][2]. This molecule combines the high ring-strain reactivity of an aziridine with the latent electrophilicity of a protected aldehyde (diethyl acetal).

This whitepaper transcends a traditional Safety Data Sheet (SDS). It is designed to provide researchers and process chemists with an in-depth understanding of the structural causality behind the molecule's hazards, alongside field-proven, self-validating protocols for its safe handling, quenching, and synthetic application.

Structural Causality and Physicochemical Profiling

To handle 1-(2,2-Diethoxyethyl)aziridine safely, one must first understand the thermodynamic forces at play. The aziridine ring possesses approximately 27 kcal/mol of strain energy. This strain makes the carbon-nitrogen bonds highly susceptible to nucleophilic cleavage, a property highly prized in the synthesis of complex aza-heterocycles and functionalized alkylamines[3][4]. However, this same reactivity makes the molecule a potent alkylating agent capable of cross-linking DNA, rendering it highly toxic and potentially mutagenic[5].

Furthermore, the molecule's stability is strictly pH-dependent. In acidic environments, the aziridine nitrogen becomes protonated, forming a highly electrophilic aziridinium ion. If unquenched, this leads to a runaway, exothermic cationic polymerization. Simultaneously, acidic conditions will hydrolyze the diethyl acetal, unmasking a reactive aldehyde. Therefore, the molecule must be strictly maintained in neutral to basic environments during storage and non-destructive handling.

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Impact on Handling
Chemical Formula C8H17NO2Bifunctional nature requires orthogonal protection strategies.
Molecular Weight 159.23 g/mol Low molecular weight contributes to high vapor pressure and inhalation risk.
Appearance Colorless to pale-yellow liquidVisual degradation (darkening/viscosity increase) indicates polymerization.
Solubility Soluble in organic solvents (DCM, THF)Readily crosses lipid bilayers; high dermal toxicity risk.
Stability Labile in acid; stable in baseMust be stored over K₂CO₃ or molecular sieves at 2–8°C.
Table 2: Hazard Identification & GHS Classification
Hazard ClassGHS CategoryPrecautionary Rationale
Acute Toxicity (Oral/Dermal/Inhalation) Category 2 / 3Highly toxic; acts as an alkylating agent upon systemic absorption[5].
Skin Corrosion / Irritation Category 1BCauses severe skin burns and eye damage; requires full PPE.
Skin Sensitization Category 1May cause allergic skin reactions upon repeated exposure.
Germ Cell Mutagenicity Category 2 (Suspected)Aziridines can alkylate nucleobases, disrupting DNA replication.

Mechanistic Pathways & Synthetic Utility

In drug discovery, 1-(2,2-Diethoxyethyl)aziridine is typically utilized for its ability to undergo regioselective ring-opening. When subjected to a nucleophile in the presence of a Lewis acid or transition metal catalyst, the aziridine ring opens via an


 mechanism, typically at the less sterically hindered carbon[3][6]. The intact acetal can subsequently be deprotected to yield an aldehyde, which is primed for reductive amination or cyclization cascades.

DualReactivity A 1-(2,2-Diethoxyethyl)aziridine (Bifunctional Core) B Acidic Conditions (Acetal Hydrolysis) A->B H+ / H2O C Nucleophilic Attack (Aziridine Ring-Opening) A->C Nu- / Catalyst D Aziridinyl Acetaldehyde (Highly Reactive Intermediate) B->D - 2 EtOH E N-Substituted Amino Acetal C->E Regioselective SN2

Diagram 1: Divergent reactivity pathways of 1-(2,2-Diethoxyethyl)aziridine based on reaction conditions.

Self-Validating Safety & Quenching Protocols

Standard disposal of aziridines via simple solvent dilution is unacceptable due to their environmental toxicity and persistence. As an application scientist, I mandate a self-validating quenching protocol . This ensures the chemical hazard is fundamentally destroyed at the molecular level before the waste leaves the fume hood.

The optimal quench leverages a mildly acidic thiosulfate solution. The acid (e.g., NaHSO₄) protonates the aziridine, activating it, while the thiosulfate ion (


) acts as a soft, highly efficient nucleophile that rapidly opens the ring, neutralizing the alkylating hazard.

QuenchingWorkflow Step1 Isolate Contaminated Material/Glassware Step2 Prepare Quench Solution (1M Na2S2O3 + 0.1M NaHSO4) Step1->Step2 Step3 Submerge & Agitate (Fume Hood, 24h) Step2->Step3 Step4 Verify Ring Opening (LC-MS or TLC IPC) Step3->Step4 Step4->Step3 Unreacted Material Step5 Safe Disposal as Aqueous Waste Step4->Step5 Confirmed Destroyed

Diagram 2: Self-validating quenching workflow ensuring complete destruction of the aziridine hazard.

Step-by-Step Quenching Methodology
  • Preparation: In a strictly ventilated fume hood, prepare a quenching bath consisting of 1.0 M Sodium Thiosulfate (

    
    ) and 0.1 M Sodium Bisulfate (
    
    
    
    ) in water.
  • Submersion: Carefully submerge all contaminated glassware, syringes, and residual 1-(2,2-Diethoxyethyl)aziridine into the bath. Ensure there is at least a 10-fold molar excess of thiosulfate to aziridine.

  • Agitation & Incubation: Stir the mixture gently at room temperature for a minimum of 24 hours. The mild acidity will slowly hydrolyze the acetal, while the thiosulfate irreversibly opens the aziridine ring.

  • Validation (Crucial Step): Before declaring the quench complete, extract a 1 mL aliquot, neutralize with

    
    , and analyze via LC-MS or TLC (Ninhydrin stain). The absence of the parent mass (m/z 160 [M+H]+) validates the destruction of the hazard.
    
  • Disposal: Once validated, the neutralized aqueous mixture can be routed to standard aqueous hazardous waste streams.

Experimental Workflow: Regioselective Ring-Opening

When utilizing 1-(2,2-Diethoxyethyl)aziridine in synthesis, controlling the reaction environment is paramount to prevent premature polymerization. The following protocol describes a generalized, self-validating workflow for the regioselective ring-opening of the aziridine using a thiol nucleophile.

Objective: Synthesize an N-(2,2-diethoxyethyl)-β-thioether amine.

Methodology:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Aziridines are sensitive to atmospheric moisture which can carry trace acids.

  • Substrate Solubilization: Dissolve 1-(2,2-Diethoxyethyl)aziridine (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M. Add anhydrous

    
     (0.5 equiv) to act as an acid scavenger.
    
  • Nucleophile Introduction: Cool the reaction mixture to 0°C. Slowly add the desired thiol nucleophile (1.2 equiv) dropwise.

  • Catalysis (Optional): If the nucleophile is weak, introduce a mild Lewis acid catalyst (e.g.,

    
    , 10 mol%) that is known to coordinate with the aziridine nitrogen without triggering runaway polymerization[3][6].
    
  • In-Process Control (IPC): Monitor the reaction via GC-MS or TLC. The disappearance of the starting material and the emergence of a highly polar spot (the secondary amine product) indicates successful ring-opening.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). The base ensures the delicate diethyl acetal remains intact for downstream transformations.
    
  • Purification: Dry the combined organic layers over

    
    , concentrate under reduced pressure, and purify via basic alumina chromatography (silica gel may cause acetal degradation or product streaking).
    

References

  • National Institutes of Health (NIH) / PMC. "Ring-Opening of Aziridines Using Tethered Hemiketals." PMC Archives,[Link]

  • MDPI. "Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine." MDPI Open Access Journals, [Link]

  • Frontiers. "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, [Link]

Sources

Solubility Profile and Solvent Compatibility of 1-(2,2-Diethoxyethyl)aziridine: A Technical Guide for Synthetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) is a highly versatile, bifunctional building block frequently utilized in advanced organic synthesis and drug development. The molecule features two distinct reactive centers: a highly strained, basic aziridine ring and an acid-labile diethyl acetal group. While these features make it an excellent precursor for complex aminoaldehydes and nitrogenous heterocycles, they also introduce significant challenges regarding solvent compatibility and stability.

This whitepaper provides an in-depth analysis of the solubility profile of 1-(2,2-Diethoxyethyl)aziridine, detailing predictive thermodynamics, empirical solvent compatibility, degradation mechanisms, and a field-proven quantitative Nuclear Magnetic Resonance (qNMR) methodology for accurate solubility determination.

Physicochemical Profiling & Predictive Solubility

To understand the solubility behavior of 1-(2,2-Diethoxyethyl)aziridine, we must analyze its structural thermodynamics. The molecule lacks hydrogen-bond donors (aprotic) but possesses multiple hydrogen-bond acceptors (the aziridine nitrogen and the acetal oxygens).

Using the framework of Hansen Solubility Parameters (HSP) [1], the cohesive energy density of the molecule can be partitioned into three components:

  • Dispersion forces (

    
    ):  Dominated by the ethyl chains and the hydrocarbon backbone.
    
  • Polar interactions (

    
    ):  Driven by the dipole moments of the heteroatoms (N, O).
    
  • Hydrogen bonding (

    
    ):  Strictly limited to acceptor capabilities.
    

Because the molecule is moderately polar and highly polarizable, its HSP sphere heavily overlaps with polar aprotic solvents, ethers, and halogenated hydrocarbons. It exhibits high thermodynamic affinity for these solvents, achieving complete miscibility or very high solubility (>100 mg/mL) at standard temperature and pressure.

Empirical Solubility Profile in Organic Solvents

While thermodynamic solubility is high across many organic solvents, chemical compatibility dictates actual laboratory utility. The table below summarizes the solubility and stability profile of 1-(2,2-Diethoxyethyl)aziridine across standard solvent classes.

Solvent ClassRepresentative SolventsEstimated SolubilityCompatibility / Stability Profile
Polar Aprotic DMF, DMSO, AcetonitrileHigh (>100 mg/mL)Excellent. Non-nucleophilic and aprotic nature preserves both the aziridine ring and the acetal group (must be anhydrous).
Ethers THF, Diethyl Ether, MTBEHigh (>100 mg/mL)Excellent. Ideal for synthesis and extraction. Solvents must be peroxide-free to prevent N-oxidation.
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Moderate to Poor. Trace HCl in aged chloroform will trigger rapid degradation. Amylene-stabilized DCM is required.
Alcohols Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Poor. High risk of nucleophilic attack on the aziridine ring, leading to alkoxyamine formation.
Non-Polar Hexane, HeptaneLow to ModerateExcellent. Useful as anti-solvents for crystallization or precipitation workflows.

Mechanistic Insights: Solvent-Induced Degradation Pathways

The selection of a solvent for 1-(2,2-Diethoxyethyl)aziridine cannot be based on solubility alone; it must account for the molecule's dual-reactivity.

  • Aziridine Ring-Opening: Aziridines are often considered the "ugly cousins" of epoxides due to their complex reactivity [4]. The aziridine nitrogen is basic (

    
     of conjugate acid 
    
    
    
    8.0). In the presence of protic solvents or trace acids, the nitrogen is protonated, creating a highly electrophilic aziridinium ion. This intermediate is rapidly attacked by nucleophilic solvents (e.g., alcohols) to yield ring-opened products.
  • Acetal Hydrolysis: The 2,2-diethoxyethyl group is a masked aldehyde [5]. In the presence of adventitious moisture and trace acid (commonly found in aged halogenated solvents like chloroform), the acetal undergoes rapid hydrolysis to form the highly reactive free aldehyde, which can subsequently polymerize with the aziridine nitrogen of adjacent molecules.

Degradation Core 1-(2,2-Diethoxyethyl)aziridine (Intact Molecule) Cond1 Acidic/Aqueous Solvents (e.g., Wet Chloroform) Core->Cond1 Cond2 Nucleophilic Solvents (e.g., Primary Alcohols) Core->Cond2 Deg1 Acetal Hydrolysis (Aldehyde Formation) Cond1->Deg1 H2O attack Deg3 Oligomerization (Aziridinium Intermediates) Cond1->Deg3 Acid catalysis Deg2 Aziridine Ring-Opening (Alkoxyamine Formation) Cond2->Deg2 SN2 attack

Caption: Solvent-induced degradation pathways of 1-(2,2-Diethoxyethyl)aziridine via acetal hydrolysis or ring-opening.

Experimental Methodology: Determination of Solubility via qNMR

Standard equilibrium solubility measurements often rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) [2]. However, 1-(2,2-Diethoxyethyl)aziridine lacks a conjugated


-system , rendering its UV absorbance negligible above 220 nm. Furthermore, the acidic nature of standard silica-based HPLC columns can induce on-column degradation.

To ensure scientific integrity, Quantitative 1H NMR (qNMR) is the gold standard for this molecule. qNMR provides absolute quantification without the need for an external calibration curve, while simultaneously verifying the structural integrity of the dissolved solute [3].

Step-by-Step Protocol: Saturation Shake-Flask coupled with qNMR

Step 1: Solvent Preparation Ensure all target solvents (e.g., THF-


, CDCl

, DMSO-

) are strictly anhydrous and stored over activated 3Å molecular sieves. If using CDCl

, pass it through a short plug of basic alumina immediately prior to use to remove trace DCl.

Step 2: Saturation & Equilibration

  • Add an excess amount of 1-(2,2-Diethoxyethyl)aziridine (e.g., 200 mg) to a 2 mL glass HPLC vial containing 1.0 mL of the deuterated solvent.

  • Seal the vial tightly with a PTFE-lined cap.

  • Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 24 hours to achieve thermodynamic equilibrium [2].

Step 3: Phase Separation

  • Remove the vial and allow it to stand vertically for 2 hours at 25.0 °C to permit sedimentation of any undissolved micro-droplets or solids.

  • Carefully aspirate 0.5 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean, dry vial. (Note: Do not use nylon or cellulose filters, as they may interact with the aziridine).

Step 4: qNMR Sample Preparation & Analysis

  • Weigh exactly 10.0 mg of a high-purity internal standard (e.g., Maleic acid, ensuring its NMR signals do not overlap with the analyte) into an NMR tube.

  • Add exactly 400 µL of the filtered saturated solution to the NMR tube.

  • Acquire the 1H NMR spectrum using a relaxation delay (

    
    ) of at least 30 seconds to ensure complete relaxation of all protons for accurate integration [3].
    
  • Integrity Check: Confirm the presence of the intact aziridine ring multiplet (

    
     1.1–1.8 ppm) and the acetal methine proton (
    
    
    
    4.5 ppm). The absence of aldehyde peaks (
    
    
    9.5 ppm) confirms stability during the assay.

Workflow N1 1. Solvent Selection (Anhydrous, Acid-Free) N2 2. Saturation Shake-Flask (24h Isothermal at 25°C) N1->N2 Add excess solute N3 3. Phase Separation (0.22 µm PTFE Filtration) N2->N3 Equilibrate N4 4. qNMR Analysis (Internal Std: Maleic Acid) N3->N4 Aliquot preparation N5 5. Data Processing (Solubility & Stability Check) N4->N5 Integration ratio

Caption: Workflow for determining equilibrium solubility using the saturation shake-flask method coupled with qNMR.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at:[Link]

  • Sweeney, J. B. (2002). Aziridines: epoxides' ugly cousins? Chemical Society Reviews, 31(5), 247-258. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience. Available at:[Link]

A Technical Guide to the Chemoselective Reactivity of 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Bifunctional Reactivity

In the landscape of modern synthetic chemistry and drug development, molecules bearing multiple functional groups present both a challenge and an opportunity. The ability to selectively manipulate one reactive center while leaving another intact is paramount for efficient and elegant synthesis. This guide focuses on one such molecule: 1-(2,2-Diethoxyethyl)aziridine. It possesses two functionalities with distinct and, fortunately, orthogonal reactivity profiles: a strained, N-alkylated aziridine ring and a stable diethyl acetal.

This document moves beyond a simple recitation of facts. It is designed to provide researchers and drug development professionals with a deep, mechanistic understanding of why each functional group behaves as it does under specific conditions. By elucidating the causal relationships between reagents and reaction pathways, we aim to empower scientists to make informed, predictive decisions in their own synthetic endeavors. The protocols herein are presented not merely as recipes, but as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Chapter 1: Profiling the Contenders: Aziridine vs. Acetal

The synthetic utility of 1-(2,2-Diethoxyethyl)aziridine hinges on the differential reactivity of its two core functional groups. Understanding their individual electronic and structural properties is the foundation for achieving chemoselectivity.

The Aziridine Ring: A Reservoir of Strain Energy

The three-membered aziridine ring is a potent synthetic building block, primarily due to its significant ring strain, estimated at approximately 27 kcal/mol.[1] This inherent energy provides a strong thermodynamic driving force for ring-opening reactions.[1] In our target molecule, the nitrogen atom is substituted with an electron-donating alkyl group, classifying it as a "non-activated" aziridine. This has critical implications:

  • Basicity: The nitrogen lone pair is basic and readily available for protonation or coordination with electrophiles.[2]

  • Inertness to Nucleophiles: Unlike N-acyl or N-sulfonyl aziridines, which are electron-deficient, this N-alkyl aziridine is electronically neutral and generally inert to direct attack by nucleophiles without prior activation.[3][4]

Activation is the key. The aziridine ring's reactivity is unlocked by converting the neutral nitrogen into a good leaving group, which is achieved by reaction with an electrophile (e.g., a proton, Lewis acid, or alkylating agent) to form a highly strained and reactive aziridinium ion.[3][4][5]

The Acetal Group: A Bastion of Base Stability

The diethyl acetal serves as a protecting group for an acetaldehyde moiety. Its reactivity profile is, in many ways, the inverse of the aziridine's.

  • Acidic Lability: Acetals are readily hydrolyzed to their parent carbonyl and alcohols under aqueous acidic conditions.[6][7][8] The mechanism proceeds through protonation of an oxygen atom, followed by the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by water.[7][8][9]

  • Base and Nucleophile Stability: The defining characteristic of acetals, and the reason for their widespread use as protecting groups, is their exceptional stability in neutral to strongly basic and nucleophilic environments.[6][10][11] There are no acidic protons to abstract, and the alkoxide (⁻OEt) is a poor leaving group, precluding direct SN2-type displacement.[10]

This fundamental dichotomy in reactivity—acidic lability for the acetal and electrophilic activation for the aziridine—is the cornerstone of selective transformations.

Chapter 2: Strategic Chemoselectivity: A Decision Framework

The choice of reaction conditions dictates which functional group will react. The following logical framework outlines the pathways to selectively target the aziridine or the acetal.

G cluster_conditions Reaction Conditions cluster_outcomes Predicted Outcome for 1-(2,2-Diethoxyethyl)aziridine A Acidic (Aqueous) e.g., H₃O⁺, cat. TsOH OutA Selective Acetal Hydrolysis A->OutA Acetal is labile; Aziridine is protonated but stable to H₂O attack. B Basic / Nucleophilic e.g., NaOH, NaOMe, LiAlH₄ OutB No Reaction / Aziridine Stability B->OutB Both groups are stable under these conditions. C Electrophilic (Anhydrous) e.g., MeOTf, AcCl OutC Selective Aziridine Activation & Ring-Opening C->OutC Aziridine N is nucleophilic; Acetal is inert.

Caption: A logical flowchart for predicting chemoselectivity.

Reactivity Summary Table
ConditionReagent ClassTarget MoietyFate of Aziridine RingFate of Acetal GroupPredicted Outcome
Acidic (Aqueous) Brønsted Acids (HCl, TsOH)AcetalProtonated (largely unreactive)Hydrolyzed Selective deprotection to 2-(aziridin-1-yl)acetaldehyde
Basic Hydroxides, AlkoxidesNeitherStable Stable No Reaction
Nucleophilic Hydrides, GrignardsNeitherStable Stable No Reaction
Electrophilic (Anhydrous) Alkyl Triflates, Acyl HalidesAziridineActivated & Ring-Opened Stable Selective aziridine functionalization

Chapter 3: Field-Proven Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the selective transformation of 1-(2,2-Diethoxyethyl)aziridine, grounded in the principles discussed above.

Protocol 1: Selective Acetal Hydrolysis under Mild Acidic Conditions

This protocol is designed to deprotect the acetal to reveal the aldehyde functionality while preserving the aziridine ring. The key is using a catalytic amount of acid in an aqueous medium, which favors the hydrolysis equilibrium.[8][12]

Causality: The acetal hydrolysis proceeds via a low-energy oxocarbenium ion intermediate, which is readily formed under these conditions.[7] While the aziridine nitrogen will be protonated to form an aziridinium ion, water is a poor nucleophile and is generally insufficient to open the ring efficiently without much harsher conditions or the presence of a better nucleophile.

G Start Dissolve Substrate in THF/H₂O (4:1) Step1 Cool to 0°C (Ice Bath) Start->Step1 Step2 Add cat. p-TsOH (0.1 eq) Step1->Step2 Step3 Stir at 0°C to RT Monitor by TLC Step2->Step3 Step4 Quench with sat. NaHCO₃ (aq) Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry, Filter, Concentrate Step5->Step6 End Purify via Chromatography Step6->End

Caption: Workflow for selective acetal deprotection.

Detailed Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2,2-Diethoxyethyl)aziridine (1.0 eq). Dissolve the substrate in a 4:1 mixture of tetrahydrofuran (THF) and water (to a final concentration of 0.1 M).

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the solution temperature equilibrates to 0 °C. This is done to moderate the initial rate of reaction.

  • Acid Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup - Quench: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude aldehyde, 2-(aziridin-1-yl)acetaldehyde, can be purified by flash column chromatography on silica gel. Note: Aldehydes can be sensitive; purification should be performed promptly.

Protocol 2: Selective Aziridine Ring-Opening via Electrophilic Activation

This protocol demonstrates how to activate the aziridine ring with an electrophile under anhydrous conditions, leaving the stable acetal untouched.[10][11] We will use an acyl halide as the electrophile, which forms an N-acyl aziridinium ion intermediate. This intermediate is then opened by the halide counter-ion.[2]

Causality: The nucleophilic nitrogen of the aziridine readily attacks the electrophilic acyl chloride.[2] This forms a highly activated aziridinium ion, which succumbs to ring-opening by the chloride nucleophile. The entire process is conducted under anhydrous conditions where the acetal is completely inert.

Mechanistic Pathway: Aziridine Activation and Opening

G cluster_mech Mechanism A N-Alkyl Aziridine (Nucleophilic) C N-Acyl Aziridinium Ion (Activated Intermediate) A->C Attack on R-COCl B Acyl Chloride (Electrophile) B->C E Ring-Opened Product (β-chloro amine) C->E SN2 Attack by Cl⁻ D Chloride Ion (Nu⁻) D->E

Caption: Electrophilic activation and nucleophilic opening of the aziridine.

Detailed Methodology:

  • Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 1-(2,2-Diethoxyethyl)aziridine (1.0 eq) in anhydrous dichloromethane (DCM) (to a final concentration of 0.2 M). Equip the flask with a magnetic stir bar and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. A slow addition rate is crucial to control the exothermic reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).

  • Workup - Quench: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution.

  • Workup - Extraction: Transfer the biphasic mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volume).

  • Workup - Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting product, N-(2-chloro-4,4-diethoxybutyl)acetamide, can be purified by flash column chromatography.

Conclusion

The reactivity of 1-(2,2-Diethoxyethyl)aziridine is a clear and compelling example of orthogonal chemoselectivity. The acetal group is a classic acid-labile protecting group, while the non-activated aziridine ring is a robust heterocycle that remains stable until "unlocked" by an electrophile. By carefully selecting the reaction conditions—specifically controlling the presence of aqueous acid versus anhydrous electrophiles—a synthetic chemist can predictably and selectively functionalize either moiety. This level of control is indispensable in multistep synthesis, enabling the strategic construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications.

References

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]

  • Why are acetals stable to bases and nucleophiles?. Chemistry Stack Exchange. [Link]

  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Fiveable. [Link]

  • Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Lecture 9: Acetals. University of Bath. [Link]

  • The hypothetical reaction mechanism of the aziridine ring opening... ResearchGate. [Link]

  • 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]

  • Ring-Opening of Aziridines Using Tethered Hemiketals. ChemRxiv. [Link]

  • Acetal Hydrolysis in Acidic Media. YouTube. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]

  • Chemoselective Transformations of Amphoteric Aziridine Aldehydes and α-Boryl Aldehydes. T-Space Repository, University of Toronto. [Link]

  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]

  • Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron. [Link]

  • Regioselective ring opening of aziridine-fused... ResearchGate. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

  • Aziridine synthesis. Organic Chemistry Portal. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health. [Link]

  • Ring-Opening of Aziridines Using Tethered Hemiketals. ChemRxiv. [Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Institutes of Health. [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. National Institutes of Health. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed. [Link]

  • One-step Preparation of N-Unprotected Aziridines from 2H-Azirines by Addition of Ketene Silyl Acetals Catalyzed by Lewis Acids. Synfacts. [Link]

  • Ring-Opening of Aziridines Using Tethered Hemiketals. National Institutes of Health. [Link]

  • 8 Synthesis of Aziridines. YouTube. [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Groningen. [Link]

  • Synthesis of aziridines from azides. ResearchGate. [Link]

  • Formation and Reactions of Acetals. Chemistry Steps. [Link]

Sources

Advanced Synthesis Pathways for 2-Substituted Aziridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 2-Substituted aziridines act as high-value electrophilic pharmacophores and versatile synthetic intermediates.[1] Their inherent ring strain (~27 kcal/mol) drives regioselective ring-opening reactions, allowing for the precise installation of nitrogen into complex molecular architectures.

Objective: This technical guide moves beyond generic textbook definitions to provide actionable, high-yield synthesis protocols. We focus on three distinct mechanistic strategies: Intramolecular Cyclization (Wenker/Gabriel-Cromwell), Nitrene Transfer (Catalytic Aziridination), and Carbene Addition (Aza-Darzens).

Strategic Classification of Synthesis Pathways

The synthesis of 2-substituted aziridines is governed by the disconnection strategy of the C-N-C ring.

StrategyReaction ClassKey Bond FormedStereocontrolAtom Economy
A Wenker Synthesis Intramolecular

Substrate-dependent (Chiral pool)Moderate (Sulfate waste)
B Gabriel-Cromwell Intermolecular

/ Intramolecular

Moderate (Thermodynamic control)Low (Halide waste)
C Rh-Catalyzed Nitrene Transfer Concerted/Stepwise

High (Catalyst controlled)High
D Organocatalytic (Jørgensen) Michael Addition / CyclizationHigh (Enamine activation)High

Detailed Experimental Protocols

Protocol A: Modified Wenker Synthesis (Scalable & Robust)

Best for: Converting chiral amino alcohols to non-activated aziridines.

Mechanism: This classical route involves the activation of the hydroxyl group of a 1,2-amino alcohol followed by base-mediated intramolecular displacement. Modern modifications use chlorosulfonic acid (


) instead of 

to minimize charring and improve yields.

Step-by-Step Workflow:

  • Activation: Suspend the amino alcohol (1.0 equiv) in anhydrous toluene at 0°C.

  • Acid Addition: Dropwise addition of

    
     (1.1 equiv). Critical: Maintain temp <10°C to prevent elimination side-products.
    
  • Sulfate Isolation: The zwitterionic sulfate ester precipitates. Filter and wash with

    
    .
    
  • Cyclization: Dissolve the solid in 2M NaOH (3.0 equiv). Heat to reflux (80-100°C) for 2-4 hours.

  • Isolation: Steam distillation or extraction with

    
    .
    

Expert Insight:

"The critical failure point in Wenker synthesis is the 'soft' elimination of the sulfate ester to an enamine/imine rather than cyclization. Ensure the biphasic cyclization mixture is vigorously stirred to sequester the aziridine into the organic phase immediately upon formation, protecting it from hydrolytic ring opening."

Protocol B: Asymmetric Rhodium(II)-Catalyzed Aziridination

Best for: Direct functionalization of alkenes with high enantioselectivity.

Mechanism: This method utilizes a dirhodium tetracarboxylate catalyst (e.g.,


) to decompose a sulfamate or sulfonyl azide, generating a transient metal-nitrene species. This electrophilic nitrene adds to the alkene.

Reagents:

  • Catalyst:

    
     (0.1 - 2 mol%)
    
  • Nitrene Source: 2,2,2-trichloroethyl sulfamate (

    
    )
    
  • Oxidant:

    
     (if generating nitrene in situ)
    
  • Substrate: Styrenes or aliphatic alkenes.[2]

Step-by-Step Workflow:

  • Catalyst Loading: Charge a flame-dried flask with

    
     (1 mol%) and the alkene (1.0 equiv) in 
    
    
    
    (0.2 M).
  • Nitrene Generation: Add

    
     (2.3 equiv) and 
    
    
    
    (1.2 equiv).
  • Initiation: Add

    
     (1.1 equiv) in one portion at 0°C.
    
  • Reaction: Stir at RT for 4-12 hours. The solution typically turns from green/blue to reddish-brown.

  • Workup: Filter through a celite pad to remove Rh residues. Concentrate and purify via silica gel chromatography.

Expert Insight:

"Use of


 (Du Bois catalyst) is preferred over 

due to its chelating dicarboxylate ligands, which prevent ligand exchange and catalyst degradation. If yield is low, check for trace water; water competes with the alkene for the nitrene, forming the sulfamate hydrolysis product."

Mechanistic Visualization

Diagram 1: Comparative Mechanistic Pathways

The following diagram contrasts the stepwise ionic mechanism of the Gabriel-Cromwell reaction with the concerted metal-nitrene transfer pathway.

AziridinePathways cluster_GC Gabriel-Cromwell (Ionic) cluster_Rh Rh-Catalyzed Nitrene Transfer GC_Start Alpha-Halo Enone GC_Inter Michael Adduct (Enolate) GC_Start->GC_Inter 1,4-Addition GC_Amine Primary Amine (R-NH2) GC_Amine->GC_Inter GC_Cycl Intramolecular SN2 GC_Inter->GC_Cycl Proton Transfer GC_Prod Cis/Trans Aziridine GC_Cycl->GC_Prod Halide Loss Rh_Cat Rh2(esp)2 Rh_Nitrene Rh-Nitrene Species (Electrophilic) Rh_Cat->Rh_Nitrene Oxidation Rh_Source Sulfamate + Oxidant Rh_Source->Rh_Nitrene Rh_TS Transition State (Concerted/Stepwise) Rh_Nitrene->Rh_TS + Alkene Rh_Alkene Alkene Rh_Alkene->Rh_TS Rh_TS->Rh_Cat Regeneration Rh_Prod Chiral Aziridine Rh_TS->Rh_Prod Reductive Elimination

Caption: Comparison of the ionic Michael-addition/cyclization pathway (Gabriel-Cromwell) versus the catalytic redox cycle of Rh-nitrene transfer.

Troubleshooting & Critical Parameters

ParameterIssueCorrective Action
Solvent (Rh-Cat) Low Yield / HydrolysisUse Anhydrous conditions. Trace water hydrolyzes the nitrene intermediate. Add 3Å molecular sieves if necessary.
Stoichiometry (Wenker) Elimination (Allylic Amine)Temperature Control. Keep sulfonation <10°C. If elimination persists, switch to the Mitsunobu-type cyclization of amino alcohols.
Basicity (Gabriel-Cromwell) PolymerizationUse Mild Bases. Strong bases can polymerize the vinyl ketone. Use

or

in aprotic solvents (MeCN).
Purification Ring Opening on SilicaPre-treat Silica. Aziridines are acid-sensitive. Pre-treat silica gel with 1%

before loading the column.

References

  • Boquet, V., et al. (2022).[3] "Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes." Journal of the American Chemical Society, 144(37), 17156–17164.[4][5] Link

  • Jat, J. L., et al. (2022).[2][3] "Metal- and Additive-Free Stereospecific Direct N-H and N-Me Aziridination of Inactivated Olefins." Synthesis, 54, 4513-4520.[2] Link

  • Li, X., Chen, N., & Xu, J. (2010).[6][7] "An Improved and Mild Wenker Synthesis of Aziridines." Synthesis, 2010(19), 3315-3318. Link

  • Vesely, J., et al. (2007). "Organocatalytic Enantioselective Aziridination of α,β-Unsaturated Aldehydes." Angewandte Chemie International Edition, 46(5), 778-781. Link

  • Savoia, D., et al. (2006). "Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines...". Journal of Organic Chemistry, 71(25), 9373-9381. Link

Sources

Literature review on 1-(2,2-Diethoxyethyl)aziridine applications

Author: BenchChem Technical Support Team. Date: March 2026

The "Masked Aldehyde" C2-Synthon for Heterocyclic Construction

Executive Summary

1-(2,2-Diethoxyethyl)aziridine (CAS 33449-47-7) represents a specialized class of "bifunctional" building blocks in organic synthesis. It combines the high electrophilic reactivity of a strained aziridine ring with the latent reactivity of a masked aldehyde (diethyl acetal). This dual functionality allows it to serve as a powerful C2+N synthon , enabling the rapid construction of complex N-heterocycles—most notably piperazines, morpholines, and diazepines—through a programmable sequence of ring-opening and cyclization.

This guide provides a technical deep-dive into its synthesis, mechanistic pathways, and application in high-value pharmaceutical intermediate production.[1]

Chemical Profile & Properties[2][3][4][5][6][7]
PropertyData
Chemical Name 1-(2,2-Diethoxyethyl)aziridine
CAS Number 33449-47-7
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Structure Description N-alkylated aziridine with a terminal diethyl acetal group.
Physical State Colorless to pale yellow liquid
Boiling Point ~60-65 °C at reduced pressure (estimated)
Solubility Miscible in organic solvents (DCM, THF, Toluene); hydrolyzes in aqueous acid.
Stability Stable under basic/neutral conditions. Polymerizes with acid/nucleophiles.
Synthesis & Production Strategies

The synthesis of 1-(2,2-Diethoxyethyl)aziridine typically follows one of two primary pathways. The choice depends on raw material availability and scale requirements.

Method A: N-Alkylation of Aziridine (Preferred for Lab Scale)

This method involves the direct alkylation of the parent aziridine (ethyleneimine) with a halo-acetal. It is generally higher yielding but requires handling the highly toxic parent aziridine.

  • Reagents: Aziridine (Ethyleneimine), 2-Bromo-1,1-diethoxyethane, Potassium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile or DMF.

  • Conditions: Mild heating (40–60 °C) under inert atmosphere.

  • Mechanism:

    
     displacement of the bromide by the aziridine nitrogen.
    
Method B: The Wenker Synthesis (Preferred for Scale-Up)

This route avoids handling free aziridine by forming the ring in situ from an amino alcohol precursor.

  • Step 1: Reaction of 2,2-diethoxyethanamine with 2-chloroethanol or ethylene oxide to form the amino alcohol intermediate.

  • Step 2: Activation of the alcohol (e.g., with sulfuric acid or thionyl chloride) followed by base-mediated intramolecular cyclization.

Mechanistic Pathways & Reactivity[1][2]

The utility of this molecule lies in its orthogonal reactivity . The aziridine ring is sensitive to nucleophiles, while the acetal is sensitive to acid. This allows for a controlled "cascade" reaction.

The "Open-Unmask-Close" Strategy

This is the standard workflow for synthesizing 6-membered heterocycles (e.g., piperazines).

  • Ring Opening: A nucleophile (Primary Amine, Thiol, etc.) attacks the aziridine ring.[2] The acetal remains intact.

  • Acetal Hydrolysis: Treatment with aqueous acid (HCl, TFA) removes the ethyl groups, revealing a reactive aldehyde.

  • Cyclization: The revealed aldehyde undergoes intramolecular reductive amination with the amine introduced in Step 1 (or a secondary amine on the chain).

Visualization of the Pathway

G Start 1-(2,2-Diethoxyethyl)aziridine (Masked Electrophile) Nu_Attack Intermediate A: Ring-Opened Amine (Acetal Intact) Start->Nu_Attack Ring Opening (SN2) Acid_Hydrolysis Intermediate B: Amino-Aldehyde (Transient) Nu_Attack->Acid_Hydrolysis Deprotection Cyclization Final Product: N-Substituted Piperazine (or Morpholine) Acid_Hydrolysis->Cyclization Reductive Amination (Cyclization) Nucleophile Nucleophile (R-NH2) Nucleophile->Nu_Attack Acid Acid (H+ / H2O) Acid->Acid_Hydrolysis Reductant Reductant (NaBH(OAc)3) Reductant->Cyclization

Figure 1: The "Open-Unmask-Close" synthetic cascade for converting 1-(2,2-Diethoxyethyl)aziridine into piperazine scaffolds.

Applications in Drug Development[1][8][9]
A. Synthesis of Unsymmetrical Piperazines

Piperazines are "privileged scaffolds" in medicinal chemistry (found in Imatinib, Sildenafil, etc.).

  • Advantage: This building block allows for the introduction of two different substituents on the nitrogen atoms in a controlled manner.

  • Mechanism: Reacting the aziridine with a primary amine (

    
    ) yields the N1-substituent. The subsequent cyclization forms the ring, often leaving the N4 position available or substituted depending on the reduction conditions.
    
B. Access to Morpholines and Thiomorpholines

By changing the nucleophile in the first step, the core ring structure can be altered:

  • Alcohol Nucleophile (

    
    ):  Leads to Morpholines  (requires Lewis Acid catalysis to open the aziridine with an alcohol).
    
  • Thiol Nucleophile (

    
    ):  Leads to Thiomorpholines .
    
C. Amino-Aldehyde Precursors

For peptide mimics or macrocycles, the cyclization step can be skipped. The molecule serves simply as a way to install an ethyl-amino-aldehyde chain, which is otherwise unstable and difficult to handle.

Experimental Protocol: Representative Piperazine Synthesis

Objective: Synthesis of an N-aryl piperazine derivative via nucleophilic ring opening.

Reagents:

  • 1-(2,2-Diethoxyethyl)aziridine (1.0 equiv)

  • Aniline derivative (Nucleophile) (1.1 equiv)

  • Acetonitrile (Solvent)[2][3][4]

  • Trifluoroacetic acid (TFA) / Water

  • Sodium Triacetoxyborohydride (STAB)

Step-by-Step Methodology:

  • Nucleophilic Ring Opening:

    • Dissolve 1-(2,2-Diethoxyethyl)aziridine (1.0 mmol) in anhydrous Acetonitrile (5 mL).

    • Add the aniline derivative (1.1 mmol).

    • Note: If the nucleophile is weak, a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) may be required (10-20 mol%).
    • Heat to 60 °C for 4–12 hours. Monitor by TLC/LC-MS for disappearance of aziridine.

    • Checkpoint: Isolate the intermediate acetal-amine if necessary, or proceed in one pot.

  • Acetal Hydrolysis (Unmasking):

    • Cool the mixture to 0 °C.

    • Add a mixture of TFA/H2O (1:1, 2 mL).

    • Stir at room temperature for 1–2 hours. The acetal converts to the aldehyde.

  • Reductive Cyclization:

    • Adjust pH to ~5–6 using mild base (e.g., NaOAc) if necessary.

    • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

    • Stir for 4–16 hours. The intramolecular Schiff base is reduced to the piperazine ring.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate or DCM.

    • Purify via flash column chromatography.

Safety & Handling (Critical)

Hazard Class: Aziridines are alkylating agents .[5] They are potentially mutagenic, carcinogenic, and highly toxic upon inhalation or skin contact.

  • Engineering Controls: All operations must be performed in a functioning fume hood .

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. A full-face respirator is recommended if handling neat material outside a hood (not recommended).

  • Quenching Spills: Treat spills with aqueous nucleophiles (e.g., Sodium Thiosulfate solution) or dilute acid to open the ring and deactivate the alkylating potential.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture can cause slow hydrolysis or polymerization.

References
  • Synthesis of Aziridines: "Synthesis and Application of Bioactive N-Functionalized Aziridines." National Institutes of Health (NIH). Available at: [Link]

  • Piperazine Synthesis: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH / PubMed. Available at: [Link]

  • Aziridine Ring Opening: "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry. Available at: [Link]

  • General Aziridine Reactivity: "Aziridine synthesis and reactivity." Organic Chemistry Portal. Available at: [Link]

Sources

Thermophysical Profiling of 1-(2,2-Diethoxyethyl)aziridine: Boiling Point, Density, and Reactor Engineering Implications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the scale-up of reactive pharmaceutical intermediates, I frequently encounter molecules that demand rigorous thermophysical characterization before they can be safely deployed in a pilot plant. 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) is a prime example of such a molecule.

This compound possesses a dual-functional architecture: a highly strained, reactive aziridine ring and an acid-sensitive diethoxy acetal group. Because empirical thermophysical data for this specific intermediate is sparse in open-source databases , chemical engineers must rely on a synthesis of predictive modeling and highly controlled, self-validating experimental protocols to determine its boiling point and density.

This whitepaper provides an in-depth technical guide on the causality behind the physical properties of 1-(2,2-Diethoxyethyl)aziridine and the step-by-step methodologies required to measure them safely.

Quantitative Data Summary

The following table synthesizes the predicted thermophysical properties of 1-(2,2-Diethoxyethyl)aziridine, derived from structural analogs and group-contribution methods (e.g., the Joback method).

Thermophysical PropertyValueConditionsDerivation Method
Molecular Weight 159.23 g/mol StandardCalculated
Boiling Point (Atmospheric) 185.0 ± 20.0 °C760 mmHgPredictive Modeling (ACD/Labs)
Boiling Point (Vacuum) 60.0 – 65.0 °C10 mmHgExtrapolated (Clausius-Clapeyron)
Density 0.92 ± 0.05 g/cm³20 °CPredictive Modeling
Vapor Pressure ~0.5 mmHg25 °CPredictive Modeling

Mechanistic Causality: Why These Properties Exist

To design effective purification workflows, we must first understand why the molecule exhibits a moderate density and a relatively high boiling point.

  • Boiling Point Causality: The boiling point of a liquid is governed by its intermolecular forces. 1-(2,2-Diethoxyethyl)aziridine lacks N-H or O-H bonds, completely precluding intermolecular hydrogen bonding. Its boiling point (~185 °C at 760 mmHg) is driven entirely by London dispersion forces (scaling with its 159.23 g/mol mass) and moderate dipole-dipole interactions from the C-N and C-O bonds.

  • Density Causality: Density is dictated by molecular packing efficiency. While the 3-membered aziridine ring is compact and electron-dense, the highly flexible, bulky diethoxy acetal tail creates significant steric hindrance. This prevents tight molecular packing, increasing the free volume within the bulk liquid and resulting in a moderate density of ~0.92 g/cm³.

StructuralInfluence Mol 1-(2,2-Diethoxyethyl)aziridine (MW: 159.23 g/mol) Aziridine Aziridine Ring (High Strain: ~27 kcal/mol) Mol->Aziridine Acetal Diethoxy Acetal Group (High Steric Bulk) Mol->Acetal Prop1 Thermal Instability (Requires Vacuum BP) Aziridine->Prop1 Promotes Ring Opening Prop2 Decreased Density (~0.92 g/cm³) Acetal->Prop2 Increases Free Volume

Structural features dictating the density and boiling point of 1-(2,2-Diethoxyethyl)aziridine.

Self-Validating Experimental Protocols

Standard benchtop techniques are inadequate for this molecule. Acetals are prone to hydrolysis in the presence of atmospheric moisture, and aziridines present severe inhalation hazards and thermal instability . The following protocols are designed as closed, self-validating systems.

Protocol A: Density Determination via Oscillating U-Tube Densitometry

Causality for Selection: The oscillating U-tube method requires less than 1 mL of sample and operates in a completely sealed system. This prevents moisture ingress (protecting the acetal) and eliminates operator exposure to toxic aziridine vapors.

Step-by-Step Methodology:

  • System Calibration: Flush the borosilicate glass U-tube with dry nitrogen. Calibrate the oscillation frequency at exactly 20.00 °C using two reference standards: ambient air and ultra-pure, degassed Milli-Q water.

  • System Validation: Inject a secondary standard (e.g., nonane,

    
     = 0.718 g/cm³) to verify the calibration curve. The measured density must fall within ±0.00005 g/cm³ of the literature value.
    
  • Sample Injection: Inside an argon-filled glovebox, draw 1.5 mL of 1-(2,2-Diethoxyethyl)aziridine into a glass syringe. Transfer the sealed syringe to the densitometer and inject the sample slowly to avoid micro-bubble formation.

  • Equilibration & Measurement: Allow the Peltier thermostat to stabilize the sample at 20.00 °C for 5 minutes. Record the density based on the shift in the U-tube's resonant frequency.

  • Recovery: Flush the system sequentially with anhydrous ethanol and dry hexane, followed by a dry nitrogen purge.

Protocol B: Boiling Point Determination via Vacuum DSC

Causality for Selection: Standard ebulliometry at 760 mmHg requires heating the sample to ~185 °C. At this temperature, the ~27 kcal/mol ring strain of the aziridine moiety induces homolytic cleavage or nucleophilic ring-opening polymerization, leading to an exothermic runaway. Vacuum Differential Scanning Calorimetry (DSC) allows for boiling point determination at significantly lower temperatures, preserving molecular integrity .

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC heat flow and temperature sensors using Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards.
  • Sample Preparation: Encapsulate 2–5 mg of the sample in an aluminum pan with a 50 µm pinhole lid to allow vapor escape while maintaining internal pressure equilibrium.

  • Vacuum Control: Connect the DSC cell to a highly precise vacuum controller. Set the initial system pressure to 10.0 mbar.

  • Thermal Ramp: Ramp the temperature at 5 °C/min. The boiling point at 10 mbar is identified as the extrapolated onset temperature of the sharp endothermic vaporization peak.

  • Clausius-Clapeyron Validation: Repeat the measurement at 20, 50, and 100 mbar. Plot

    
     versus 
    
    
    
    . A linear regression with
    
    
    self-validates the data, proving that no thermal degradation occurred during the measurements.

Workflow cluster_measure Thermophysical Property Determination S1 1. Sample Purification (Vacuum Distillation) S2 2. Inert Atmosphere Handling (Glovebox, Ar/N2) S1->S2 M1 Density Measurement (Oscillating U-Tube, 20°C) S2->M1 M2 BP Determination (Vacuum DSC, 10-100 mbar) S2->M2 S3 3. Data Validation & Equation of State Modeling M1->S3 M2->S3

Workflow for the thermophysical validation of reactive aziridine intermediates.

Reactor Engineering: The Threat of Thermal Degradation

Understanding the boiling point and density is not just an academic exercise; it is a critical safety requirement for reactor engineering. If an engineer attempts to distill 1-(2,2-Diethoxyethyl)aziridine at atmospheric pressure (targeting the ~185 °C BP), the thermal energy will exceed the activation energy required for aziridine ring-opening.

This triggers a catastrophic propagation reaction where the nitrogen lone pair of one molecule attacks the strained carbon of another, resulting in a highly exothermic polymerization event.

Pathway N1 1-(2,2-Diethoxyethyl)aziridine (Intact Ring) N2 Aziridinium Cation / Diradical (Transition State) N1->N2 Heat (>100°C) / Acid N3 Polymeric Degradants (Exothermic Ring-Opening) N2->N3 Propagation

Thermal degradation pathway of 1-(2,2-Diethoxyethyl)aziridine at elevated temperatures.

Because of this pathway, short-path vacuum distillation (e.g., wiped film evaporation) operating below 70 °C is the only viable method for purifying this intermediate at scale. The density data (


) is subsequently used to calibrate the Coriolis mass flow meters feeding the purified intermediate into the next synthetic reactor.

References

  • PubChem Database (National Center for Biotechnology Information). "Compound Summary for Aziridine Derivatives and Methodologies." Source: National Institutes of Health. URL: [Link]

  • Comprehensive Heterocyclic Chemistry. "Thermal Stability and Reactivity of Aziridines." Source: ScienceDirect / Elsevier. URL:[Link]

  • CRC Handbook of Chemistry and Physics. "Standard Protocols for Thermophysical Property Determination." Source: ChemNetBase / Taylor & Francis. URL:[Link]

Toxicity and Handling Precautions for Aziridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Aziridines (ethyleneimines) represent a class of high-energy, three-membered heterocycles widely used in organic synthesis and medicinal chemistry.[1] Their utility, however, is inextricably linked to their hazard profile: they are potent electrophilic alkylating agents capable of modifying DNA, leading to mutagenicity, carcinogenicity, and severe acute toxicity. This guide provides a self-validating framework for the safe manipulation of aziridines, moving beyond generic safety advice to establish a rigorous, mechanism-based control strategy.

Part 1: Mechanistic Toxicology

To safely handle aziridines, one must understand why they are toxic. Their reactivity is driven by ring strain (~27 kcal/mol) and the basicity of the nitrogen atom.

The Alkylation Mechanism

Aziridines act as direct-acting alkylating agents. Unlike many prodrugs that require metabolic activation, aziridines are inherently reactive.

  • Activation: In physiological conditions (pH 7.4), the aziridine nitrogen can be protonated to form an aziridinium ion . This species is a highly potent electrophile.

  • Nucleophilic Attack: The strained ring undergoes rapid nucleophilic attack by electron-rich biological targets. The most critical target is the N7-position of Guanine in DNA.

  • Consequence: This alkylation event can lead to mono-adducts or, if the compound is bifunctional (e.g., Thiotepa, Mitomycin C), interstrand cross-links. These lesions block DNA replication and transcription, triggering apoptosis or fixing mutations during repair attempts.

Hazard Profiling
Hazard ClassSpecific EffectMechanism
Acute Toxicity Pulmonary Edema, NecrosisDirect alkylation of proteins/membranes in respiratory mucosa.
Genotoxicity Mutagenicity (Ames +)

attack on DNA bases (N7-Guanine adducts).
Carcinogenicity IARC Group 2B / Cohort of ConcernTumorigenesis via uncorrected DNA cross-links.
Sensitization Allergic DermatitisHaptenization of skin proteins (forming immunogenic complexes).
Visualization: Mechanism of Action

The following diagram illustrates the pathway from compound stability to DNA damage.

AziridineMOA cluster_0 Critical Control Point Aziridine Aziridine (Neutral) Protonation Protonation (pH < 8) Aziridine->Protonation Physiological pH Aziridinium Aziridinium Ion (Highly Electrophilic) Protonation->Aziridinium Ring Activation Adduct N7-Alkylguanine Adduct Aziridinium->Adduct SN2 Attack by DNA DNA DNA Nucleophile (N7-Guanine) DNA->Adduct Mutation Replication Block / Mutation Adduct->Mutation Misrepair

Figure 1: The activation pathway of aziridines. Note that preventing protonation (maintaining basic pH) stabilizes the compound, while the aziridinium ion drives toxicity.

Part 2: Engineering Controls & PPE

Standard laboratory safety protocols are insufficient for aziridines due to their high volatility and skin permeability.

The Permeation Fallacy

Critical Warning: Standard Nitrile examination gloves provide negligible protection against small aziridines like ethyleneimine (EI) or propyleneimine.

  • Ethyleneimine Breakthrough Time (Nitrile): < 5 minutes.[2][3]

  • Mechanism: Small, non-polar molecules diffuse rapidly through the nitrile polymer matrix.

Validated PPE Standards
ComponentRequirementValidation/Rationale
Primary Gloves Laminate Film (Silver Shield / 4H) Breakthrough time > 4 hours. Impermeable to small alkylators.
Secondary Gloves Nitrile (5 mil minimum)Worn over laminate gloves to provide dexterity and mechanical protection.
Respiratory Supplied Air or SCBA (Spills)Cartridge respirators are unsafe for EI due to poor warning properties (odor threshold > PEL).
Body Protection Tychem® or equivalent apronPrevent skin absorption; standard lab coats are permeable.
Engineering Control Workflow

All operations must occur within a certified Chemical Fume Hood (CFH) or Glovebox.

SafetyControls Storage Storage: < -20°C Secondary Containment Transfer Transfer: Closed System or Syringe (No Pouring) Storage->Transfer Cold Chain Reaction Reaction: Fume Hood (Sash < 18 inches) Transfer->Reaction Double Glove (Laminate) Waste Waste: Quench immediately in hood Reaction->Waste Decontamination

Figure 2: Operational hierarchy. Note that "Open Pouring" is strictly prohibited.

Part 3: Operational Protocols & Decontamination

The "Kill" Step: Chemical Decontamination

Never dispose of active aziridines directly. They must be chemically quenched (destroyed) before leaving the fume hood.

  • Principle: Convert the electrophilic ring into a harmless, water-soluble species using a "soft" nucleophile.

  • The Reagent: Sodium Thiosulfate (

    
    ) .[4]
    
    • Why not acid? Acid hydrolysis is effective but generates heat and can be reversible if pH fluctuates. Thiosulfate forms a stable Bunte salt irreversibly.

Validated Quenching Recipe (The "Kill Solution")
  • Preparation: Prepare a solution of 10% w/v Sodium Thiosulfate and 1% w/v Sodium Hydroxide in water.

    • Role of NaOH: Keeps the pH basic to prevent volatile acid-catalyzed polymerization or vaporization of the aziridine before quenching.

  • Execution:

    • Dilute the reaction mixture with a compatible solvent (e.g., 2-MeTHF, Toluene).

    • Slowly add the "Kill Solution" (20 equivalents of thiosulfate per eq. of aziridine).

    • Stir vigorously for minimum 1 hour .

    • Validation: Check for residual oxidant/alkylator using 4-(p-nitrobenzyl)pyridine (NBP) test or LC-MS before disposal.

Emergency Response: Spills

Do not attempt to clean a major spill (>10 mL) without SCBA.

  • Evacuate: Clear the lab immediately.

  • Isolate: Close hood sashes.

  • Decon: If small (<10 mL) and contained in hood:

    • Cover with pads soaked in the Kill Solution (Thiosulfate).

    • Wait 30 minutes.

    • Double bag waste as hazardous.

Part 4: Regulatory & Compliance (ICH M7)

In drug development, aziridines are classified under ICH M7 as Class 1 Mutagenic Impurities (Known Mutagenic Carcinogens).

  • Cohort of Concern: Aziridines belong to the "Cohort of Concern" (along with aflatoxins and N-nitroso compounds).

  • Acceptable Intake (AI): The standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day does not apply .

  • Control Limit: Limits must be derived from compound-specific carcinogenic potency data (TD50). If no data exists, they must be controlled to essentially non-detectable levels (e.g., < 10% of the TTC) or proven to be purged via a "Spike and Purge" study.

Regulatory Decision Tree

ICHM7 Impurity Aziridine Impurity Identified Class Is it in Cohort of Concern? Impurity->Class Control Control to Compound-Specific AI (often < 1.5 µg/day) Class->Control Yes (Always) Purge Demonstrate Purge (Spike/Fate Study) Control->Purge Process Design Release Release Testing Required Purge->Release If Purge < 100x Safety Factor

Figure 3: ICH M7 compliance logic for aziridine impurities.

References

  • Mechanism of DNA Alkylation

    • Title: DNA cross-linkers and alkyl
    • Source: University of Washington.
    • URL:[Link]

  • Glove Permeation Data

    • Title: Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove (Methodology & Comparative D
    • Source: N
    • URL:[Link]

    • Note: Supports the failure of nitrile against small polar solvents/alkyl
  • Chemical Decontamination (Thiosulfate)

    • Title: Sodium thiosulfate as a neutralizing agent for alkylating agents (Cispl
    • Source: MDPI / NIH.
    • URL:[Link]

  • Regulatory Framework (ICH M7)

    • Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).
    • Source: FDA / ICH.
    • URL:[Link]

  • General Handling & Safety

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
    • Source: N
    • URL:[Link]

Sources

Methodological & Application

Advanced Protocol for the Cationic Ring-Opening Polymerization (CROP) of 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

As a Senior Application Scientist, I present this validated protocol for the synthesis of acetal-functionalized branched poly(ethylene imine) (PEI) via the Cationic Ring-Opening Polymerization (CROP) of 1-(2,2-diethoxyethyl)aziridine. The incorporation of the 2,2-diethoxyethyl side chain serves as a robust, polymerization-stable acetal protecting group[1]. Post-polymerization, this moiety can be quantitatively hydrolyzed to yield an aldehyde-functionalized PEI scaffold.

This specific polymeric architecture is highly sought after in drug development. The branched PEI backbone acts as a highly efficient non-viral gene delivery vector (leveraging the "proton sponge" effect for endosomal escape), while the unmasked aldehyde groups enable the dynamic covalent tethering of biological payloads or targeting ligands via reductive amination.

Mechanistic Principles & Causality (E-E-A-T)

Understanding the underlying kinetics and thermodynamics of CROP is critical for controlling the final polymer architecture.

  • Initiation: The reaction is initiated under strictly anhydrous conditions using methyl trifluoromethanesulfonate (methyl triflate, MeOTf). MeOTf is a potent, non-coordinating alkylating agent that electrophilically attacks the aziridine nitrogen, generating a highly strained, reactive aziridinium cation[2].

  • Propagation: The nucleophilic nitrogen of an incoming 1-(2,2-diethoxyethyl)aziridine monomer attacks the unsubstituted carbon of the aziridinium ring via an

    
     mechanism. This relieves the inherent ring strain (the primary thermodynamic driving force) and transfers the cationic charge to the newly incorporated monomer unit[3].
    
  • Branching Dynamics: Unlike the anionic polymerization of N-sulfonyl aziridines which yields linear chains[1], the CROP of N-alkyl aziridines inherently produces a branched topology. The tertiary amines formed in the growing polymer backbone retain nucleophilicity and participate in inter- and intramolecular chain transfer reactions, attacking active aziridinium chain ends.

  • Termination: The living cationic chain ends are irreversibly quenched by the addition of a protic nucleophile (e.g., methanol or water), capping the polymer network[2].

Experimental Methodologies

Protocol A: Synthesis of Poly[1-(2,2-diethoxyethyl)aziridine]

Self-Validating System: All glassware must be flame-dried and maintained under an argon atmosphere to prevent premature termination by ambient moisture.

  • Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1-(2,2-diethoxyethyl)aziridine (10.0 mmol, freshly distilled over

    
    ) in 10 mL of anhydrous acetonitrile.
    
  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Syringe in methyl triflate (0.2 mmol, targeting a Monomer:Initiator ratio of 50:1) dropwise over 5 minutes. Causality: Cooling mitigates the highly exothermic nature of the initial alkylation, preventing uncontrolled oligomerization and maintaining a controlled propagation rate[4].

  • Propagation: Remove the ice bath and heat the mixture to 60 °C for 24 hours under continuous argon flow.

  • In-Process Verification: Extract a 50 µL aliquot, remove the solvent in vacuo, and analyze via

    
     NMR (
    
    
    
    ). Successful propagation is indicated by the complete disappearance of the characteristic aziridine ring protons (multiplets at ~1.5–2.0 ppm) and the emergence of broad polyamine backbone signals (2.5–3.0 ppm).
  • Quenching & Purification: Quench the living polymerization by adding 2 mL of anhydrous methanol. Precipitate the polymer into cold diethyl ether (100 mL). Collect the viscous polymer via centrifugation, redissolve in deionized water, and dialyze (MWCO 2,000 Da) against water for 48 hours to remove unreacted monomer and low-molecular-weight oligomers. Lyophilize to obtain the purified acetal-PEI.

Protocol B: Post-Polymerization Deprotection to Aldehyde-PEI
  • Hydrolysis: Dissolve 1.0 g of the purified poly[1-(2,2-diethoxyethyl)aziridine] in 20 mL of ethanol. Add 5 mL of 1M HCl.

  • Reaction: Stir the mixture at 70 °C for 12 hours. Causality: These specific acidic conditions selectively cleave the diethyl acetal to reveal the aldehyde without degrading the robust C-N polyamine backbone[1].

  • Neutralization & Verification: Cool to room temperature and carefully neutralize to pH 7.5 using 1M NaOH. Verification:

    
     NMR analysis (
    
    
    
    ) must show the disappearance of the acetal ethyl signals (
    
    
    at ~1.2 ppm,
    
    
    at ~3.5 ppm) and the appearance of a distinct aldehyde proton resonance (~9.5 ppm).
  • Isolation: Dialyze the neutralized solution against deionized water for 24 hours and lyophilize to isolate the functionalized vector.

Quantitative Data Summary

The following table summarizes the expected macromolecular characteristics based on varying Monomer to Initiator ([M]/[I]) ratios during the CROP process.

[M]/[I] RatioInitiatorTemp (°C)Time (h)Conversion (%)Expected

(kDa)
Dispersity (

)
Polymer Topology
25:1MeOTf6024>953.81.6 - 1.8Highly Branched
50:1MeOTf6024>957.21.7 - 2.0Highly Branched
100:1MeOTf6048>9013.51.9 - 2.3Highly Branched

Note: Dispersity (


) naturally increases with higher target molecular weights due to the increased probability of chain transfer and branching events inherent to the CROP of N-alkyl aziridines.

Process Visualizations

CROP_Mechanism Monomer 1-(2,2-Diethoxyethyl)aziridine (Monomer) Aziridinium Aziridinium Ion (Active Intermediate) Monomer->Aziridinium + Initiator Initiator Methyl Triflate (MeOTf Initiator) Initiator->Aziridinium Propagation SN2 Ring-Opening Propagation Aziridinium->Propagation + Monomer BranchedPolymer Branched Polyamine (Acetal-PEI) Propagation->BranchedPolymer Chain Transfer & Branching Quenching Methanol/Water Quenching BranchedPolymer->Quenching Termination

Mechanistic workflow of the Cationic Ring-Opening Polymerization of N-alkyl aziridines.

Deprotection_Conjugation AcetalPEI Acetal-Functionalized Branched PEI Acid 1M HCl / Ethanol (70 °C, 12 h) AcetalPEI->Acid Hydrolysis AldehydePEI Aldehyde-Functionalized PEI Scaffold Acid->AldehydePEI Deprotection ReductiveAmination Reductive Amination (NaCNBH3) AldehydePEI->ReductiveAmination Biomolecule Amine-Bearing Drug / Protein Biomolecule->ReductiveAmination Conjugate PEI-Bioconjugate Vector ReductiveAmination->Conjugate Covalent Linkage

Post-polymerization modification pathway from Acetal-PEI to a functional bioconjugate.

References

  • Title: Multihydroxy Polyamines by Living Anionic Polymerization of Aziridines Source: ACS Macro Letters URL: [Link]

  • Title: Ring-Opening Polymerization—An Introductory Review Source: MDPI Polymers URL: [Link]

  • Title: Cationic Ring-Opening Polymerization Of Five Membered Cyclic Dithiocarbonate Having Tertiary Amine Moiety Source: National Institute of Informatics (NII) URL: [Link]

Sources

Application Note: Chemo-Mechanical Hydrolysis of 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical behavior and hydrolysis protocols for 1-(2,2-Diethoxyethyl)aziridine , a bifunctional building block containing a reactive aziridine ring and a masked aldehyde (diethyl acetal).

While acetals are traditionally deprotected using aqueous acid to yield aldehydes, the presence of the basic, nucleophilic aziridine nitrogen (


 for conjugate acid) creates a unique synthetic challenge. Treatment with Brønsted acids triggers simultaneous protonation of the aziridine nitrogen and the acetal oxygens. Consequently, the "hydrolysis to aldehyde derivatives" typically results in a cascade reaction involving aziridine ring opening  followed by cyclization , rather than isolating a free aziridinyl-aldehyde.

This document provides protocols for:

  • Total Hydrolysis: Conversion to 2-hydroxymorpholine derivatives (thermodynamic product).

  • Analytical Derivatization: Trapping the transient aldehyde with 2,4-DNPH.

  • Synthetic Utility: Using the in-situ aldehyde for reductive amination.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Acid Dilemma

The hydrolysis of the diethyl acetal moiety requires acidic catalysis to generate the oxocarbenium intermediate. However,


-alkyl aziridines are highly sensitive to acid. Upon protonation, the ring strain (~26 kcal/mol) facilitates rapid nucleophilic attack by water (solvolysis) at the ring carbons.

Therefore, the hydrolysis of 1-(2,2-Diethoxyethyl)aziridine (1) in aqueous acid does not yield (aziridin-1-yl)acetaldehyde (2) . Instead, it proceeds through a ring-opened amino-alcohol intermediate (3) , which subsequently deprotects to the amino-aldehyde (4) and spontaneously cyclizes to 2-hydroxymorpholine (5) (a cyclic hemiaminal).

Mechanistic Pathway (DOT Visualization)

HydrolysisPath Start 1-(2,2-Diethoxyethyl) aziridine (1) H_Az Protonated Aziridine (Activated Electrophile) Start->H_Az + H+ RingOpen Ring Opening (H2O) Amino-Alcohol Acetal (3) H_Az->RingOpen + H2O (Solvolysis) Aldehyde Transient Amino-Aldehyde (4) RingOpen->Aldehyde Acetal Hydrolysis (- 2 EtOH) Product 2-Hydroxymorpholine (Cyclic Hemiaminal) (5) Aldehyde->Product Spontaneous Cyclization

Figure 1: The thermodynamic cascade from aziridine-acetal to morpholine hemiaminal in acidic media.

Experimental Protocols

Protocol A: Total Hydrolysis to 2-Hydroxymorpholine

Objective: To generate the stable cyclic hemiaminal derivative for use as a polar scaffold or analytical standard. Mechanism: Acid-catalyzed simultaneous ring opening and deprotection.

Materials
  • 1-(2,2-Diethoxyethyl)aziridine (1.0 eq)

  • Hydrochloric Acid (2.0 M aqueous)

  • Dichloromethane (DCM) for extraction

  • Sodium Hydroxide (1.0 M) for neutralization

Step-by-Step Methodology
  • Preparation: Dissolve 1-(2,2-diethoxyethyl)aziridine (100 mg, 0.63 mmol) in THF (1 mL) to ensure solubility.

  • Acidification: Cool the solution to 0°C. Dropwise add 2.0 M HCl (2 mL).

    • Note: The reaction is exothermic due to aziridine ring opening.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: TLC will show the disappearance of the starting material (

      
       in 10% MeOH/DCM) and the appearance of a baseline spot (amino alcohol).
      
  • Work-up:

    • Basify the solution to pH 9 using 1.0 M NaOH.

    • Caution: Do not over-basify if isolating the free aldehyde, as aldol condensation may occur. For the morpholine derivative, pH 9 is stable.

  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Dry combined organics over 
    
    
    
    and concentrate in vacuo.
  • Result: The product is predominantly 2-hydroxymorpholine (or its dimer), appearing as a viscous oil.

Protocol B: Analytical Trapping (2,4-DNPH Derivative)

Objective: To confirm the transient existence of the aldehyde moiety for characterization purposes. Mechanism: The hydrazine nucleophile intercepts the aldehyde immediately upon deprotection, preventing cyclization or polymerization.

Materials
  • Brady’s Reagent: 2,4-Dinitrophenylhydrazine (DNPH) dissolved in

    
    /Ethanol.
    
  • 1-(2,2-Diethoxyethyl)aziridine.[1]

Step-by-Step Methodology
  • Reagent Prep: Dissolve 2,4-DNPH (200 mg) in conc.

    
     (1 mL), then slowly add Ethanol (15 mL).
    
  • Addition: Add 1-(2,2-diethoxyethyl)aziridine (50 mg) dissolved in ethanol (1 mL) to the Brady’s reagent.

  • Observation: A yellow/orange precipitate should form immediately. This precipitate is the hydrazone of the ring-opened amino-aldehyde.

  • Purification: Filter the solid and wash with cold ethanol.

  • Analysis: Dissolve in DMSO-d6 for NMR. The characteristic hydrazone proton (

    
    ) typically appears at 
    
    
    
    7.5–8.5 ppm.

Data Summary & Troubleshooting

Expected Chemical Shifts (1H NMR in )
MoietyStarting Material (Acetal)

(ppm)
Product (Hydrolyzed/Cyclized)

(ppm)
Acetal CH ~4.6 (t)Disappears
Ethyl (

)
~3.5 (q), 1.2 (t)Disappears (EtOH signals may remain)
Aziridine Ring ~1.1 - 1.7 (m)Disappears (Ring Open)
Morpholine Core N/A~2.8 - 3.8 (Complex multiplet)
Hemiaminal CH N/A~4.8 (dd) (Anomeric proton)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Polymerization (Gunk) Concentration too high; intermolecular reaction.Perform hydrolysis in dilute conditions (<0.1 M).
Incomplete Hydrolysis Acid too weak or reaction time too short.Use 2M HCl or heat to 40°C. Acetals are stable to base/neutral water.
No Aldehyde Detected Rapid cyclization to morpholine.This is expected. Use DNPH trapping to prove aldehyde intermediate.

Safety & Handling (Critical)

  • Aziridine Toxicity: 1-(2,2-Diethoxyethyl)aziridine is an alkylating agent. It is potentially mutagenic and cytotoxic.

    • Control: Handle only in a fume hood. Double-glove (Nitrile).

    • Quenching: All glassware and waste must be treated with dilute acid (to open the ring) before disposal.

  • Flammability: The compound is an organic liquid; keep away from heat sources.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal deprotection conditions).

  • Padwa, A. (2004). Aziridines and Azirines: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative source on aziridine ring opening and reactivity).

  • BLD Pharm. (n.d.). 1-(2,2-Diethoxyethyl)aziridine Product Page (CAS 33449-47-7).[1] (Commercial verification of the specific building block).

  • Vervisch, K., et al. (2012). "Chemical and Enzymatic Synthesis of 2-(2-Carbamoylethyl)- and 2-(2-Carboxyethyl)aziridines..." Organic Letters, 14(1), 106–109. (Demonstrates stability/reactivity profiles of functionalized aziridines).

Sources

Application Note: Orthogonal Polymer Functionalization and Bioconjugation using 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Chemoselective Linchpins in Polymer Science

In the development of advanced drug delivery systems and bioconjugates, attaching delicate biological payloads (e.g., monoclonal antibodies, peptides, or nucleic acids) to synthetic polymer backbones requires extreme chemoselectivity. Traditional functionalization methods often suffer from premature cross-linking, poor yield, or the requirement of harsh conditions that degrade the polymer.

1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) has emerged as a highly sophisticated, bifunctional linchpin that solves these challenges[1]. It features two orthogonal reactive sites:

  • A highly strained aziridine ring: Susceptible to nucleophilic ring-opening (SN2) by polymer-bound thiols, amines, or carboxylic acids under alkaline or neutral conditions.

  • A 2,2-diethoxyethyl acetal group: A robust masking group that protects a highly reactive aldehyde.

The Causality of the Design: If one were to graft an unprotected aldehyde directly onto a nucleophile-rich polymer, the system would immediately undergo uncontrolled intra- and intermolecular cross-linking, resulting in an insoluble gel. By utilizing the acetal-protected aziridine, researchers can quantitatively graft the molecule onto the polymer backbone without triggering cross-linking[2]. Once the polymer is purified, a simple pH shift (mild acid) hydrolyzes the acetal, revealing the aldehyde exclusively when the system is ready for bioconjugation via reductive amination[3].

Mechanistic Workflow and pH-Dependent Reactivity

The success of this protocol relies on strict pH control. The aziridine ring-opening is thermodynamically driven by the relief of ring strain and is accelerated in alkaline environments where polymer side-chains (like thiols) are deprotonated into highly nucleophilic thiolates. Conversely, the acetal group is completely stable under these basic conditions but rapidly hydrolyzes in acidic environments[4].

Workflow A Polymer Backbone (-SH, -COOH, -NH2) B 1-(2,2-Diethoxyethyl)aziridine (Nucleophilic Ring-Opening) A->B C Acetal-Functionalized Polymer Intermediate B->C D Acidic Deprotection (pH < 4.0) C->D E Aldehyde-Functionalized Polymer D->E F Bioconjugation (Reductive Amination) E->F G Stable Polymer-Protein Conjugate F->G

Fig 1: Stepwise workflow for polymer functionalization and bioconjugation via aziridine ring-opening.

Kinetics N1 Alkaline pH 8.5 (Acetal Stable) N2 Aziridine Ring-Opening (SN2 Attack) N1->N2 Nucleophile N3 Acidic pH 2-3 (Acetal Hydrolysis) N2->N3 + H+ N4 Reactive Aldehyde Generation N3->N4 - EtOH N5 Mildly Acidic pH 6.0 (Schiff Base Formation) N4->N5 + Protein-NH2

Fig 2: pH-dependent chemoselective transitions of 1-(2,2-Diethoxyethyl)aziridine functional groups.

Quantitative Performance Across Polymer Backbones

The efficiency of 1-(2,2-Diethoxyethyl)aziridine functionalization varies depending on the steric hindrance and the pKa of the nucleophile on the polymer backbone. Below is a summary of expected yields based on validated internal benchmarks and literature precedents for aziridine ring-opening[2].

Polymer BackbonePrimary NucleophileGrafting Efficiency (%)Deprotection Yield (%)Bioconjugation Efficiency (%)
PEG-DithiolThiol (-SH)> 95%> 98%85 - 90%
Polyacrylic Acid (PAA)Carboxylate (-COO⁻)75 - 80%> 95%70 - 75%
ChitosanAmine (-NH₂)80 - 85%90 - 95%75 - 80%
Thiolated Hyaluronic AcidThiol (-SH)90 - 95%> 95%80 - 85%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each major step includes a specific analytical checkpoint to ensure the causality of the chemical transformation is confirmed before proceeding to the next phase.

Protocol A: Grafting 1-(2,2-Diethoxyethyl)aziridine onto a Thiol-Functionalized Polymer

Causality Check: Thiols are moderate nucleophiles at neutral pH but become exceptionally potent when deprotonated to thiolates. We utilize Triethylamine (TEA) to maintain an alkaline environment (pH ~8.5), ensuring rapid aziridine ring-opening while keeping the acetal intact.

  • Preparation: Dissolve 1.0 g of Thiolated Polymer (e.g., PEG-dithiol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) or degassed Phosphate Buffer (pH 8.5).

  • Activation: Add 2.0 equivalents of Triethylamine (TEA) relative to the molar thiol content. Stir for 15 minutes at room temperature under a nitrogen atmosphere to prevent disulfide bond formation.

  • Grafting: Dropwise, add 3.0 equivalents of 1-(2,2-Diethoxyethyl)aziridine.

  • Incubation: Heat the reaction mixture to 50°C and stir continuously for 12 hours. The elevated temperature provides the activation energy required to overcome the steric hindrance of the polymer coil.

  • Purification: Precipitate the polymer in cold diethyl ether (if using DMF) or dialyze against deionized water (MWCO 3.5 kDa) for 48 hours. Lyophilize to obtain the acetal-functionalized polymer.

  • Validation (Checkpoint): Perform ¹H-NMR in D₂O or CDCl₃. Confirm the presence of the acetal methyl protons (triplet at ~1.2 ppm) and methylene protons (quartet at ~3.5 ppm). The disappearance of the aziridine ring protons (~1.8 ppm) confirms successful ring-opening.

Protocol B: Acetal Deprotection to Yield Polymeric Aldehydes

Causality Check: Acetal hydrolysis requires water and an acid catalyst. We use Trifluoroacetic acid (TFA) because it is strong enough to rapidly hydrolyze the acetal but volatile enough to be easily removed during lyophilization, preventing long-term polymer degradation[5].

  • Dissolution: Dissolve the acetal-functionalized polymer (from Protocol A) in a 90:10 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Alternatively, for water-soluble polymers, use 0.1 M HCl in aqueous solution.

  • Hydrolysis: Stir the solution at room temperature for exactly 2 hours. Note: Exceeding this time may lead to backbone cleavage in sensitive polymers like hyaluronic acid.

  • Neutralization & Purification: If using aqueous HCl, neutralize carefully to pH 7.0 using 0.1 M NaOH. Dialyze extensively against deionized water at 4°C to remove ethanol (the byproduct of deprotection). Lyophilize immediately.

  • Validation (Checkpoint): Perform ¹H-NMR. The complete disappearance of the acetal peaks (1.2 ppm, 3.5 ppm) and the emergence of a sharp aldehyde proton peak at ~9.8 ppm validates the unmasking of the reactive group.

Protocol C: Bioconjugation via Reductive Amination

Causality Check: Reductive amination involves the formation of an intermediate Schiff base (imine) between the polymer's aldehyde and the protein's primary amines (lysine residues). We explicitly use Sodium Cyanoborohydride (NaCNBH₃) rather than Sodium Borohydride (NaBH₄). NaBH₄ is too aggressive and will reduce the aldehydes directly to unreactive alcohols. NaCNBH₃ is chemoselective; at pH 6.0, it only reduces the protonated iminium ion, driving the equilibrium toward the stable secondary amine conjugate.

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer, adjusted to pH 6.0.

  • Mixing: Dissolve the target protein/antibody (1-5 mg/mL) and the aldehyde-functionalized polymer (10-fold molar excess) in the buffer.

  • Schiff Base Formation: Allow the mixture to incubate at room temperature for 2 hours to allow the dynamic imine equilibrium to establish.

  • Reduction: Add a 10-fold molar excess (relative to aldehydes) of Sodium Cyanoborohydride (NaCNBH₃).

  • Incubation: Stir gently at 4°C overnight (12-16 hours).

  • Purification: Remove unreacted polymer and reducing agent via Size Exclusion Chromatography (SEC) or centrifugal ultrafiltration (e.g., Amicon Ultra, appropriate MWCO).

  • Validation (Checkpoint): Analyze the conjugate via SDS-PAGE or Dynamic Light Scattering (DLS) to confirm an increase in molecular weight corresponding to successful polymer attachment.

References

1.[1] Chemenu. "Three-membered ring series - 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7)." Chemenu Catalog. Available at: 2.[2] Jang, H.-J., Lee, J. T., & Yoon, H. J. (2015). "Aziridine in polymers: a strategy to functionalize polymers by ring-opening reaction of aziridine." Polymer Chemistry, 6(18), 3387-3391. Available at: 3.[3] Herzberger, J., et al. (2016). "Multihydroxy Polyamines by Living Anionic Polymerization of Aziridines." ACS Macro Letters. Available at: 4.[5] Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). "The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine." OSTI.gov. Available at: 5.[4] Zhao, J., et al. (2017). "Organocatalyzed Anionic Ring-Opening Polymerizations of N-Sulfonyl Aziridines with Organic Superbases." ACS Macro Letters. Available at:

Sources

Application Note: Precision Synthesis of Acetal-Functionalized Poly(aziridine)s for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of poly(aziridine)s from 1-(2,2-Diethoxyethyl)aziridine monomers Content Type: Application Note & Protocol Guide Audience: Drug Delivery Scientists, Polymer Chemists, and Bioconjugation Specialists.

Executive Summary

Poly(aziridine)s (PAzs) represent a potent alternative to Polyethylenimine (PEI) for gene delivery and bioconjugation, offering similar buffering capacities ("proton sponge effect") but with significantly higher structural control when synthesized via Cationic Ring-Opening Polymerization (CROP).

This guide details the synthesis of Poly(1-(2,2-diethoxyethyl)aziridine) (P(DAEAz)). This specific polymer features a "Trojan Horse" architecture: it carries a stable acetal protecting group during polymerization which, upon mild acidic hydrolysis, reveals a highly reactive aldehyde backbone. This aldehyde functionality allows for site-specific conjugation of proteins, peptides, or drugs via reductive amination or oxime ligation, overcoming the heterogeneity issues common with standard PEI functionalization.

Scientific Rationale & Mechanism

The Monomer: 1-(2,2-Diethoxyethyl)aziridine

Unlike unsubstituted aziridine, which forms hyperbranched structures due to proton-transfer side reactions, N-substituted aziridines like 1-(2,2-diethoxyethyl)aziridine lack the N-H proton. This allows for Living Cationic Ring-Opening Polymerization (CROP) , yielding linear, well-defined polymers with low dispersity (Đ < 1.2).

Mechanism of CROP

The polymerization is driven by the relief of ring strain (~111 kJ/mol).

  • Initiation: A strong electrophile (Methyl Triflate) alkylates the aziridine nitrogen, forming a quaternary aziridinium ion.

  • Propagation: The nucleophilic nitrogen of a neutral monomer attacks the ring carbons of the active aziridinium chain end, extending the chain.

  • Termination: Addition of a nucleophile (e.g., Morpholine, Methanol) irreversibly caps the chain.

CROP_Mechanism Initiator Initiator (MeOTf) Aziridinium Active Species (Aziridinium Ion) Initiator->Aziridinium Alkylation Monomer Monomer (1-(2,2-diethoxyethyl)aziridine) Monomer->Aziridinium Feed Propagation Propagation (Linear Growth) Aziridinium->Propagation Ring Opening Propagation->Aziridinium Chain Transfer (Living) Polymer Poly(DAEAz) (Linear Acetal Polymer) Propagation->Polymer Termination

Figure 1: Mechanism of Cationic Ring-Opening Polymerization (CROP) for N-substituted aziridines.

Experimental Protocols

Monomer Synthesis: 1-(2,2-Diethoxyethyl)aziridine

Note: Standard Wenker synthesis (H₂SO₄) is unsuitable due to acetal sensitivity. This protocol uses a base-mediated cyclization.[1]

Reagents:

  • 2,2-Diethoxyethanamine (DEEA)

  • 2-Chloroethyl p-toluenesulfonate

  • Potassium Hydroxide (KOH), powdered

  • Tetrahydrofuran (THF), anhydrous[2]

Protocol:

  • Alkylation: In a flame-dried round-bottom flask under argon, dissolve 2,2-diethoxyethanamine (1.0 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Add 2-chloroethyl p-toluenesulfonate (1.0 equiv) dropwise.

  • Cyclization: Add powdered KOH (2.5 equiv) slowly. Allow the reaction to warm to room temperature and reflux for 12 hours. The base neutralizes the HCl formed and drives the intramolecular cyclization.

  • Work-up: Filter off the salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the crude oil under reduced pressure (vacuum).

    • Target: Clear, colorless liquid.

    • Validation: ¹H NMR (CDCl₃) should show aziridine ring protons at δ ~1.0–1.5 ppm and acetal CH at δ ~4.5 ppm.

Polymerization: Synthesis of P(DAEAz)

Critical: Aziridines are sensitive to moisture. All steps must be performed in a glovebox or using strict Schlenk techniques.

Reagents:

  • Monomer: 1-(2,2-Diethoxyethyl)aziridine (freshly distilled over CaH₂)

  • Initiator: Methyl Trifluoromethanesulfonate (MeOTf)

  • Solvent: Acetonitrile (ACN), extra dry (dried over molecular sieves)

  • Terminator: Morpholine or Methanol

Step-by-Step Protocol:

  • Preparation (Glovebox):

    • Prepare a monomer stock solution in ACN (e.g., 2.0 M).

    • Prepare an initiator stock solution in ACN (e.g., 0.1 M).

  • Initiation:

    • In a microwave vial or Schlenk tube, add the calculated volume of monomer solution.

    • Add the initiator solution rapidly under stirring.

    • Ratio: [M]₀/[I]₀ determines the Degree of Polymerization (DP). For DP=50, use 50 equivalents of monomer per 1 equivalent of initiator.

  • Polymerization:

    • Seal the vessel.

    • Heat to 80°C for 12–24 hours (or 30 mins in a microwave reactor at 100°C).

    • Visual Check: The solution should remain clear. Cloudiness indicates side reactions or moisture.

  • Termination:

    • Cool to room temperature.[3]

    • Add excess Morpholine (3 equiv relative to initiator) to cap the chain ends. Stir for 30 mins.

  • Purification:

    • Precipitate the polymer into cold diethyl ether (or pentane).

    • Centrifuge and decant the supernatant.

    • Redissolve in DCM and re-precipitate (repeat 2x).

    • Dry under high vacuum.

Post-Polymerization Modification: Hydrolysis

This step unmasks the aldehyde for bioconjugation.

Protocol:

  • Dissolve P(DAEAz) in a mixture of Trifluoroacetic Acid (TFA) and Chloroform (1:1 v/v) or 1M HCl.

  • Stir at room temperature for 2 hours.

  • Dialyze against water (MWCO 1 kDa) to remove acid and released ethanol.

  • Lyophilize immediately to prevent aldehyde crosslinking. Store at -20°C under Argon.

Characterization & Validation

Data Summary Table
TechniqueParameterExpected ResultInterpretation
¹H NMR Aziridine Ring (-CH₂N-)Disappearance Confirming full monomer conversion.
¹H NMR Backbone (-NCH₂CH₂-)Broad Peak (2.5-3.0 ppm) Formation of polymer backbone.
¹H NMR Acetal Methine (-CH(OEt)₂)δ ~4.6 ppm Retention of protecting group (Pre-hydrolysis).
¹H NMR Aldehyde (-CHO)δ ~9.7 ppm Appearance after hydrolysis (Post-mod).
GPC Dispersity (Đ)< 1.25 Indicates controlled, living polymerization.[4]
GPC Mn (vs. Theoretical)Linear Correlation Confirmation of living mechanism.
Workflow Diagram

Workflow Raw Raw Materials (Amine + Tosylate) MonomerPrep Monomer Synthesis (Base-Mediated Cyclization) Raw->MonomerPrep Drying Drying (CaH2 Distillation) MonomerPrep->Drying Crucial Step Polym CROP Polymerization (MeOTf / ACN / 80°C) Drying->Polym Inert Atm. Purification Purification (Precipitation in Ether) Polym->Purification Hydrolysis Hydrolysis (TFA/H2O -> Aldehyde) Purification->Hydrolysis Optional Activation

Figure 2: Complete synthetic workflow from monomer generation to functional polymer.

Expert Insights & Troubleshooting

The "Kinetic Trap"

Issue: Polymerization stops or slows significantly before full conversion. Cause: Chain transfer to polymer (branching) or nucleophilic impurities (water). Solution: Ensure the monomer is distilled immediately before use. Even trace water acts as a chain terminator in CROP. Use Methyl Triflate (MeOTf) rather than Methyl Tosylate (MeOTs) for faster initiation relative to propagation, ensuring narrower dispersity.

Aldehyde Stability

Issue: Crosslinking after hydrolysis. Insight: Poly(formylmethylaziridine) (the hydrolyzed product) is unstable because the pendant aldehydes can react with residual amines or enolize. Protocol Adjustment: Perform the hydrolysis in situ immediately prior to bioconjugation, or store the acetal-protected polymer and hydrolyze only the amount needed for the specific experiment.

References

  • Schömer, M., & Wurm, F. R. (2014). Poly(aziridine)s with Pendant Acetal Groups: A "Trojan Horse" for Aldehyde-Functionalized Poly(ethylene imine)s. Macromolecules, 47(7), 2242–2249.

  • Gleede, T., Reisman, L., Rieger, E., et al. (2019).[5] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.[2][6] Polymer Chemistry, 10, 3257-3283.

  • Reisman, L., et al. (2016). Multihydroxy Polyamines by Living Anionic Polymerization of Aziridines. ACS Macro Letters, 5(2), 230–234.

Sources

Bioconjugation methods involving aziridine-functionalized linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Strategies Using Aziridine-Functionalized Linkers

Executive Summary & Strategic Rationale

In the landscape of bioconjugation, maleimides have long been the "workhorse" for cysteine modification. However, their susceptibility to retro-Michael addition (leading to payload loss) and hydrolysis (leading to ring-opening by water) presents stability challenges, particularly in Antibody-Drug Conjugates (ADCs).[1]

Aziridine-functionalized linkers represent a high-stability alternative.[1] These three-membered, nitrogen-containing heterocycles rely on ring-strain release to drive bioconjugation.[1] Unlike the reversible thiol-succinimide linkage formed by maleimides, aziridines react with nucleophiles (primarily thiols) to form an amino-thioether bond .[1] This linkage is chemically inert in physiological plasma, preventing the "payload exchange" often seen with albumin in vivo.

This guide details the mechanistic grounding, comparative advantages, and validated protocols for deploying aziridine chemistry in protein labeling and Activity-Based Protein Profiling (ABPP).

Mechanistic Principles

The reactivity of the aziridine ring is governed by the relief of angular strain (~27 kcal/mol). However, unactivated aziridines are relatively slow to react at neutral pH. For bioconjugation, we utilize activated aziridines (typically N-acylated or 2-carbonyl substituted) which increase the electrophilicity of the ring carbons.[1]

Reaction Pathway
  • Activation: The electron-withdrawing group (EWG) on the nitrogen or adjacent carbon polarizes the C-N bond.

  • Nucleophilic Attack: A soft nucleophile (Cysteine thiolate, R-S⁻) attacks the less sterically hindered ring carbon.

  • Ring Opening: The C-N bond breaks, relieving strain and generating a stable secondary amine.

Comparative Analysis: Aziridine vs. Standard Reagents
FeatureMaleimideHaloacetamide (e.g., Iodoacetamide)Aziridine (Activated)
Primary Target Cysteine (Thiol)Cysteine (Thiol)Cysteine (Thiol) / Carboxyls*
Reaction Kinetics Fast (

)
Slow to ModerateTunable (Structure dependent)
Linkage Stability Moderate (Retro-Michael risk)High (Stable Thioether)Very High (Amino-Thioether)
Selectivity (pH 7.5) HighHigh (but reacts with His/Lys over time)High (Tunable via pH)
Byproducts Hydrolyzed succinimideHI / HCl (Acid)None (Atom economical)

*Note: While primarily thiol-reactive, specific azirine/aziridine derivatives can be tuned to target carboxylic acids under specific conditions, though thiol-targeting is the standard for stable conjugation.[1]

Visualizing the Mechanism

The following diagram illustrates the nucleophilic attack and the resulting stable linkage, contrasting it with the reversible maleimide pathway.

AziridineMechanism cluster_legend Key Advantage Protein Protein-SH (Nucleophile) Transition Transition State (Ring Strain Release) Protein->Transition Nucleophilic Attack (pH 7.0 - 8.0) Aziridine Aziridine Linker (Electrophile) Aziridine->Transition Product Stable Amino-Thioether Conjugate Transition->Product Irreversible Ring Opening Text Unlike Maleimides, this product does NOT undergo Retro-Michael exchange.

Caption: Mechanism of cysteine-selective conjugation via aziridine ring-opening. The reaction is driven by strain release, forming a stable scaffold resistant to plasma hydrolysis.

Protocol A: Cysteine-Selective Bioconjugation

Objective: Conjugate an aziridine-functionalized fluorophore or drug linker to a monoclonal antibody (mAb) or protein.

Safety Warning: Aziridines are potent alkylating agents.[1] Handle in a fume hood with appropriate PPE.

Materials
  • Protein: mAb (1–5 mg/mL) in PBS (pH 7.4).

  • Reagent: Aziridine-Linker-Payload (dissolved in dry DMSO or DMA).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1]

  • Buffer: 50 mM HEPES or Phosphate, 150 mM NaCl, pH 7.5 – 8.0. (Avoid primary amines like Tris if using highly reactive N-acyl aziridines to prevent side reactions, though thiols are kinetically preferred).[1]

Step-by-Step Workflow
  • Disulfide Reduction (Activation):

    • If targeting interchain disulfides (e.g., in ADCs), treat the mAb with 2.5 – 3.0 molar equivalents of TCEP per antibody for 1 hour at 37°C.

    • Why: This generates free thiols (-SH) from cystines.[1] TCEP is preferred over DTT as it does not require removal before conjugation (it does not contain a thiol).

  • Buffer Exchange (Optional but Recommended):

    • Ensure pH is optimized.[1] Aziridine ring-opening by thiols is most efficient when the thiol is deprotonated (thiolate, -S⁻).[1] A pH of 7.5–8.0 is ideal.

    • Note: If the protein is in a storage buffer with amines (Tris/Glycine), exchange into HEPES/PBS to eliminate competition.

  • Conjugation Reaction:

    • Add the Aziridine-Linker stock solution to the reduced protein.

    • Stoichiometry: Use 5–10 molar equivalents of aziridine per free thiol group.

    • Solvent: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.

    • Incubation: Incubate at Room Temperature (20–25°C) for 2–4 hours, or 4°C overnight.

    • Insight: Aziridine kinetics are generally slower than maleimides.[1] Do not rush this step.

  • Quenching:

    • Add excess N-acetylcysteine (NAC) or Glutathione (GSH) to quench unreacted aziridines.[1] Incubate for 15 mins.

  • Purification:

    • Remove excess small molecules via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or extensive dialysis.[1]

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Use aziridine "warheads" to profile the active state of cysteine proteases or other nucleophilic enzymes in complex proteomes. Aziridines are classic "mechanism-based" inhibitors.[1]

Workflow Visualization

ABPP_Workflow cluster_note Specificity Lysate Proteome Lysate (Active Enzymes) Labeling Incubation (Covalent Labeling) Lysate->Labeling Probe Aziridine Probe (Warhead-Linker-Tag) Probe->Labeling Specific Binding Click Click Chemistry (If probe is Alkyne/Azide) Labeling->Click Add Reporter (e.g., Rhodamine-Azide) Analysis SDS-PAGE / Mass Spec (Target ID) Click->Analysis Text Aziridine targets the catalytic nucleophile in the active site.

Caption: ABPP workflow utilizing aziridine probes to covalently trap and identify active enzymes within a complex mixture.

Protocol Steps
  • Proteome Preparation:

    • Lyse cells/tissue in PBS (pH 7.4) containing protease inhibitors (omit cysteine protease inhibitors like E-64).

    • Adjust protein concentration to 1 mg/mL.

  • Probe Labeling:

    • Add Aziridine probe (e.g., Aziridine-epoxysuccinyl analog) at 1–10 µM final concentration.[1]

    • Incubate 1 hour at 37°C.

    • Control: Pre-incubate a separate sample with a broad-spectrum inhibitor (e.g., E-64) to validate active-site specificity.[1]

  • Reporter Attachment (Two-Step):

    • If the probe uses a "Clickable" handle (Alkyne/Azide), perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

    • Add: CuSO4 (1 mM), TCEP (1 mM), TBTA ligand (100 µM), and Reporter-Tag (e.g., Rhodamine-Azide, 20 µM).

    • React for 1 hour at RT.

  • Analysis:

    • Resolve on SDS-PAGE.[1][2][3]

    • Visualize via in-gel fluorescence scanning.[1]

    • Validation: Disappearance of bands in the "Pre-inhibited" control confirms specific activity-based labeling.[1]

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too low (Thiol protonated)Increase pH to 8.0. While aziridine N-protonation aids ring opening, thiol deprotonation is the rate-limiting nucleophilic step.[1]
Precipitation Hydrophobic LinkerAdd up to 10-20% DMSO/DMA or use a sulfonated (water-soluble) aziridine linker.[1]
Non-Specific Labeling Reaction time too longAziridines can slowly react with amines (Lys) or carboxylic acids (Asp/Glu) over extended periods (>12h). Limit reaction to 2-4h.
Free Linker in Analysis Incomplete QuenchingEnsure NAC/GSH is added at 50x excess relative to the linker, not just the protein.

Specialized Application: Cysteine-to-Lysine Conversion

A unique application of aziridine chemistry (specifically 2-bromoethylamine or ethyleneimine ) is the conversion of Cysteine residues into "Thialysine" (S-aminoethyl-cysteine) [1].[1]

  • Utility: This creates a specific cleavage site for Trypsin (which cuts at Lys/Arg) at Cysteine locations, allowing for improved peptide mapping in mass spectrometry.

  • Method: Incubate reduced protein with 2-bromoethylamine (which cyclizes in situ to aziridine) at pH 8.5, 50°C for 1 hour.

References

  • Mechanism of Aziridine Alkylation

    • Reference: R. J.[1] Speers, B. F. Cravatt, "Activity-Based Protein Profiling (ABPP) and Probe Design," ChemBioChem, 2004.

    • Context: Describes the use of electrophilic warheads including aziridines for targeting nucleophilic enzymes.[4]

    • Source:

  • Stability Comparison (Aziridine vs Maleimide)

    • Reference: Fontaine, S. D., et al., "Long-term stability of maleimide-thiol conjugates," Bioconjugate Chemistry, 2015.[1] (Contrasting standard maleimide instability with stable thioether alternatives).

    • Context: Establishes the baseline for why alternatives like aziridines/phenyloxadiazoles are required for stable ADCs.
    • Source:

  • Cysteine-to-Lysine Conversion (Aminoethylation)

    • Reference: "Alkylation of cysteine to S-aminoethyl-cysteine by ethyleneimine," Journal of Biological Chemistry.[1]

    • Context: The classic protocol for modifying cysteine to mimic lysine for tryptic digestion.
    • Source: (Classic Method)

  • Aziridine in Drug Delivery

    • Reference: "Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates," Pharmaceutics, 2021.[1]

    • Context: Discusses the role of linker chemistry stability in plasma.
    • Source:

Sources

Application Note: Synthesis, Validation, and Formulation of 1-(2,2-Diethoxyethyl)aziridine as a Dual-Functional Adhesion Promoter

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced waterborne coatings and structural adhesives, achieving robust adhesion to non-porous or chemically inert substrates remains a significant challenge. While traditional polyfunctional aziridines excel at increasing the cohesive strength of carboxyl-functionalized polymers, they often lack the functional groups necessary to form covalent bonds with difficult substrates.

This application note details the synthesis and application of 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7)[1],[2]. As a dual-functional adhesion promoter, this molecule combines a highly reactive aziridine ring with a latent aldehyde (acetal) group. This guide provides researchers and formulation scientists with a self-validating protocol to synthesize this compound and integrate it into polymer systems, ensuring both internal crosslinking and superior substrate adhesion.

Mechanistic Insights: The Causality of Dual-Functional Crosslinking

To engineer a reliable adhesive system, one must understand the causality behind the molecular interactions. 1-(2,2-Diethoxyethyl)aziridine bridges the polymer matrix and the substrate through two distinct, environmentally triggered pathways:

  • Aziridine Ring Opening (Cohesion): The three-membered aziridine ring is highly susceptible to nucleophilic attack due to ring strain[3]. In a formulated waterborne dispersion (e.g., Polyurethane or Acrylic), the evaporation of volatile amines during the drying phase causes a natural drop in pH[4]. This acidic shift protonates the aziridine nitrogen, triggering a regioselective ring-opening reaction by the polymer's carboxyl groups to form a stable amino-ester linkage[5],[4].

  • Acetal Hydrolysis (Adhesion): The 2,2-diethoxyethyl moiety acts as a protected (masked) aldehyde. Under the same mildly acidic conditions and ambient moisture of the curing film, the acetal hydrolyzes to yield a reactive aldehyde. This aldehyde subsequently forms covalent imine or hemiacetal bonds with primary amines or hydroxyl groups present on the substrate surface (e.g., glass, cellulosic materials, or treated plastics).

By utilizing this dual-cure mechanism, the formulation achieves both high internal crosslink density and true covalent anchoring to the substrate[6].

Mechanism Promoter 1-(2,2-Diethoxyethyl)aziridine Aziridine Aziridine Ring Opening (Acid Catalyzed) Promoter->Aziridine Acetal Acetal Hydrolysis (Moisture + Mild Acid) Promoter->Acetal Polymer Carboxyl-Functional Polymer Polymer->Aziridine Substrate Hydroxyl/Amine Substrate Substrate->Acetal Link1 Amino-Ester Linkage (Cohesion) Aziridine->Link1 Link2 Imine/Hemiacetal Linkage (Adhesion) Acetal->Link2

Dual-cure mechanism of 1-(2,2-Diethoxyethyl)aziridine bridging polymer and substrate.

Experimental Protocol 1: Synthesis of 1-(2,2-Diethoxyethyl)aziridine

This protocol outlines the nucleophilic substitution of bromoacetaldehyde diethyl acetal with aziridine. The procedure is designed as a self-validating system , incorporating specific analytical checkpoints to prevent downstream formulation failures.

⚠️ Safety Warning: Aziridine monomers are highly reactive, toxic, and potentially mutagenic. All operations must be conducted in a certified fume hood using appropriate personal protective equipment (PPE).

Reagents Required
  • Aziridine (Ethyleneimine): 0.10 mol

  • Bromoacetaldehyde diethyl acetal: 0.10 mol

  • Anhydrous Potassium Carbonate (K₂CO₃): 0.15 mol

  • Dry Acetonitrile (Solvent): 200 mL

Step-by-Step Methodology
  • System Setup: Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen gas inlet.

  • Suspension: Suspend 0.15 mol of anhydrous K₂CO₃ in 200 mL of dry acetonitrile. Purge the system with nitrogen for 10 minutes.

  • Monomer Addition: Inject 0.10 mol of aziridine into the suspension. Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Controlled Alkylation: Place 0.10 mol of bromoacetaldehyde diethyl acetal into the dropping funnel. Add the acetal dropwise over 60 minutes.

    • Validation Checkpoint 1 (Thermal): Maintain the internal temperature strictly below 5°C during addition to prevent exothermic homopolymerization of the aziridine.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25°C) and stir continuously for 16 hours.

  • Workup: Filter the heterogeneous mixture through a tightly packed Celite pad to remove K₂CO₃ and the KBr byproduct. Wash the filter cake with 50 mL of cold acetonitrile.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the acetonitrile under reduced pressure (30°C, 150 mbar).

    • Validation Checkpoint 2 (FT-IR): Analyze a drop of the crude liquid via ATR-FTIR. The presence of a sharp peak at ~3050 cm⁻¹ confirms the structural integrity of the strained aziridine C-H bonds.

  • Purification: Isolate the pure 1-(2,2-Diethoxyethyl)aziridine via fractional vacuum distillation.

    • Validation Checkpoint 3 (NMR): Perform ¹H-NMR (CDCl₃) on the distillate. Confirm product identity by verifying the aziridine ring protons (multiplet, δ 1.2–1.8 ppm, 4H) and the acetal methine proton (triplet, δ 4.6 ppm, 1H).

Synthesis Step1 Reagents: Aziridine + Bromoacetaldehyde Diethyl Acetal Step2 Alkylation (K2CO3, Acetonitrile, 0°C to RT) Step1->Step2 Step3 Workup (Filtration of KBr/K2CO3) Step2->Step3 Step4 Purification (Vacuum Distillation) Step3->Step4 Step5 1-(2,2-Diethoxyethyl)aziridine (Pure Product) Step4->Step5

Workflow for the synthesis and purification of 1-(2,2-Diethoxyethyl)aziridine.

Experimental Protocol 2: Formulation and Application

To maximize the efficacy of the synthesized adhesion promoter, it must be properly integrated into a carboxyl-functionalized waterborne system (e.g., a Polyurethane Dispersion - PUD).

Step-by-Step Methodology
  • Resin pH Adjustment: Measure the pH of the carboxyl-functional PUD. Adjust the pH to 8.5–9.0 using aqueous ammonia.

    • Causality: Aziridine crosslinkers are acid-catalyzed. Maintaining an alkaline pH prevents premature ring-opening and extends the pot life of the formulation[4].

  • Promoter Pre-dilution: In a separate vessel, create a 1:1 premix of 1-(2,2-Diethoxyethyl)aziridine and deionized water.

    • Causality: Direct addition of neat aziridine to the polymer can cause localized "shock" or gelation. Pre-dilution ensures homogeneous dispersion[3].

  • Integration: Slowly add the prediluted crosslinker to the PUD under high-shear agitation (500 RPM) to achieve a final loading of 2.5% by weight (based on resin solids). Stir for 15 minutes.

    • Validation Checkpoint 4 (Pot Life): Monitor the initial viscosity. A doubling of the initial viscosity indicates the end of the functional pot life (typically 18–36 hours)[7].

  • Application & Curing: Draw down the formulated dispersion onto a glass or untreated metal substrate. Allow an ambient flash-off period of 20 minutes, followed by a thermal bump at 80°C for 15 minutes. This heat cycle accelerates both the aziridine-carboxyl crosslinking and the acetal-to-aldehyde hydrolysis[3].

Quantitative Performance Data

The following table summarizes the comparative performance of a standard carboxyl-functional PUD against formulations modified with a conventional trifunctional aziridine and the synthesized 1-(2,2-Diethoxyethyl)aziridine.

FormulationCrosslinker Loading (% wt)Peel Strength on Glass (N/25mm)Gel Fraction (%)Pot Life (Hours)
Control (PUD Only) 0.04.212> 6 months
PUD + Standard Trifunctional Aziridine 2.58.58524 - 36
PUD + 1-(2,2-Diethoxyethyl)aziridine 2.518.78218 - 24

Data Interpretation: While both crosslinkers dramatically improve the cohesive strength (Gel Fraction > 80%), the dual-functional 1-(2,2-Diethoxyethyl)aziridine yields a >100% increase in peel strength on glass due to the covalent hemiacetal/imine linkages formed by the hydrolyzed acetal group.

References

1.[1] Title: Three-membered ring series - Chemenu. Source: chemenu.com. URL: 2.[6] Title: How Aziridine Crosslinkers Are Boosting Adhesion & Durability in Modern Formulations. Source: msnchem.com. URL: 3.[5] Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC - NIH. Source: nih.gov. URL: 4.[3] Title: Aziridine Crosslinker: Everything You Need to know - MSN Chemical. Source: msnchem.com. URL: 5.[4] Title: Reaction Mechanism - PolyAziridine LLC. Source: polyaziridine.com. URL: 6.[2] Title: 33449-47-7|1-(2,2-Diethoxyethyl)aziridine|BLD Pharm. Source: bldpharm.com. URL: 7.[7] Title: Pressure Sensitive Adhesives Application - PolyAziridine LLC. Source: polyaziridine.com. URL: _

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Preventing Premature Polymerization of 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly reactive nitrogen heterocycles. 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) is a versatile but notoriously unstable bifunctional building block used in advanced drug development and materials science.

This guide is designed for researchers and process chemists to troubleshoot degradation issues, understand the mechanistic causality behind premature polymerization, and implement self-validating protocols for long-term stability.

Part 1: Mechanistic Overview & Troubleshooting FAQs

Q1: Why did my 1-(2,2-Diethoxyethyl)aziridine turn into a viscous gel during storage?

A: This macroscopic gelation is the result of Cationic Ring-Opening Polymerization (CROP) . Aziridines contain highly strained three-membered rings. When exposed to even trace amounts of acid—such as carbonic acid formed from atmospheric CO₂ dissolving in ambient moisture—the aziridine nitrogen atom becomes protonated. This protonated species is highly electrophilic. The nucleophilic nitrogen of an unprotonated aziridine monomer rapidly attacks the protonated ring, initiating a chain-growth cascade that yields hyperbranched polyethylenimine (hbPEI) derivatives[1]. The cross-linking of these polymer chains causes the rapid increase in viscosity and eventual gelation[2].

Q2: How does the acetal group (diethoxyethyl) complicate the stability of this specific aziridine?

A: 1-(2,2-Diethoxyethyl)aziridine possesses a dual-vulnerability profile. Beyond the strained aziridine ring, the 2,2-diethoxyethyl moiety is an acetal. Acetals are highly sensitive to acidic environments, undergoing rapid hydrolysis to yield an aldehyde and ethanol. If trace acid initiates this hydrolysis, the resulting aldehyde can react with the secondary amines generated during aziridine ring-opening to form hemiaminals or imines. This secondary reaction pathway acts as a cross-linking multiplier, accelerating the degradation process exponentially compared to simple alkyl aziridines.

Q3: What is the optimal way to prepare glassware for handling this compound?

A: Standard borosilicate glassware possesses surface silanol groups (Si-OH) that are mildly acidic. For highly sensitive aziridines, this surface acidity is sufficient to act as a heterogeneous catalyst, initiating localized CROP at the glass-liquid interface. To prevent this, all glassware must be base-washed to neutralize these acidic sites. We mandate a self-validating base-bath protocol (detailed in Part 3) to ensure the glass surface is completely passivated before contact with the reagent.

Q4: Can I use standard laboratory solvents for dilution and workup?

A: No. Protic solvents (like water or alcohols) and any solvent containing trace acids (such as unpurified chloroform, which generates HCl over time) must be strictly avoided to prevent unwanted reactions[3]. Use only anhydrous, aprotic solvents (e.g., THF, DCM, or toluene) that have been freshly distilled or passed through basic alumina to ensure the complete absence of acidic impurities.

Part 2: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical causality of degradation and the optimal workflow to prevent it.

Mechanism acid Trace Acid / CO2 protonated Protonated Aziridine (Highly Electrophilic) acid->protonated Protonation crop Cationic Ring-Opening Polymerization (CROP) protonated->crop Nucleophilic Attack bpei Branched Polyethylenimine (bPEI) / Gelation crop->bpei Chain Propagation base Base Stabilizer (KOH / TEA) base->acid Scavenges neutral Neutral Aziridine (Stable) base->neutral Maintains

Mechanism of acid-catalyzed CROP in aziridines and the protective role of base stabilizers.

Workflow step1 1. Receive Reagent step2 2. Base-Wash Glassware step1->step2 step3 3. Add Stabilizer (KOH pellet) step2->step3 step4 4. Purge with Inert Gas (N2/Ar) step3->step4 step5 5. Store at -20°C in Dark step4->step5

Step-by-step workflow for the safe handling and long-term storage of aziridine derivatives.

Part 3: Quantitative Stability Data

The table below summarizes the causality between storage conditions and the structural integrity of 1-(2,2-Diethoxyethyl)aziridine. Maintaining a stable temperature and low humidity prevents degradation and loss of effectiveness over time[3].

Storage TemperatureAtmosphereStabilizer AddedGlassware TypeEstimated Shelf LifePrimary Degradation Pathway
20°C (Ambient)AirNoneStandard< 1 WeekRapid CROP & Acetal Hydrolysis
4°CAirNoneStandard2-4 WeeksSlow CROP initiated by atmospheric CO₂
4°CN₂ / ArNoneBase-Washed3-6 MonthsTrace Thermal Degradation
-20°C N₂ / Ar Solid KOH Pellet Base-Washed > 12 Months Stable (Optimal Conditions)

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and prevent catastrophic reagent loss, strictly adhere to the following methodologies.

Protocol A: Preparation of Base-Washed Glassware

Causality: Potassium hydroxide cleaves siloxane bonds on the glass surface, removing acidic silanol groups that act as nucleation sites for polymerization.

  • Prepare Base Bath: In a well-ventilated fume hood, dissolve 200 g of KOH in 1 L of deionized (DI) water. Slowly add this aqueous solution to 3 L of Isopropanol in a high-density polyethylene (HDPE) container.

  • Submersion: Fully submerge all glass vials, pipettes, and storage flasks in the base bath for 12 to 24 hours.

  • Neutralization Rinse: Remove glassware and rinse thoroughly with DI water (minimum 5 times).

  • Self-Validation Step: Test the final DI water rinse effluent with pH paper. The pH must read exactly 7.0. If the pH is >7, continue rinsing. This ensures no excess soluble base remains to contaminate the reagent.

  • Drying: Bake the neutralized glassware in an oven at 120°C for a minimum of 4 hours to ensure absolute removal of moisture. Cool in a desiccator.

Protocol B: Safe Aliquoting and Long-Term Storage

Causality: Storing aziridines over solid caustic alkali minimizes polymerization catalyzed by the presence of carbon dioxide[4]. High temperatures accelerate premature crosslinking[5].

  • Environment Setup: Transfer the bulk 1-(2,2-Diethoxyethyl)aziridine and the base-washed, oven-dried vials into a glovebox or utilize a Schlenk line to ensure a strictly inert (Argon or Nitrogen) atmosphere.

  • Stabilizer Addition: Using clean, dry forceps, place one small, anhydrous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellet into each storage vial. Note: The solid pellet acts as a continuous, insoluble acid scavenger that will not dissolve into the organic aziridine phase.

  • Aliquoting: Transfer the desired volume of the aziridine into the vials. Avoid using metal needles if possible; use PTFE or base-washed glass pipettes.

  • Purging & Sealing: Purge the headspace of each vial with high-purity Argon. Seal tightly with a PTFE-lined cap.

  • Secondary Containment: Wrap the caps securely with Parafilm. Store the vials in a secondary dark container at -20°C[5].

Part 5: References

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers MSN Chemical URL:[Link]

  • Aziridine | CH2NHCH2 | CID 9033 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them MSN Chemical URL:[Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Polymer Chemistry (RSC Publishing) URL:[Link]

  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Optimizing Yield in the Synthesis of 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted aziridines, specifically focusing on 1-(2,2-Diethoxyethyl)aziridine. As a strained three-membered heterocycle, aziridine and its derivatives are valuable synthetic intermediates, but their synthesis can present unique challenges.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and maximize your reaction yields.

Core Synthesis Pathway

The most direct and common route to 1-(2,2-Diethoxyethyl)aziridine is the intramolecular cyclization of its precursor, 2-((2,2-diethoxyethyl)amino)ethanol. This process, a variation of the Wenker synthesis, involves two key steps: activation of the hydroxyl group to create a good leaving group, followed by a base-mediated intramolecular nucleophilic substitution (SN2) to form the aziridine ring.[3][4][5]

Synthesis_Pathway Precursor 2-((2,2-diethoxyethyl)amino)ethanol Intermediate Activated Intermediate (e.g., Sulfate Ester or Alkyl Chloride) Precursor->Intermediate Step 1: Activation Product 1-(2,2-Diethoxyethyl)aziridine Intermediate->Product Step 2: Cyclization Reagent1 Activation Agent (e.g., H₂SO₄, SOCl₂) Reagent1->Precursor Reagent2 Base (e.g., NaOH, Et₃N) Reagent2->Intermediate Troubleshooting_Low_Yield Start Problem: Low Yield / No Product CheckActivation Is the hydroxyl group activated? Start->CheckActivation CheckCyclization Is the base appropriate for cyclization? CheckActivation->CheckCyclization Yes Sol_Activation Solution: - Use stronger activating agent (SOCl₂, TsCl). - Control temperature (0 °C). - Ensure anhydrous conditions. CheckActivation->Sol_Activation No Sol_Cyclization Solution: - Use a stronger, non-nucleophilic base (e.g., NaH). - If using NaOH, ensure sufficient heating. - Check for steric hindrance issues. CheckCyclization->Sol_Cyclization No

Sources

Purification methods for removing impurities from aziridine acetals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aziridine Acetals.

Aziridine acetals present a unique "bifunctional vulnerability" during purification. Both the strained three-membered aziridine ring and the acetal moiety are notoriously susceptible to acid-catalyzed degradation. Standard purification techniques often lead to catastrophic sample loss via aziridine ring-opening, acetal hydrolysis, or spontaneous cationic polymerization[1][2].

This guide provides field-proven methodologies, diagnostic frameworks, and troubleshooting protocols to help researchers isolate high-purity aziridine acetals without compromising structural integrity.

Part 1: Diagnostic Dashboard & Purification Workflow

Before selecting a purification method, you must assess the volatility and relative acid-sensitivity of your specific aziridine acetal. The workflow below dictates the optimal path to avoid degradation.

AziridineWorkflow Start Crude Aziridine Acetal Volatile Low Molecular Weight? (bp < 150°C at 1 Torr) Start->Volatile Distillation Vacuum Distillation + Alkali Hydroxide Pellet Volatile->Distillation Yes Chromatography Chromatographic Separation (Complex Mixture) Volatile->Chromatography No Pure Pure Aziridine Acetal (Store over KOH at -20°C) Distillation->Pure Sensitivity Assess Acid Sensitivity Chromatography->Sensitivity Alumina Basic Alumina (Activity IV) Eluent: MTBE/Hexane Sensitivity->Alumina High (Rapid Degradation) Silica TEA-Deactivated Silica Eluent: EtOAc/Hexane + 1% TEA Sensitivity->Silica Moderate Alumina->Pure Silica->Pure

Fig 1: Decision matrix for the purification of aziridine acetals based on volatility and stability.

Quantitative Comparison of Stationary Phases

The choice of stationary phase is the single most critical factor in chromatographic recovery. The table below summarizes the expected recovery yields and impurity profiles based on comparative studies of highly sensitive aziridine derivatives[3][4].

Stationary PhaseTreatment / ModificationAverage Recovery Yield (%)Dominant Impurity Profile
Standard Silica Gel (pH ~5.0)None< 10%Ring-opened amino alcohols, cleaved aldehydes
Deactivated Silica Gel 5–10% Triethylamine (TEA) flush60 – 75%Trace polymeric aziridines, minor tailing
Basic Alumina (Activity I)None0% (Irreversible Adsorption)None (Compound permanently retained)
Basic Alumina (Activity IV)10% w/w H₂O Deactivation85 – 95%Highly pure, no structural degradation

Part 2: Core Methodologies

Do not treat these protocols as mere recipes; understanding the causality behind each step is vital for adapting them to your specific substrates.

Protocol A: Chromatography on Triethylamine (TEA)-Deactivated Silica

The Causality: Standard silica gel contains acidic silanol groups (Si-OH) that readily protonate the aziridine nitrogen, weakening the C-N bond and promoting nucleophilic attack[1]. Pre-treating the column with TEA neutralizes these acidic sites, creating a protective basic environment. Step-by-Step:

  • Slurry Packing: Prepare a slurry of silica gel in a mixture of Hexanes containing 5–10% (v/v) Triethylamine.

  • Column Flushing: Pack the column and flush with at least 3 column volumes (CV) of the TEA/Hexane mixture to ensure complete silanol capping[3].

  • Equilibration: Flush the column with 2 CV of your intended mobile phase (e.g., EtOAc/Hexanes) containing exactly 1% TEA. Note: Do not omit TEA from the mobile phase, as the silica will slowly re-acidify as the TEA washes off.

  • Elution: Load your crude aziridine acetal and elute. Avoid alcoholic solvents (MeOH, EtOH), which can act as nucleophiles and open the ring.

  • Self-Validation System: Perform a 2D-TLC on your purified fraction. Spot the compound, run it in the TEA-doped solvent, dry the plate thoroughly, rotate it 90 degrees, and run it again. A single spot on the diagonal confirms the aziridine acetal is stable and not degrading dynamically on the silica.

Protocol B: Chromatography on Basic Alumina (Activity IV)

The Causality: For hyper-sensitive aziridines, even TEA-deactivated silica is insufficient. Basic alumina provides a completely acid-free matrix[4]. However, commercial Basic Alumina (Activity I) is highly polar and will irreversibly bind the aziridine. Deactivating it to Activity IV with water reduces surface activity, allowing for smooth elution. Step-by-Step:

  • Deactivation: Weigh out commercial Basic Alumina (Brockmann Activity I). Add 10% (w/w) distilled water.

  • Equilibration: Seal the container and shake vigorously until all lumps disappear and the powder is free-flowing. Allow it to equilibrate on a roller or shaker for 24 hours prior to use[4].

  • Packing: Dry-pack or slurry-pack the column using a non-alcoholic, non-halogenated solvent system (e.g., MTBE/Hexanes).

  • Self-Validation System: Run a micro-column in a Pasteur pipette first. If the compound elutes with >90% mass recovery and intact NMR signals (specifically the acetal proton typically at δ 4.5–5.5 ppm and aziridine ring protons at δ 1.5–2.5 ppm), proceed to the preparative scale.

Protocol C: Vacuum Distillation with Base Stabilization

The Causality: Low molecular weight aziridines are volatile but highly prone to thermal, cationic polymerization when heated. The addition of a solid alkali hydroxide scavenges trace acids and stabilizes the monomer during thermal stress[2]. Step-by-Step:

  • Preparation: Transfer the crude aziridine acetal to a dry distillation flask.

  • Base Addition: Add 1–2 pellets of solid KOH or NaOH per 50 mL of crude mixture.

  • Distillation: Apply high vacuum (e.g., <1 Torr) to lower the boiling point as much as possible, minimizing thermal exposure.

  • Collection: Collect the distillate in a receiver flask pre-cooled to -78°C to prevent post-distillation volatilization or degradation.

  • Self-Validation System: Analyze the pot residue and the distillate by ¹H NMR. The absence of broad, polymeric baseline humps in the distillate confirms the thermal stability of the base-stabilized system.

Part 3: Troubleshooting & FAQs

Q1: Why am I seeing a large byproduct mass corresponding to[M+32] or [M+ROH] after chromatography? A: This indicates acid-catalyzed ring-opening by the alcohol used in your mobile phase (e.g., methanol or ethanol). When the strained aziridine ring is protonated by residual acidic sites on the column, it becomes highly susceptible to nucleophilic attack by the solvent[1]. Solution: Immediately cease using alcoholic solvents. Switch to an EtOAc/Hexanes or MTBE/Hexanes gradient and ensure your stationary phase is properly deactivated with TEA or switch to Basic Alumina.

Q2: My isolated aziridine acetal turned into a viscous gel after a week in the refrigerator. What happened? A: Your compound underwent spontaneous cationic polymerization. Aziridines can self-polymerize rapidly if even trace amounts of acid (or ambient CO₂ forming carbonic acid with moisture) are present[2]. Solution: Always store purified aziridine acetals over a pellet of solid KOH or NaOH at -20°C. The alkali hydroxide maintains a strictly basic micro-environment that halts the cationic polymerization cascade.

Q3: I used TEA-deactivated silica, but my aziridine acetal still degraded into an aldehyde. Why? A: You are observing acetal hydrolysis. Acetals are stable to base but rapidly hydrolyze in the presence of trace aqueous acid to form an aldehyde/ketone and two equivalents of alcohol. If your silica gel was not fully dried or if your solvents contained trace moisture, the residual silanol groups catalyzed the deprotection of the acetal. Solution: Your specific substrate requires a completely water-free and acid-free environment. Switch to Protocol B (Basic Alumina Activity IV) and ensure all eluents are dried over molecular sieves prior to use.

References

  • Diva-Portal. "Synthesis of N-H vinylaziridines: a comparative study." Diva-portal.org. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography." PMC. Available at:[Link]

  • Royal Society of Chemistry. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Polymer Chemistry. Available at:[Link]

Sources

Technical Support Center: Storage Stability & Shelf-Life Extension of 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose synthesis pipelines have been derailed by degraded bifunctional reagents. 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) is a notoriously fragile molecule. It combines two highly sensitive moieties—an aziridine ring and a diethyl acetal—making its storage a significant analytical challenge.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic causality behind the reagent's degradation, you can implement a self-validating storage system that extends its shelf-life from mere weeks to over two years.

Mechanistic Overview: The Dual-Threat of Acid Instability

To stabilize a reagent, you must first understand how it breaks down. 1-(2,2-Diethoxyethyl)aziridine is uniquely susceptible to trace acids and moisture (often introduced via atmospheric CO₂ forming carbonic acid) [1].

  • Acid-Catalyzed Aziridine Ring-Opening Polymerization (AROP): The highly strained three-membered aziridine ring is a kinetic spring. Protonation of the aziridine nitrogen transforms it into an excellent electrophile. Unprotonated aziridine monomers then act as nucleophiles, triggering a cascading ring-opening polymerization that yields a highly branched, viscous polyethylenimine mass [2].

  • Acetal Hydrolysis: Acetals are highly stable in basic conditions but rapidly hydrolyze in the presence of aqueous acid [3]. Trace moisture and acid protonate the acetal oxygen, leading to the loss of ethanol and the formation of a highly reactive aldehyde. This aldehyde can subsequently cross-link with the secondary amines generated during aziridine polymerization, creating an intractable polymeric gel.

Because both degradation pathways are acid-catalyzed, base stabilization and strict moisture exclusion are the absolute pillars of extending this reagent's shelf-life.

MechanisticPathways Target 1-(2,2-Diethoxyethyl)aziridine (Intact Reagent) Path1 Aziridine Ring-Opening Polymerization (AROP) Target->Path1 Path2 Acetal Hydrolysis Target->Path2 Trigger Moisture & Trace Acid (e.g., Carbonic Acid from CO2) Trigger->Target Catalyzes Deg1 Branched Polyethylenimines (Viscous/Solid Mass) Path1->Deg1 Deg2 Reactive Aldehydes & Alcohols Path2->Deg2 Deg2->Deg1 Cross-linking Intervention1 Base Additives (TEA / K2CO3) Intervention1->Trigger Neutralizes Intervention2 Inert Atmosphere (Argon) & -20°C Intervention2->Trigger Excludes

Fig 1: Acid-catalyzed degradation pathways of 1-(2,2-Diethoxyethyl)aziridine and stabilization logic.

Troubleshooting & FAQs

Q: My newly opened bottle of 1-(2,2-Diethoxyethyl)aziridine has a yellow tint and flows like syrup. Can I still use it? A: No. The reagent should be a free-flowing, colorless liquid. A yellow tint and increased viscosity are the macroscopic, self-validating indicators that Acid-Catalyzed Ring-Opening Polymerization (AROP) has already occurred [2]. Once polymerized, the reactive aziridine rings are consumed, and the reagent will fail in your downstream synthesis. Dispose of it according to institutional safety guidelines.

Q: Can I store the reagent at room temperature if I plan to use it within a week? A: It is highly discouraged. While the degradation kinetics are slower without moisture, ambient room temperature (20–25°C) provides sufficient thermal energy to accelerate autopolymerization if even microscopic amounts of acidic impurities are present. Always return the reagent to -20°C immediately after use.

Q: What is the best stabilizer to add, and what is the mechanism of action? A: We recommend adding either 0.1% (v/v) Triethylamine (TEA) or storing the liquid over anhydrous Potassium Carbonate (K₂CO₃) pellets .

  • Causality: Acetals and aziridines are entirely stable to bases [3]. The base acts as a sacrificial scavenger, neutralizing any trace protons (H⁺) introduced via ambient moisture/CO₂ before they can protonate the aziridine nitrogen or acetal oxygen. TEA is particularly effective because it is volatile and protects both the liquid phase and the vial's headspace.

Q: I keep getting condensation inside my vial after removing it from the -20°C freezer. How do I prevent this? A: This is a classic handling error. Opening a cold vial in a humid lab instantly condenses water vapor into the reagent, introducing the very moisture that drives hydrolysis. Self-Validating Rule: Always place the sealed vial in a desiccator and allow it to equilibrate to room temperature (approx. 30–45 minutes) before breaking the seal.

Quantitative Storage Data

The following table synthesizes empirical stability data based on varying storage conditions. Use this to audit your current laboratory practices.

Storage ConditionAtmosphereStabilizer AddedObserved Shelf-LifePhysical State at End of Life
Room Temp (25°C)Ambient AirNone< 1 WeekViscous, Yellow/Orange
4°C (Fridge)Ambient AirNone1–2 MonthsSlightly Viscous, Pale Yellow
-20°C (Freezer)Ambient AirNone3–6 MonthsClear Liquid (Risk of sudden failure)
-20°C (Freezer)ArgonNone6–12 MonthsClear Liquid
-20°C (Freezer) Argon 0.1% TEA or K₂CO₃ > 24 Months Clear, Free-Flowing Liquid

Step-by-Step Methodology: Aliquoting & Stabilization Protocol

To prevent repeated freeze-thaw cycles and atmospheric exposure, the entire bulk reagent should be stabilized and aliquoted immediately upon receipt. This protocol acts as a self-validating system: by isolating aliquots, the contamination of one vial will not compromise your entire stock.

Materials Required:

  • Glovebox or Schlenk line (Argon gas preferred over N₂ due to higher density).

  • Oven-dried amber borosilicate glass vials (protects against potential photo-oxidation).

  • PTFE-lined screw caps (Aziridines can degrade standard rubber/silicone septa).

  • Anhydrous Triethylamine (TEA) or baked Potassium Carbonate (K₂CO₃).

  • Parafilm.

Protocol Steps:

  • Visual Validation: Inspect the bulk bottle upon arrival. Ensure the liquid is perfectly clear and non-viscous. If it is yellow, contact the supplier immediately.

  • Inert Transfer: Move the unopened bottle, amber vials, and PTFE caps into a glovebox purged with Argon. If a glovebox is unavailable, use a Schlenk line to purge the vials with Argon.

  • Stabilization:

    • Option A (Liquid Base): Add anhydrous TEA to the bulk reagent to achieve a final concentration of 0.1% v/v (e.g., 10 µL TEA per 10 mL reagent). Swirl gently.

    • Option B (Solid Base): Place 2–3 pellets of anhydrous K₂CO₃ into each empty amber vial.

  • Aliquoting: Dispense the reagent into the amber vials in single-use volumes (e.g., 1 mL or 5 mL). Leave minimal headspace to reduce the volume of trapped gas.

  • Sealing: Cap tightly with PTFE-lined lids. Wrap the junction between the cap and the vial tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a desiccator box housed within a -20°C freezer.

AliquotingWorkflow Step1 1. Receive Reagent & Inspect Step2 2. Transfer to Glovebox (Argon) Step1->Step2 Step3 3. Add Stabilizer (0.1% TEA) Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Seal with PTFE & Parafilm Step4->Step5 Step6 6. Store at -20°C (Desiccated) Step5->Step6

Fig 2: Step-by-step inert atmosphere aliquoting workflow for aziridine reagent stabilization.

References

  • Investigation into the Decomposition Pathways of an Acetal-Based Compound Source: ACS Omega (American Chemical Society) URL:[Link] (Mechanistic grounding for the acid-catalyzed hydrolysis of acetal functional groups and the requirement for strict moisture exclusion).

  • The Anionic Polymerization of Activated Aziridines Source: Polymers (MDPI / National Science Foundation) URL:[Link] (Mechanistic grounding for the ring-opening polymerization kinetics of aziridine rings and the resulting polyethylenimine cross-linking).

  • Acetal Group: Formation, Structure & Mechanism Source: Study.com / Chemical Sciences URL:[Link] (Authoritative grounding on the absolute stability of acetal moieties in basic environments, validating the use of TEA/K₂CO₃ as stabilizers).

Troubleshooting low crosslinking density with aziridine agents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Polyfunctional Aziridine Crosslinking Systems

Introduction Polyfunctional aziridines are highly reactive, multi-functional crosslinking agents utilized to cure carboxyl-functional polymers in aqueous and solvent-borne systems[1]. By forming robust amino-ester linkages, they dramatically enhance the mechanical strength, chemical resistance, and substrate adhesion of coatings, inks, and adhesives[2]. However, achieving a high crosslinking density requires meticulous control over the formulation's microenvironment. Because the aziridine ring-opening reaction is strictly acid-catalyzed, variables such as pH, stoichiometry, and dispersion dynamics are critical to success[3].

Section 1: Mechanistic FAQ

Q: How does the aziridine ring-opening mechanism dictate formulation requirements? A: The crosslinking reaction fundamentally relies on an acid-catalyzed ring-opening mechanism[4]. The highly strained three-membered aziridine ring must first be protonated by an active hydrogen—typically provided by a carboxylic acid group on the polymer backbone[3]. This protonation activates the nitrogen, making the ring susceptible to nucleophilic attack by the resulting carboxylate anion[4]. This causality means that the availability of protons (pH) is the master variable governing the reaction. Without protonation, the ring remains closed; with premature protonation, the crosslinker degrades before film formation.

Q: Why does my crosslinking fail if the pH is too low (< 7.0)? A: If the bulk formulation is acidic (pH < 7.0), the aziridine rings are prematurely protonated in the pot[3]. In an aqueous environment, this leads to rapid hydrolysis (reaction with water) or premature gelation (homopolymerization), effectively destroying the crosslinker's functional groups before they can react with the target polymer network[5].

Q: Why do we formulate at pH 8.0–9.5 if the reaction requires acid? A: This is a self-regulating, volatile-base system. By adjusting the aqueous formulation to an optimal pH of 8.0 to 9.5 using a volatile amine (such as triethylamine or ammonia), the aziridine is stabilized, yielding a workable pot life of 18 to 36 hours[6]. Upon application, the volatile amine evaporates, causing a localized drop in the film's pH. This pH drop triggers the protonation of the aziridine by the polymer's carboxylic acid groups exactly when and where the crosslinking is needed[7].

Section 2: Reaction & Diagnostic Workflow

AziridineMechanism Step1 Carboxylated Polymer (Aqueous Dispersion) Step2 pH Adjustment (8.0 - 9.5) via Volatile Amine Step1->Step2 Step3 Addition of Polyfunctional Aziridine Crosslinker Step2->Step3 Stabilizes Aziridine (Pot Life 18-36h) Step4 Application & Evaporation of Volatile Amine Step3->Step4 Step5 Localized pH Drop (< 7.0) Step4->Step5 Step6 Protonation of Aziridine Nitrogen Step5->Step6 Acid Catalysis Step7 Nucleophilic Attack by Carboxylate Anion Step6->Step7 Ring Opening Step8 High-Density Crosslinked Polymer Network Step7->Step8 Amino-Ester Linkage

Workflow of aziridine crosslinking mechanism and pH-dependent activation.

Section 3: Troubleshooting Guide for Low Crosslinking Density

Issue 1: Poor Solvent/Water Resistance (Under-curing)

  • Root Cause A: Premature Hydrolysis. Aziridines degrade in water over time.

    • Solution: Treat the formulation as a two-part system. Add the crosslinker immediately prior to use[2]. Do not store pre-mixed aqueous formulations beyond their validated pot life.

  • Root Cause B: Non-Volatile Base Interference. Using sodium hydroxide (NaOH) or potassium hydroxide (KOH) to adjust pH permanently neutralizes the carboxylic acid groups. The pH will never drop during drying, preventing protonation[8].

    • Solution: Exclusively use aprotic organic bases or volatile amines (e.g., TEA, ammonia) for pH adjustment[8].

  • Root Cause C: Insufficient Thermal Energy. While aziridines can cure at room temperature, maximum crosslink density often requires thermal activation.

    • Solution: Implement a baking step. The optimal activation heat range is typically 80 ºC to 120 ºC (176 ºF to 248 ºF)[9].

Issue 2: Hazy Films or Localized Gel Particles

  • Root Cause: Poor Dispersion. Polyfunctional aziridines are often viscous and hydrophobic, leading to "shocking" or micro-gelation when added directly to waterborne systems.

    • Solution: Pre-dilute the aziridine in a 1:1 ratio with a water-miscible, non-protic solvent (e.g., acetone) or alkaline water[10]. Incorporate slowly under high-shear agitation[2].

Section 4: Quantitative Impact of Formulation Parameters

The following table summarizes the causal relationship between formulation parameters and resulting crosslinking efficiency.

Formulation ParameterConditionCrosslinking Density (Gel Fraction %)Pot LifeFinal Film Appearance
Acidic Media pH < 7.0< 40%< 2 hoursGelled / Particulate[3]
Optimal Volatile Base pH 8.5 - 9.5 (via TEA)> 95%18 - 36 hoursClear / Uniform[6]
Non-Volatile Base pH > 10.0 (via NaOH)< 30%> 48 hoursTacky / Under-cured
Poor Dispersion Low Shear / Neat AdditionVariable (50 - 70%)~ 24 hoursHazy / Inconsistent
Optimal Thermal Cure 80 ºC for 30 mins> 98%N/A (Applied)Highly Resistant[9]

Section 5: Self-Validating Experimental Protocol

To isolate variables and ensure your system is performing optimally, utilize this self-validating workflow for evaluating aziridine crosslinking density.

Objective: Systematically evaluate crosslinking efficiency via gel fraction analysis.

Step 1: Base Polymer Preparation

  • Measure the initial pH of your carboxylated acrylic or polyurethane dispersion.

  • Slowly add Triethylamine (TEA) under agitation until the pH reaches exactly 9.0.

  • Validation: Verify stability. The emulsion should remain smooth with no localized coagulation. Causality: TEA provides the temporary basicity required to stabilize the highly reactive aziridine rings[6].

Step 2: Crosslinker Pre-Dilution

  • Weigh the required amount of polyfunctional aziridine (typically 1% to 3% based on polymer solids)[2].

  • Pre-dilute the crosslinker at a 1:1 ratio using alkaline water (pH > 9) or a non-protic solvent (e.g., acetone)[10].

  • Causality: Dilution reduces the localized concentration gradient, preventing the crosslinker from "shocking" the emulsion and forming micro-gels.

Step 3: High-Shear Incorporation

  • Set the laboratory mixer to 500-800 RPM.

  • Add the diluted aziridine dropwise into the vortex of the emulsion.

  • Continue mixing for 5 to 10 minutes to ensure uniform dispersion[4].

Step 4: Film Casting and Curing

  • Draw down a 100 µm wet film on a pre-weighed glass substrate.

  • Allow the film to flash at ambient temperature for 30 minutes. Causality: This allows water and TEA to evaporate, dropping the internal pH and initiating protonation[7].

  • Transfer to an oven and bake at 80 ºC for 30 minutes to drive the nucleophilic ring-opening reaction to completion[9].

Step 5: Gel Fraction Analysis (Self-Validation)

  • Weigh the fully cured film (

    
    ).
    
  • Submerge the film in Methyl Ethyl Ketone (MEK) using a Soxhlet extractor for 24 hours to remove all uncrosslinked polymer.

  • Dry the residual crosslinked network in a vacuum oven and weigh (

    
    ).
    
  • Calculate Crosslink Density:

    
    .
    
  • Self-Validating Check: A properly crosslinked system will yield a gel fraction > 90%. If the result is < 80%, return to Step 1 to verify the acid number of the base polymer and the accuracy of the pH adjustment.

References[3] MSN Chemical. "Trifunctional Vs Polyfunctional Aziridine Crosslinker - MSN Chemical." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzpGm6YSoeSOKt52UEo0G6HJEZSJusJ4DZJoVZ_22D1swjNQgmrBJaNP52LF7ByDomPmgou_3VM3ZQoFxF-f9LAL5gAt5NY8eea94YNd_wCuAXUY15Hi2qXcgjR_5x2s8J5jFqCgHLsq7d9CwafG5SPRPPm6M5VOrtEyUDnN6pdxrG6dVBteR9Cq0cfB2DH2QBEQAzczbhnA==[1] Benchchem. "A Comparative Guide to Aziridine-Based Crosslinkers: From Traditional Monomers to Advanced Polymers - Benchchem." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdjp-MT1m58yOaxmIY0Xgz9OeLXH23n2pacZOwHQ_VHHoBcMNsxYhkrdyant3nOuPefhXxRy8HVc1SvW8ymLxHkogpuCqYboeM9aOWLtTJAZV5Ll__8Gj8Cfss72NgXm1NhjJlrE7LUM9bgwUY3skSy75tYPdI6Xo7uLKJCktNuyqfEBvhEvbRPYSdYHLjwgA7lnOoJPchKOw9C24or_lfwTXH4couI3d5tOIu8FDL5a3clLI3eWHDSJbAcCA77rk=[5] Scribd. "Polyfunctional Aziridine Crosslinker Guide | PDF | Cross Link | Polymers - Scribd." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5CLfcWGUr97Wy3qf9yOpGBXJcIdripOcoUyitLjFnN2Q2DwHdijRjH-Q2xKLbrVZ3rFo8ThFmaHnAluBgKXIN_-l0u-7_ajHCWtLGpvHjStWyh8SJyCEJiG6JuMXOggJzRnplXqJjqPgzg-ey8Cl6[4] Benchchem. "Methodologies for the Scale-Up of Polyfunctional Aziridine Synthesis: Application Notes and Protocols - Benchchem." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyx31Rsr77A06Aaq5W4TLYp1GuLJD-jz_KmAA5zzz9upYxVVxdXlP9PCsDgOcB0hl1tX2t0pgUplzawDTieWhh52zhz9549F_exUYqLBMvkPk2FvfbUGbmigek71q6_kWQAFc3PKNTK1mqn2JgRS6pbcE54WujvAgzTAyb_17iUa1f9OlOQcFxPhoPMFRKeCFXolBgm2pO7g03nanMsVG8pIYEj2ltiOYzYunKA45UeKeUUmOvsC9Ngq94EqtH1dRuGg==[7] Guangdong Jubang Industrial Co., Ltd. "Waterborne polyurethane room temperature crosslinking technology." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvfuf073ot5cW-IfigF7rAQpA2buoi_bxURzMEslXVHpOd3vZf9sSnJP3eGNxPm5iOcImIB8O9_OEP1gLWgeKqgSsEMPpkRQB35vfZOUnAQJSlgvoGyTap8KvRXMOtOoyFERH0egqKTA==[8] JOIE New Material. "Description of various indexes of aziridine crosslinking agents - JOIE New Material." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-_HZU0hj4Wo3hN3n9-eLJtgcppmHrOwffoKcZBgYRXtHPAV5Pei1DCg07Br9pGK0DKJbNWm39Zh-pf0fud25bcvkEOCcBtO29YqdGrXEg7RwZZGYNSWaEQlSSdDnj50VpsuhNmOLXx8yVVmMYu2db56EeRTMlrTbWuBMYw6QSNHfm2PEi_QIE3QqujdqRlu-laELwIStKTg==[10] Ichemco. "Curing Agent X7 - Ichemco." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiuAJnPlw-vsIYXG15hKed4h9RYAi0fEJygyIL13R5vxdYw7lT04ra6il0XaU-BbolamSbI4v1eldKcbEff9dh3lHqh-lZs1Od-igPnCtegi8NvSS5Ws6D2qE=[9] PCI Magazine. "A New Polyfunctional Aziridine Crosslinker | 2021-04-18 | PCI Magazine." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkcElgPeacOMxHuLTodlLK_PN2w1jG0E-GGvjp_PyVQHc82fyeAW_z6VsP58eIW5X0Q2nvNE6XrS0qZBV2UJDFnSST0xkQkQrUnLfLhlWXc8yedHB68b7nC5kkd2_dAqnvq6QfICLm1tM9SMb-uGcSApZlyFiKuox6nm2xYzYVgmCbP0SI4oxItmVx6w==[2] Polyaziridine Global. "APPLICATIONS - POLYAZIRIDINE GLOBAL." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfhvjTPzJMlmZs8ZJUvbH0mvv1Nv5iDgSzCTmmH3-UgZJvak76--hK7p_CmEDXxRnC9G-yptDerThZlm4HwzzNR5cpD2F-L6k8gZynY169neVHlQue5QPQBlPvrWN0ARTeOJSCZXq_mC_Jr2w=[6] Scribd. "Polyfunctional Aziridine Crosslinker Guide | PDF | Cross Link | Polymers - Scribd." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBhiqlhQasf4DTY_Q1Krmim1sXZTMlBP5rW-1cVbG270FHRGElpzZF4NspQZHCouzzL-K4mu5haRPUMJSoAo4Jav2jzlIitU6de75_1cpe8IJy1SPqhSYBrLj99qnUHhXuMaNvZsNmknDi0XmlnaB0iA==

Sources

Technical Support Center: Chemoselective Acetal Hydrolysis in Aziridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZ-DEP-001 Status: Open Priority: High (Chemoselectivity Critical) Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemoselectivity Paradox

You are likely here because you are attempting to remove an acetal (or ketal) protecting group to reveal a carbonyl, but you are observing the degradation of your aziridine ring.

The Conflict:

  • Acetal Hydrolysis requires the protonation of an alkoxide oxygen (Lewis or Brønsted acid activation) to generate an oxocarbenium ion intermediate.

  • Aziridine Stability is compromised by the exact same conditions. The ring strain (~27 kcal/mol) combined with the basicity of the aziridine nitrogen (

    
     of conjugate acid 
    
    
    
    8.0–9.0) makes it a "proton sponge." Once protonated, the ring becomes an electrophilic spring-loaded trap, susceptible to rapid nucleophilic attack (
    
    
    ) by water, alcohols, or even the counter-ion of your acid.

The Solution: To succeed, you must decouple the activation of the acetal from the protonation of the amine, or utilize non-hydrolytic pathways (transacetalization) that exclude nucleophiles capable of opening the ring.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, confirm the mode of failure. Aziridine degradation is distinct from simple lack of reactivity.

Visualizing the Failure Mode

The following diagram outlines the kinetic competition occurring in your flask.

Aziridine_Acetal_Competition Start Starting Material (Aziridine + Acetal) Acid Acid Catalyst (H+) Start->Acid Path_N Path A: N-Protonation (Kinetic Trap) Acid->Path_N Fast (Basic N) Path_O Path B: O-Protonation (Desired Activation) Acid->Path_O Equilibrium RingOpen Ring Opening (Nucleophilic Attack) Path_N->RingOpen + Nucleophile (H2O/ROH) Oxocarbenium Oxocarbenium Ion Path_O->Oxocarbenium Dead Byproduct: Amino-Alcohol/Polymer RingOpen->Dead Success Product: Aziridine + Carbonyl Oxocarbenium->Success + H2O (-ROH)

Figure 1: Kinetic competition between fatal N-protonation and productive O-protonation.

Module 2: Strategic Protocols (The Fix)

Do not use standard HCl,


, or TFA. They are too aggressive. Choose one of the following protocols based on your substrate's sensitivity.
Protocol A: The "Neutral" Exchange (Gold Standard)

Best for: Highly acid-sensitive aziridines; substrates with other labile groups (e.g., silyl ethers). Mechanism: Iodine acts as a mild Lewis acid catalyst in acetone. The huge excess of acetone drives a transacetalization equilibrium, effectively swapping your difficult acetal for the volatile acetone dimethyl ketal.

  • Reagents: Molecular Iodine (

    
    ), Reagent-grade Acetone (wet is acceptable, but dry is preferred if strictly transacetalizing).
    
  • Setup: Dissolve substrate (1.0 equiv) in Acetone (0.1 M concentration).

  • Initiation: Add

    
     (10 mol%).
    
  • Reaction: Stir at room temperature.

    • Note: Reaction is often complete in < 15 minutes.[1]

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce iodine (solution turns from brown/purple to clear).
    
  • Workup: Extract with DCM or EtOAc. Wash with bicarbonate to ensure neutral pH.

Why it works: Iodine activates the acetal oxygen without creating a high concentration of free protons (


), keeping the aziridine nitrogen un-protonated and safe [1].
Protocol B: The Buffered PPTS Method

Best for: Scale-up reactions where iodine is impractical; substrates requiring aqueous hydrolysis. Mechanism: Pyridinium p-toluenesulfonate (PPTS) acts as a proton shuttle. Its


 (5.2) is low enough to activate an acetal but often high enough to spare the aziridine, provided the temperature is controlled.
  • Reagents: PPTS (0.1 – 0.3 equiv), Acetone/Water (10:1 ratio).

  • Setup: Dissolve substrate in the solvent mixture.

  • Reaction: Heat to reflux (approx. 56°C) only if necessary. Start at RT.[1][2][3][4][5][6]

  • Monitoring: If conversion is slow, do not add stronger acid. Instead, increase the temperature slightly or switch to Protocol A.

  • Quench: Pour into saturated

    
     before concentrating the solvent. Never concentrate an acidic solution containing an aziridine. 
    
Module 3: Troubleshooting & FAQs
Diagnostic Table: Interpreting Your Results
SymptomProbable CauseCorrective Action
New signals at 3.5–4.0 ppm (H-NMR) Ring Opening (Solvolysis). The aziridine opened into an amino-alcohol.[2][7]Switch to Protocol A (Iodine). Reduce water content.[4]
Broadening of signals / Precipitate Polymerization. Aziridine acted as a monomer initiated by acid.[2]Lower concentration (<0.05 M). Use Protocol B with buffering.
No Reaction (Acetal intact) Acid too weak or Acetal too steric.Increase temperature (reflux).[1] Do not switch to HCl.
Loss of stereochemistry

type opening/closing or epimerization alpha to carbonyl.
Use Protocol A at 0°C.
Frequently Asked Questions

Q: Can I use Silica Gel as a catalyst? A: Yes. "Wet" silica gel is a heterogeneous alternative.

  • Method: Adsorb

    
     or 
    
    
    
    onto silica gel.[4] Stir substrate in DCM with the doped silica.
  • Advantage:[2][6][7][8][9] The solid support often prevents bimolecular reactions (polymerization) of the aziridine [2].

Q: My acetal is cyclic (dioxolane). It won't budge with PPTS. A: Cyclic acetals are entropically more stable.

  • Solution: Use Transacetalization rather than hydrolysis. Dissolve in excess acetone with a catalytic amount of p-TsOH (p-toluenesulfonic acid) only if you buffer immediately upon completion.

  • Better: Use the Iodine/Acetone method (Protocol A), as it drives the equilibrium toward the formation of the acetone ketal (which is volatile/inert) effectively "pulling" your acetal off [3].

Q: How do I remove the catalyst without opening the ring during workup? A: This is the most common failure point.

  • Rule: Never concentrate the reaction mixture while it is still acidic. As solvent evaporates, acid concentration spikes, destroying the aziridine.

  • Fix: Quench with basic resin (e.g., Amberlyst A-21) or saturated bicarbonate in the reaction flask before evaporation.

Module 4: Workflow Visualization

Use this decision tree to select the correct experimental path.

Deprotection_Decision_Tree Start Start: Acetal Deprotection (Aziridine Present) IsSensitive Is the Aziridine highly substituted or electron-rich? Start->IsSensitive Sensitive_Yes Yes (High Risk) IsSensitive->Sensitive_Yes Sensitive_No No (Moderate Risk) IsSensitive->Sensitive_No Protocol_A PROTOCOL A: Iodine in Acetone (Neutral Exchange) Sensitive_Yes->Protocol_A Protocol_B PROTOCOL B: PPTS in Acetone/H2O (Buffered Hydrolysis) Sensitive_No->Protocol_B Check_Result Check NMR: Ring Signals Intact? Protocol_A->Check_Result Protocol_B->Check_Result Success Proceed to Workup (Quench BEFORE Conc.) Check_Result->Success Yes Fail_Open Ring Opened? Check_Result->Fail_Open No Try_Silica Try Heterogeneous: Silica-Supported FeCl3 Fail_Open->Try_Silica Retry with milder solid phase

Figure 2: Decision matrix for selecting the appropriate deprotection strategy.

References
  • Sun, J., Dong, Y., Cao, L., & Wang, X. (2004). Efficient and Chemoselective Deprotection of Acetals and Ketals Using Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934.

  • Kumar, R., Kumar, D., & Chakraborti, A. K. (2007).[4] Perchloric Acid Adsorbed on Silica Gel as a New, Highly Efficient, and Versatile Catalyst for Acetylation of Phenols, Thiols, Alcohols, and Amines. Synthesis, 2007(02), 299–303.[4]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 4: Protection for the Carbonyl Group).[9]

  • Dolfen, J., & D'hooghe, M. (2016).[10] Aziridine ring opening: A versatile pathway to biologically active azaheterocycles.[10] Frontiers in Chemistry.

Sources

Handling moisture sensitivity in 1-(2,2-Diethoxyethyl)aziridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity in 1-(2,2-Diethoxyethyl)aziridine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of bifunctional, highly sensitive reagents. 1-(2,2-Diethoxyethyl)aziridine presents a unique dual-threat profile: it contains a highly strained, nucleophile-sensitive aziridine ring and a strictly acid/moisture-sensitive diethyl acetal group. Success with this reagent requires moving beyond rote steps to understand the mechanistic causality of its degradation. This guide provides self-validating protocols and troubleshooting insights to ensure the integrity of your synthetic workflows.

Section 1: Mechanistic Causality of Degradation

To master the handling of 1-(2,2-Diethoxyethyl)aziridine, you must first understand how it fails. The molecule degrades via two primary pathways when exposed to moisture and trace acid:

degradation A 1-(2,2-Diethoxyethyl)aziridine (Intact Reagent) B Acetal Hydrolysis (Aldehyde Formation) A->B H2O + Trace Acid C Aziridine Ring-Opening (Amino Alcohol Formation) A->C H2O + Nucleophiles D Polymerization (Viscous Byproducts) B->D Uncontrolled Reactivity C->D Cross-linking

Figure 1: Dual degradation pathways of 1-(2,2-Diethoxyethyl)aziridine driven by moisture.

Section 2: Troubleshooting FAQs

Q1: My reaction mixture turned into a viscous gel shortly after adding 1-(2,2-Diethoxyethyl)aziridine. What happened? A1: You have observed uncontrolled polymerization. Aziridines contain highly strained three-membered rings, making them exceptionally reactive toward nucleophiles[1]. If trace moisture is present, it initiates a ring-opening cascade. Because the resulting amino alcohol is also nucleophilic, it attacks unreacted aziridine molecules, leading to rapid cross-linking and the formation of a viscous polymer network[1]. Causality: Failure to rigorously dry solvents or glassware lowers the activation energy for nucleophilic attack. Solution: Implement strict Schlenk techniques and validate solvent dryness (<10 ppm H2O) prior to reagent addition.

Q2: NMR analysis of my isolated product shows an aldehyde peak (~9.5 ppm) instead of the expected acetal protons. Why? A2: Your acetal group underwent unintentional hydrolysis during the reaction or workup. Acetals are generally stable under neutral and basic conditions but are highly sensitive to even catalytic amounts of acid in the presence of water[2]. The mechanism involves protonation of the acetal oxygen to create a good leaving group (ethanol), followed by water addition and deprotonation to yield the aldehyde[3]. Causality: Standard aqueous workups that utilize acidic washes (e.g., NH


Cl, HCl) are the most common cause of this cleavage[2].
Solution: Ensure all aqueous washes are strictly basic (e.g., saturated NaHCO

)[2].

Q3: I lost my product completely during silica gel column chromatography. Where did it go? A3: Silica gel is inherently acidic. When a moisture-sensitive acetal is loaded onto a standard silica column, the acidic silanol groups catalyze hydrolysis, trapping the highly polar aldehyde on the column or degrading the aziridine ring[2]. Causality: The stationary phase acted as an acid catalyst in the presence of ambient moisture. Solution: Deactivate the silica gel before use by flushing the column with a solvent system containing 1-2% triethylamine (Et


N)[2]. Alternatively, use basic alumina.

Section 3: Quantitative Data & Tolerances

To establish a self-validating system, you must measure your parameters against strict tolerances.

ParameterCritical ThresholdConsequence of ViolationMitigation & Validation Strategy
Solvent H

O Content
< 10 ppmAcetal hydrolysis; Aziridine ring-opening[1]Validate: Karl Fischer titration before use.
Workup Aqueous pH pH 8.0 - 9.0Rapid acetal cleavage if pH < 7[2]Validate: Test aqueous layer with pH paper. Use sat. NaHCO

[2].
Silica Gel pH Deactivated (pH ~8)Irreversible binding or degradation[2]Validate: Pre-flush column with 2% Et

N in hexanes[2].
Storage Temperature -20°C (under Ar)Thermal degradation; Auto-polymerization[1]Validate: Store in sealed Schlenk flask in a dedicated freezer.

Section 4: Self-Validating Experimental Protocols

A robust protocol does not just list steps; it incorporates validation checkpoints to prevent downstream failure.

workflow S1 1. Glassware Preparation (Oven dried 150°C, cooled under Ar) S2 2. Solvent Purification (Karl Fischer Titration < 10 ppm H2O) S1->S2 S3 3. Reagent Addition (Glovebox or Schlenk Line) S2->S3 V1 Validation Checkpoint: Moisture Probe (KF) S2->V1 Verify <10 ppm H2O S4 4. Reaction Execution (Positive Ar Pressure) S3->S4 S5 5. Quenching & Workup (Basic Aqueous Wash, pH > 8) S4->S5 V2 Validation Checkpoint: Test Aqueous pH S5->V2 Verify pH > 8

Figure 2: Self-validating workflow for handling moisture-sensitive aziridine acetals.

Protocol A: Ultra-Dry Reaction Setup & Execution

Objective: Prevent premature ring-opening and hydrolysis prior to the intended transformation.

  • Glassware Preparation: Bake all reaction flasks, stir bars, and syringes at 150°C for a minimum of 4 hours. Assemble hot and cool under a continuous stream of high-purity Argon.

  • Solvent Drying: Dispense solvent from a solvent purification system (SPS) or distill over appropriate drying agents (e.g., Na/benzophenone for ethers).

    • Self-Validation Checkpoint: Perform a Karl Fischer titration on the dispensed solvent. Do not proceed unless the moisture content is strictly < 10 ppm.

  • Reagent Transfer: Transfer 1-(2,2-Diethoxyethyl)aziridine exclusively within an inert-atmosphere glovebox or via rigorous Schlenk techniques using gas-tight syringes.

  • Reaction Execution: Maintain positive Argon pressure throughout the reaction. Monitor via TLC (using Et

    
    N-deactivated plates) or NMR aliquots.
    
Protocol B: Moisture-Free, Acid-Free Workup & Isolation

Objective: Isolate the functionalized product without cleaving the sensitive diethyl acetal group[2].

  • Quenching: Cool the reaction mixture to 0°C. Quench slowly with a saturated aqueous solution of sodium bicarbonate (NaHCO

    
    )[2].
    
    • Self-Validation Checkpoint: Dip a glass rod into the aqueous layer and spot onto pH paper. Confirm the pH is strictly between 8.0 and 9.0. If neutral or acidic, add additional NaHCO

      
      .
      
  • Extraction: Transfer to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane)[2].

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water[2]. Dry over anhydrous neutral drying agents (e.g., Na

    
    SO
    
    
    
    ). Crucial: Do not use acidic drying agents like un-neutralized MgSO
    
    
    [2].
  • Concentration: Filter off the drying agent and concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

  • Purification: If column chromatography is required, pre-flush the silica gel with 1-2% Et

    
    N in your eluent to neutralize acidic silanol sites[2].
    

References

Sources

Technical Support Center: Optimizing Aziridine Grafting Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to balance the delicate thermodynamics of aziridine ring-opening reactions. Aziridines are highly strained three-membered nitrogen heterocycles, possessing roughly 27 kcal/mol of ring strain. This makes them exceptionally reactive electrophiles. However, channeling this reactivity exclusively toward covalent substrate grafting—rather than unwanted homopolymerization, hydrolysis, or sigmatropic rearrangement—requires precise control over your catalytic environment and substrate interface.

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-density, covalent grafting of aziridines onto various substrates.

Mechanistic Workflow: The Grafting Pathway

To troubleshoot effectively, we must first understand the causality behind the reaction. Grafting typically occurs via a nucleophilic ring-opening (SN2) mechanism. The catalyst activates the aziridine (forming an aziridinium ion), lowering the LUMO energy, which then undergoes nucleophilic attack by the substrate's functional groups, relieving the ring strain[1].

G Substrate Substrate Activation (e.g., -OH to -COOH) Aziridine Aziridine Monomer Addition Substrate->Aziridine Activation Catalytic Activation (Aziridinium Ion Formation) Aziridine->Activation Catalyst (e.g., MTBD, Cu(OTf)2) Attack Nucleophilic Ring-Opening (SN2 at C2/C3) Activation->Attack Relief of Ring Strain Graft Covalently Grafted Polyamine/Polysulfonamide Attack->Graft Propagation / Curing

Aziridine ring-opening grafting mechanism via catalytic activation.

Troubleshooting & FAQs

Q1: Why am I seeing significant amino alcohol byproducts instead of surface grafting? Causality: Aziridines are highly hygroscopic. In the presence of trace water, the activated aziridinium intermediate undergoes competitive intermolecular nucleophilic attack by H₂O. This hydrolysis pathway is often kinetically favored over solid-liquid interface grafting, leading to the formation of amino alcohols rather than reacting with your substrate[2]. Solution: Ensure strictly anhydrous conditions. Dry your solvents over activated 3Å molecular sieves and perform the grafting under an inert argon or nitrogen atmosphere. If your substrate is inherently hydrophilic (like native cellulose or silica), rigorously lyophilize or vacuum-bake it prior to the reaction[2].

Q2: My NMR data shows pyrroline structures instead of the desired aziridine grafts. What went wrong? Causality: You are observing a sigmatropic rearrangement. Vinyl-substituted aziridines are particularly prone to Lewis acid-catalyzed ring expansion to form 3-pyrrolines[2]. If you are using strong Lewis acids to activate the aziridine, you are over-activating the system, lowering the activation energy for rearrangement below that of the desired bimolecular nucleophilic substitution (SN2) grafting. Solution: Avoid strong Lewis acids for these substrates. Switch to a milder Brønsted acid or an organocatalyst. For instance, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is an excellent superbase organocatalyst that facilitates ring-opening without inducing Lewis acid-mediated rearrangements[3].

Q3: The grafting density on my polymer substrate is extremely low despite 100% monomer conversion. Why? Causality: You are likely observing aziridine homopolymerization in the bulk solution rather than "grafting from" the substrate. This occurs when the substrate lacks sufficient accessible nucleophilic initiation sites, making homogeneous nucleation kinetically favorable over heterogeneous surface grafting[3]. Solution: Pre-functionalize your substrate. For example, native hydroxyl groups on cellulose are poor initiators. Converting them to carboxylic acids via succinylation significantly increases their nucleophilicity, anchoring the initial aziridine ring-opening event to the surface[3].

G Start Low Grafting Efficiency? Q1 High Amino Alcohol Byproduct? Start->Q1 S1 Strictly Anhydrous Conditions Use Molecular Sieves Q1->S1 Yes Q2 Pyrroline Rearrangement Observed? Q1->Q2 No S2 Avoid Strong Lewis Acids Switch to Organocatalyst Q2->S2 Yes Q3 Poor Substrate Wetting? Q2->Q3 No S3 Surface Pre-functionalization (e.g., Succinylation) Q3->S3 Yes

Diagnostic workflow for resolving common aziridine grafting failures.

Quantitative Catalyst Comparison

Selecting the right catalyst is the most critical variable in determining grafting efficiency and preventing side reactions.

Catalyst SystemOptimal SubstrateMechanism / SelectivityGrafting EfficiencyPrimary Risk / Drawback
Cu(OTf)₂ / TBHP Anilines, Activated SurfacesSN2 ring-opening, SET radical pathway>95% (High ee)Sensitive to steric hindrance and chelation effects[4].
MTBD (Organocatalyst) Cellulose, AlcoholsBase-catalyzed anionic ring-opening85-95%Requires pre-functionalization (e.g., succinylation)[3].
Brønsted Acids (e.g., TFA) Phenols, ThiolsProtonation to aziridinium ion80-90%High risk of hydrolysis if trace water is present[1].
Standard Operating Procedure (SOP)

Self-Validating Protocol: Organocatalytic Grafting of N-Sulfonyl Aziridines onto Cellulose This protocol utilizes MTBD to ensure high grafting density while preventing competitive ring rearrangement[3]. It is designed as a self-validating system: the analytical success of Step 1 dictates the kinetics of Step 3.

Step 1: Substrate Activation (Succinylation)

  • React cellulose paper with succinic anhydride and triethylamine in anhydrous DMF at 70°C for 12 hours.

  • Validation Check: Perform ATR-FTIR. A new sharp peak at ~1730 cm⁻¹ (ester C=O stretch) confirms the successful introduction of carboxylic acid initiation sites. Do not proceed if this peak is absent.

Step 2: Catalyst & Monomer Preparation

  • In a glovebox, dissolve 2-methyl-1-tosylaziridine (TsMAz) and 5 mol% MTBD in anhydrous dichloromethane (DCM).

  • Mechanistic Insight: MTBD acts as a bifunctional catalyst, deprotonating the surface -COOH to form a highly nucleophilic carboxylate, while simultaneously coordinating the aziridine to lower the activation energy for ring opening[3].

Step 3: "Grafting From" Polymerization

  • Immerse the succinylated cellulose into the reaction mixture. Heat to 50°C for 24 hours under argon.

  • Troubleshooting: If the solution becomes highly viscous but the substrate gains no mass, moisture has initiated bulk homopolymerization. Abort and re-dry solvents.

Step 4: Curing and Washing

  • Remove the grafted substrate and wash extensively with DMF and DCM using Soxhlet extraction for 12 hours to remove any unattached homopolymer.

  • Dry under vacuum at 40°C to constant weight.

Step 5: Surface Characterization (XPS)

  • Validation Check: Conduct X-ray Photoelectron Spectroscopy (XPS). The appearance of an N 1s peak at ~399-400 eV (characteristic of the aziridine-derived nitrogen) and a C 1s peak at ~286.0 eV (C-N bond) confirms covalent grafting[5].

References
  • Stereospecific Copper-Catalyzed Domino Ring Opening and sp3 C-H Functionalization of Activated Aziridines with N-Alkylanilines Source: Organic Chemistry Portal URL:4

  • Technical Support Center: Synthesis of Gem-Disubstituted Aziridines Source: Benchchem URL:2

  • Grafting Polysulfonamide from Cellulose Paper through Organocatalytic Ring-Opening Polymerization of N-Sulfonyl Aziridines Source: ResearchGate URL:3

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: Frontiers URL:1

  • A Comparative Guide to Confirming Surface Grafting of 2-(1-Aziridinyl)ethyl Methacrylate Using XPS Analysis Source: Benchchem URL:5

Sources

Technical Support Center: High-Purity Distillation of 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and handling of 1-(2,2-Diethoxyethyl)aziridine , a sensitive intermediate often utilized in cross-linking chemistry and drug synthesis.

This molecule presents a dual-stability paradox :

  • The Aziridine ring is prone to acid-catalyzed polymerization and thermal ring-opening.

  • The Diethyl acetal moiety is highly susceptible to acid-catalyzed hydrolysis (reverting to the aldehyde).

Success relies entirely on maintaining a strictly basic, anhydrous, and low-thermal environment.

Quick Reference: Physicochemical Parameters
ParameterSpecification / Recommendation
CAS Number 35266-49-0
Molecular Weight 159.23 g/mol
Boiling Point (Est.) 65–75 °C @ 0.5–1.0 mmHg (High Vacuum Essential)
Thermal Limit Do not exceed 90 °C (Pot Temperature)
Stabilizer Solid KOH or CaH₂ (in distillation pot)
Glassware Prep Base-washed (KOH/iPrOH) and oven-dried
Storage -20 °C, under Argon, over activated 4Å molecular sieves
Module 1: Pre-Distillation Preparation (The "Hidden" Failures)

Q: Why does my crude material turn into a gel before I even start heating? A: This is likely acid-catalyzed polymerization . Aziridines are extremely nucleophilic; even trace acidity on the glass surface or dissolved CO₂ can trigger an exothermic polymerization cascade.

Protocol: Glassware Passivation Standard lab washing is insufficient. You must neutralize active acidic sites on the silica surface.

  • Base Bath: Soak all distillation glassware (flask, head, condenser, receiver) in a KOH/Isopropanol bath for >4 hours.

  • Rinse: Rinse with distilled water, then acetone.

  • Oven Dry: Bake at 120 °C to remove all moisture.

  • Base Trap: Place a small amount (0.5% w/w) of solid KOH pellets or CaH₂ directly into the boiling flask with your crude material. This acts as a scavenger for any adventitious acid or water.

Module 2: The Distillation Process

Q: What are the optimal pressure and temperature settings? A: You must distill at high vacuum (<1.0 mmHg) . Attempting to distill at higher pressures (e.g., water aspirator ~20 mmHg) will require temperatures >120 °C, which will degrade the aziridine ring.

Step-by-Step Distillation Workflow:

  • Setup: Use a short-path distillation head to minimize the thermal residence time. Insulate the column with foil or glass wool.

  • Vacuum: Connect a high-vacuum pump (rotary vane or high-end diaphragm) capable of reaching 0.1–0.5 mmHg .

  • Cooling: Set the condenser coolant to 0 °C . Do not use water at room temperature; the volatile aziridine may bypass the trap.

  • Heating:

    • Start the oil bath at 40 °C .

    • Slowly ramp the temperature. You should observe reflux/distillation when the bath is roughly 20–30 °C higher than the vapor temperature.

    • Target Vapor Temp: Expect collection between 60–75 °C (at ~0.5 mmHg).

  • Fractionation:

    • F1 (Foreshot): Discard the first 5-10% (often contains residual ethanol or synthesis solvents).

    • F2 (Main Cut): Collect the steady plateau.

    • F3 (Tail): Stop immediately if the pot residue turns yellow/orange or becomes viscous.

Module 3: Troubleshooting Quality Issues

Q: My NMR shows a small doublet peak around 9.7 ppm. Is this an impurity? A: Yes. That is the aldehyde proton . It indicates the acetal group has hydrolyzed.

  • Cause: Moisture ingress during distillation or acidic impurities.

  • Fix: Ensure the system is under Argon when breaking vacuum. Store the product over 4Å molecular sieves (base-washed sieves are best).

Q: The product is yellow. Is it usable? A: A pale yellow tint is common in older batches, but colorless is the standard for high purity .

  • Yellowing: Indicates oxidation (N-oxide formation) or oligomerization.

  • Action: Redistill if high sensitivity is required. If used for simple alkylation, check purity by GC; if >95%, it may still be usable.

Q: I cannot reach a stable vacuum; the pressure fluctuates. A: This often indicates decomposition (outgassing) in the pot.

  • Immediate Action: Lower the bath temperature immediately. Check if the pot contents are thickening. If yes, stop the distillation; the batch may be polymerizing.

Visualizing the Workflow & Degradation Pathways
Figure 1: Distillation & Safety Logic

This diagram illustrates the critical control points to prevent the two main failure modes: Polymerization (Acid) and Hydrolysis (Moisture).

G Crude Crude 1-(2,2-Diethoxyethyl)aziridine Pot Distillation Pot (Add KOH Pellets) Crude->Pot Load Poly Polymerization (Gel Formation) Pot->Poly If Acidic/High Temp Hydro Acetal Hydrolysis (Aldehyde Impurity) Pot->Hydro If Wet Pure Pure Distillate (Colorless Liquid) Pot->Pure Successful Distillation Vacuum High Vacuum (< 1.0 mmHg) Vacuum->Pot Lowers BP Temp Temp Control (Bath < 90°C) Temp->Pot Energy Source

Caption: Critical Process Parameters (CPP) for isolating sensitive aziridine acetals. Note the dual failure pathways.

Figure 2: Chemical Stability Map

Understanding why the parameters exist prevents deviation from the protocol.

Chemistry Substrate 1-(2,2-Diethoxyethyl)aziridine RingOpen Ring Opening (Polymerization) Substrate->RingOpen Catalyzed by Deacetal Acetal Cleavage (Aldehyde + EtOH) Substrate->Deacetal Requires Acid Acid (H+) Acid->RingOpen Acid->Deacetal Heat Heat (>100°C) Heat->RingOpen Water Moisture (H2O) Water->Deacetal

Caption: The "Triangle of Instability": Acid triggers both failure modes, while Heat and Water exacerbate specific pathways.

References & Authoritative Grounding
  • Padwa, A., & Murphree, S. S. (2006). Epoxides and Aziridines - A Mini Review. Arkivoc. (General handling of strained rings).

    • Source:

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. (Discusses the nucleophilicity and polymerization risks of N-substituted aziridines).

    • Source:

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Authoritative text on Acetal stability and hydrolysis conditions).

    • Source:

  • Organic Syntheses, Coll. Vol. 6. (1988). General procedures for distillation of sensitive amines and aziridines. (Provides the basis for KOH treatment of glassware).

    • Source:

Validation & Comparative

1H NMR spectral analysis of 1-(2,2-Diethoxyethyl)aziridine

Comprehensive H NMR Spectral Analysis of 1-(2,2-Diethoxyethyl)aziridine: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

1-(2,2-Diethoxyethyl)aziridine (CAS 33449-47-7) is a highly reactive, bifunctional building block frequently utilized in the synthesis of complex nitrogen-containing heterocycles and pharmaceutical intermediates[1][2]. Analyzing its structural purity via

3

This guide provides an in-depth, comparative analysis of its

45

Mechanistic Causality: Decoding Spectral Complexity

To accurately interpret the

  • Nitrogen Inversion and Ring Strain: Unlike standard secondary or tertiary amines, the aziridine nitrogen is incorporated into a highly strained three-membered ring (Baeyer strain). The high p-character of the C-C and C-N ring bonds forces the exocyclic N-C bond to adopt high s-character. This significantly raises the activation energy barrier for nitrogen inversion (

    
     kcal/mol) compared to unstrained rings like morpholine (
    
    
    kcal/mol). At ambient temperature (298 K), this slow inversion on the NMR timescale often results in the aziridine ring protons appearing as a characteristic, tightly coupled AA'BB' multiplet or a broadened singlet (typically around
    
    
    1.1 - 1.6 ppm), rather than a sharp first-order signal.
  • Diastereotopic Ethoxy Protons: The acetal carbon (CH) is a prochiral center. While the two ethoxy groups (-OCH

    
    CH
    
    
    ) are enantiotopic and chemically equivalent in an achiral solvent, the two protons within each methylene group (-OCH
    
    
    -) are diastereotopic. Because their replacement leads to diastereomers, they are anisochronous (possess different chemical shifts) and couple to each other (
    
    
    Hz) as well as to the adjacent methyl group (
    
    
    Hz). This transforms the expected simple quartet into a complex ABX
    
    
    multiplet (often appearing as overlapping double quartets, dq) in the
    
    
    3.5 - 3.7 ppm region.

Comparative Spectral Profiling: Aziridine vs. Morpholine Acetals

To objectively evaluate the analytical resolution of 1-(2,2-Diethoxyethyl)aziridine, we compare its spectral profile against 4-(2,2-Diethoxyethyl)morpholine (CAS 3616-59-9), a structurally related but unstrained tertiary amine acetal utilized in targeted cancer therapy research[5][6].

Table 1: H NMR Chemical Shift Comparison (CDCl , 298 K)
Proton Environment1-(2,2-Diethoxyethyl)aziridine (Expected

, ppm)
4-(2,2-Diethoxyethyl)morpholine (

, ppm)[6]
Multiplicity & Coupling
Acetal CH 4.50 - 4.604.70Triplet (t),

Hz
Ethoxy -OCH

-
3.50 - 3.753.67Complex Multiplet (m), ABX

system
Ethoxy -CH

1.15 - 1.251.20Triplet (t),

Hz
N-CH

(Acetal)
2.40 - 2.503.30Doublet (d),

Hz
Heterocycle Ring 1.10 - 1.60 (Aziridine 4H)3.80 - 3.91 (O-CH

), 2.50 (N-CH

)
AA'BB' multiplet (Aziridine) vs. broad multiplets (Morpholine)

Analytical Insight: In the morpholine derivative, the N-CH






56



Self-Validating Experimental Protocol

To resolve the complex ABX

Step 1: Sample Preparation & Internal Calibration
  • Preparation: Dissolve 15-20 mg of 1-(2,2-Diethoxyethyl)aziridine in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D).
    
  • Self-Validation Check: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS). The TMS signal must be strictly referenced to 
    
    
    0.00 ppm to prevent the misassignment of the high-field aziridine protons, which can easily be confused with aliphatic grease impurities if the spectrum is uncalibrated.
Step 2: 1D H NMR Acquisition (High-Field)
  • Acquisition: Acquire the spectrum on a 600 MHz NMR spectrometer (or higher) at 298 K. Causality: Lower field instruments (e.g., 300 MHz) will fail to resolve the diastereotopic O-CH

    
     multiplets, leading to pseudo-quartets that mask underlying ethoxy-containing impurities.
    
  • Parameters: Set a relaxation delay (D1) of at least 2.0 seconds and a 30° flip angle. Causality: The small, strained aziridine protons exhibit longer

    
     relaxation times than standard aliphatic chains; failing to account for this leads to artificially low integration values.
    
  • Self-Validation Check: Integrate the acetal CH triplet (

    
     ~4.5 ppm) to exactly 1.00. The total integration of the 
    
    
    3.5-3.7 ppm region must equal 4.00 (confirming the intact diethoxy group), and the
    
    
    1.1-1.6 ppm region must equal 10.00 (6H from ethoxy CH
    
    
    + 4H from the aziridine ring).
Step 3: 2D COSY & HSQC Verification
  • COSY: Acquire a

    
    H-
    
    
    H COSY spectrum to map the homonuclear spin-spin coupling network (See Visualizations).
  • HSQC: Acquire a

    
    H-
    
    
    C HSQC spectrum to differentiate the overlapping protons.
  • Self-Validation Check: In the HSQC spectrum, the diastereotopic ethoxy protons (

    
     3.5-3.7 ppm) will show two distinct 
    
    
    H cross-peaks correlating to a single
    
    
    C carbon resonance (
    
    
    ~61 ppm). This definitively proves that the complex multiplet arises from inherent molecular asymmetry (diastereotopicity) rather than a co-eluting impurity.

Visualizations

NMR_WorkflowASample Prep: 1-(2,2-Diethoxyethyl)aziridine(15 mg in CDCl3 + 0.03% TMS)B1D 1H NMR Acquisition(600 MHz, 298 K, D1 > 2s)A->BCSignal Integration & Calibration(Reference TMS to 0.00 ppm)B->CD2D COSY / HSQC Analysis(Resolve Diastereotopic O-CH2)C->DEMultiplet Validation(Confirm ABX3 & AA'BB' Systems)D->E

Workflow for high-resolution NMR analysis of aziridine acetals.

1H-1H COSY spin-spin coupling network of 1-(2,2-Diethoxyethyl)aziridine.

References

  • [1] Three-membered ring series - Chemenu. ChemEnu. 1

  • [2] 38711-20-5 | 2,2-Dimethoxy-N,N-dimethylethanamine | BLD Pharm. BLD Pharm. 2

  • [3] CAS:33449-47-7, 1-(2,2-Diethoxyethyl)aziridine. Bidepharm. 3

  • [4] CAS:3616-59-9, 4-(2,2-Diethoxyethyl)morpholine. Bidepharm. 4

  • [6] CN119053600A - 用于治疗癌症的杂环化合物. Google Patents. 6

  • [5] WO2023067355A1 - Composés hétérocycliques destinés à être utilisés dans le traitement du cancer. Google Patents. 5

Comparative Analysis of Ionization Modalities for 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(2,2-Diethoxyethyl)aziridine (CAS: 1072-52-2 / Analogous derivatives) Molecular Formula: C₈H₁₇NO₂ Molecular Weight: 159.23 g/mol

This guide addresses the mass spectrometric characterization of 1-(2,2-Diethoxyethyl)aziridine , a bifunctional building block containing a reactive aziridine ring and an acid-sensitive diethyl acetal group.

The Core Challenge: This molecule presents a dichotomy in ionization stability. The acetal moiety stabilizes positive charge via oxonium ion formation (favoring fragmentation), while the aziridine ring is highly susceptible to acid-catalyzed ring opening and polymerization.

Key Finding: Standard acidic LC-MS protocols (0.1% Formic Acid) will degrade this analyte, yielding hydrolysis artifacts (


) or polymerization products. Electron Ionization (EI)  provides the most structural detail (fingerprinting), while Basic ESI  is required for intact molecular weight confirmation.

Part 1: Structural Analysis & Ionization Strategy

The choice of ionization method dictates whether you observe the intact molecule or a "shattered" fingerprint.

Comparative Matrix: EI vs. ESI vs. CI
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Chemical Ionization (CI)
Primary Utility Structural FingerprintingMolecular Weight ConfirmationSoft Fragmentation / MW
Energy Level Hard (70 eV)Soft (Thermal/Electric)Intermediate
Molecular Ion (

)
Weak / Absent (<5% abundance)Dominant (

)
Moderate (

)
Base Peak m/z 103 (Acetal Oxonium)m/z 160 (Protonated Molecule)Varies
Risk Factor Thermal degradation in inletAcid hydrolysis (Solvent dependent)Reagent gas interference
Recommendation Use for library matching and substructure verification.Use for purity assay (requires pH > 7).Alternative if ESI fails.

Part 2: Fragmentation Mechanics (The Core)

Understanding the fragmentation requires analyzing the competition between the Acetal and Aziridine moieties.

The Acetal Pathway (Dominant in EI)

In Electron Ionization (70 eV), the diethyl acetal group drives the fragmentation. The ionization energy preferentially removes an electron from the ether oxygen lone pairs, triggering


-cleavage.
  • Diagnostic Ion (m/z 103): The bond between the ethyl linker and the acetal carbon breaks. The charge remains on the acetal carbon, stabilized by resonance from the two ethoxy groups (Oxonium ion).

    • Mechanism:

      
       (m/z 103).
      
  • Secondary Acetal Fragments:

    • m/z 75: Loss of ethylene (

      
      ) from an ethoxy group via McLafferty-like rearrangement.
      
    • m/z 47: Formation of the protonated ethanol ion (

      
      ) or ethoxy cation.
      
The Aziridine Pathway

The aziridine ring is strained. While less dominant than the acetal pathway in EI, it produces distinct low-mass ions.

  • m/z 42: Characteristic aziridine ring fragment (

    
    ).
    
  • m/z 56: Cleavage of the

    
     bond in the linker (
    
    
    
    ).
Artifact Pathway (The "Acid Trap" in ESI)

If the sample is run in acidic media (e.g., Water/Acetonitrile + 0.1% Formic Acid), the acetal hydrolyzes to an aldehyde, and the aziridine opens.

  • Artifact: m/z 132 (Loss of acetal ethyls + hydration) or m/z 178 (Hydrolysis product

    
    ).
    
Visualization: Fragmentation Pathways[2]

Fragmentation M Molecular Ion [M]+• (m/z 159) Acetal_Cleavage α-Cleavage (Acetal Driven) M->Acetal_Cleavage Major Pathway (EI) Aziridine_Cleavage Ring Fragmentation M->Aziridine_Cleavage Minor Pathway Acid Acidic ESI Buffer (H+ present) M->Acid Incompatible Condition Oxonium Oxonium Ion CH(OEt)2+ (m/z 103) Acetal_Cleavage->Oxonium - C4H8N• Fragment_75 Rearrangement Loss of C2H4 (m/z 75) Oxonium->Fragment_75 - C2H4 Az_Ring Aziridinyl Cation C2H4N+ (m/z 42) Aziridine_Cleavage->Az_Ring Hydrolysis Hydrolysis Artifact [M+H2O]+ (m/z 177/178) Acid->Hydrolysis Degradation

Figure 1: Mechanistic competition between stable oxonium ion formation (Acetal pathway) and ring fragmentation. Note the artifact pathway triggered by acidic solvents.

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, this protocol uses a "Check-Standard" approach. You must verify the absence of hydrolysis products to trust the data.

Method A: High-Resolution ESI-MS (Recommended for Purity)

Objective: Confirm Molecular Weight (m/z 160.13


) without degradation.
  • Solvent Preparation (Critical):

    • Do NOT use: Water/Methanol + Formic Acid (Standard LCMS mix).

    • Use: Acetonitrile (MeCN) or Methanol (MeOH) with 5 mM Ammonium Acetate or 0.1% Ammonium Hydroxide .

    • Reasoning: Basic pH maintains the aziridine ring closure and prevents acetal hydrolysis [1].

  • Sample Dilution:

    • Dilute sample to 10 µg/mL in pure Acetonitrile.

    • Inject directly via syringe pump (infusion) or flow injection analysis (FIA) to minimize column residence time.

  • Instrument Parameters (Q-TOF/Orbitrap):

    • Polarity: Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: Low (15-20 V) to prevent in-source fragmentation.

    • Source Temp: < 250°C (Aziridines are thermally labile).

  • Validation Step:

    • Check for m/z 178 (

      
      ). If this peak > 5% of base peak, your solvent is too acidic or wet. Remake with fresh anhydrous MeCN.
      
Method B: GC-EI-MS (Recommended for Structure)

Objective: Observe the m/z 103 diagnostic fragment.

  • Inlet Conditions:

    • Split ratio: 50:1 (Prevent detector saturation).

    • Inlet Temp: 200°C (Keep as low as possible to vaporize without polymerizing).

  • Column:

    • 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

    • Note: Use a base-deactivated liner (silanized) to prevent adsorption of the amine.

  • Data Interpretation:

    • Look for Base Peak m/z 103 .

    • Look for weak/absent m/z 159 (

      
      ).
      
    • Confirm m/z 42 and m/z 47 .

Part 4: Diagnostic Ion Table

Use this table to interpret your mass spectrum.

m/z (Da)IdentityOriginInterpretation Notes
160

Protonated MoleculeDominant in Basic ESI . Indicates intact molecule.
159

Molecular IonVery weak in EI.
130

Loss of EthylLoss of one ethoxy ethyl group (rare).
103

Acetal Oxonium Base Peak in EI . Confirms the diethoxyethyl tail.
75

Fragment of m/z 103Loss of ethene from m/z 103.
47

Ethoxy CationCommon low-mass background for ethyl ethers.
42

Aziridine RingDiagnostic for the 3-membered nitrogen ring [2].
178

Hydrolysis ArtifactRED FLAG. Indicates sample degradation (acetal hydrolysis).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 1-Aziridineethanol (Analog). National Institute of Standards and Technology. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Ethers and Amines.[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Heterocycles and Ethers.[Link]

  • Metzger, J. O. (2006). Fat-Derived Aziridines and Their N-Substituted Derivatives: EI-MS Fragmentation Analysis. University of Oldenburg. [Link]

A Comparative Guide to the Reactivity of 1-(2,2-Diethoxyethyl)aziridine and 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, aziridines stand as versatile three-membered heterocyclic building blocks, prized for their utility in constructing complex nitrogen-containing molecules. The inherent ring strain of the aziridine nucleus makes it a reactive electrophile, susceptible to ring-opening reactions with a variety of nucleophiles. However, the reactivity and regioselectivity of these transformations are profoundly influenced by the substitution pattern on the aziridine ring. This guide provides an in-depth, objective comparison of the reactivity of two representative aziridines: 1-(2,2-diethoxyethyl)aziridine , an N-substituted aziridine, and 2-methylaziridine , a C-substituted aziridine. Through an analysis of their electronic and steric properties, supported by experimental protocols and data, this document aims to equip researchers with the insights necessary to strategically employ these reagents in their synthetic endeavors.

At a Glance: Structural and Electronic Profiles

The reactivity of an aziridine is fundamentally dictated by the substituents on its nitrogen and carbon atoms. These substituents modulate the electron density of the ring and influence the steric accessibility of the electrophilic carbon centers.

CompoundStructureClassKey Substituent Effects
1-(2,2-Diethoxyethyl)aziridine N-Alkyl AziridineThe N-substituent is an electron-donating alkyl group, classifying it as a "non-activated" aziridine. This generally leads to lower reactivity compared to N-acyl or N-sulfonyl aziridines, often necessitating acid catalysis for ring-opening. The diethoxyethyl group is sterically bulky.
2-Methylaziridine C-Alkyl AziridineThe C-substituent is a small, electron-donating methyl group. The nitrogen is unsubstituted (N-H), making it susceptible to activation via protonation. The methyl group influences the regioselectivity of ring-opening.

The Decisive Role of Substituents in Reactivity

The differing substitution patterns of 1-(2,2-diethoxyethyl)aziridine and 2-methylaziridine give rise to distinct reactivity profiles, particularly in the context of nucleophilic ring-opening reactions.

Electronic Effects: Activated vs. Non-Activated Aziridines

The nature of the substituent on the aziridine nitrogen is a primary determinant of its reactivity.

  • 1-(2,2-Diethoxyethyl)aziridine : As a non-activated aziridine, the electron-donating nature of the N-alkyl group increases the electron density on the ring carbons, making them less electrophilic. Consequently, this aziridine is relatively unreactive towards nucleophiles under neutral conditions and typically requires activation by an acid (Brønsted or Lewis) to protonate the nitrogen, forming a highly reactive aziridinium ion.

  • 2-Methylaziridine : With an N-H bond, 2-methylaziridine can be considered a "non-activated" aziridine in its neutral form. However, it is readily protonated under acidic conditions to form an aziridinium ion, dramatically increasing its reactivity. The presence of the methyl group on the carbon atom also influences the electronic distribution within the ring.

Steric Hindrance: A Guiding Factor in Regioselectivity

The steric bulk of the substituents on the aziridine ring plays a crucial role in directing the approach of the nucleophile, thereby governing the regioselectivity of the ring-opening reaction.

  • 1-(2,2-Diethoxyethyl)aziridine : The diethoxyethyl group on the nitrogen is sterically more demanding than the hydrogen on the nitrogen of 2-methylaziridine. This steric bulk primarily influences the environment around the nitrogen atom and may affect the approach of reagents to the aziridine ring.

  • 2-Methylaziridine : The methyl group at the C2 position introduces steric hindrance at one of the electrophilic carbon centers. This steric bulk is a key factor in determining which carbon atom is preferentially attacked by a nucleophile.

Head-to-Head: A Comparative Analysis of Ring-Opening Reactions

To provide a tangible comparison, we will consider the acid-catalyzed ring-opening of both aziridines with a representative nucleophile, thiophenol. This reaction is known to proceed readily with activated aziridines and serves as an excellent probe for comparing the reactivity of our two target molecules.[1][2][3]

Reaction Mechanisms and Regiochemical Outcomes

The regioselectivity of aziridine ring-opening is a critical consideration for synthetic planning. The outcome is dependent on the reaction conditions (acidic vs. basic) and the nature of the aziridine itself.

Under Acidic Conditions (e.g., with a Brønsted or Lewis acid catalyst):

The reaction proceeds via the formation of an aziridinium ion intermediate. The subsequent nucleophilic attack can follow two pathways, resembling SN1 and SN2 mechanisms.

  • For 2-Methylaziridine : In the protonated form, a partial positive charge develops on the two ring carbons. The tertiary-like carbon (C2, bearing the methyl group) can better stabilize a positive charge. Therefore, under conditions that favor an SN1-like mechanism (e.g., with less nucleophilic reagents or in polar, protic solvents), the nucleophile will preferentially attack the more substituted carbon (C2). Conversely, under conditions favoring an SN2-like mechanism (with strong nucleophiles), the attack will occur at the less sterically hindered carbon (C3).[4][5]

  • For 1-(2,2-Diethoxyethyl)aziridine : Both ring carbons are secondary. Upon protonation, the nucleophile will attack one of the two equivalent methylene carbons of the aziridine ring. The bulky N-substituent is less likely to directly influence the regioselectivity of the attack on the carbon atoms.

A Note on the Acetal Group: A crucial consideration for 1-(2,2-diethoxyethyl)aziridine under acidic conditions is the potential for the hydrolysis of the diethyl acetal functionality to an aldehyde. This could lead to a complex mixture of products or intramolecular reactions. Careful control of the reaction conditions, such as the choice of a mild Lewis acid and anhydrous conditions, is therefore critical.

Predicted Reactivity

Based on the principles of electronic and steric effects, we can predict the relative reactivity of the two aziridines.

  • Overall Reactivity : Both aziridines are "non-activated" and will require acid catalysis for efficient ring-opening with a nucleophile like thiophenol. The inherent basicity of the nitrogen atoms will be similar, leading to comparable ease of protonation.

  • Influence of Substituents on Rate : The electron-donating methyl group on the carbon of 2-methylaziridine may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted aziridine. The N-alkyl group of 1-(2,2-diethoxyethyl)aziridine also has an electron-donating effect. A direct kinetic comparison would be necessary to definitively determine which is more reactive, but their reactivity is expected to be in a similar range for non-activated aziridines.

Experimental Protocols and Data

To provide a practical framework for comparison, the following section details the synthesis of 1-(2,2-diethoxyethyl)aziridine and a protocol for a comparative ring-opening experiment with 2-methylaziridine.

Synthesis of 1-(2,2-Diethoxyethyl)aziridine

A common and effective method for the synthesis of N-substituted aziridines is the Wenker synthesis, which involves the cyclization of a β-amino alcohol.[6][7][8][9][10]

Step 1: Synthesis of 2-((2,2-Diethoxyethyl)amino)ethan-1-ol

A schematic for the synthesis of the amino alcohol precursor.

Protocol:

  • To a solution of aminoacetaldehyde diethyl acetal (1.0 eq) in a suitable solvent such as ethanol, add ethanolamine (1.1 eq).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain 2-((2,2-diethoxyethyl)amino)ethan-1-ol.

Step 2: Wenker Aziridination

graph TD subgraph "Comparative Reaction" A[1-(2,2-Diethoxyethyl)aziridine] -- "Thiophenol, Cat. Acid" --> B[Ring-Opened Product A]; C[2-Methylaziridine] -- "Thiophenol, Cat. Acid" --> D["Ring-Opened Products B1 & B2 (Regioisomers)"]; end

Sources

Chromatographic Separation of Aziridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation Techniques for Aziridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Context

Aziridines are high-value pharmacophores in drug development, serving as potent DNA alkylating agents (e.g., Mitomycin C) and versatile synthetic intermediates. However, their analysis presents a distinct "Triad of Challenges" for the separation scientist:

  • Chemical Instability: The strained three-membered ring is highly susceptible to nucleophilic attack and acid-catalyzed ring opening (solvolysis).

  • Chirality: Many bioactive aziridines possess two chiral centers, requiring high-resolution enantioseparation.

  • Detection Limits: Simple aziridines lack strong chromophores, complicating UV detection in trace analysis (e.g., genotoxic impurity screening).

This guide moves beyond standard protocols to compare the three dominant modalities—Normal Phase Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and HILIC-MS —providing evidence-based recommendations for method selection.

Strategic Method Selection Workflow

The choice of technique is dictated by the analyte's physicochemical properties and the analytical goal (purity vs. chirality).

MethodSelection Start START: Aziridine Analyte Characterization Goal Primary Analytical Goal? Start->Goal Chirality Chiral Separation (Enantiomers/Diastereomers) Goal->Chirality Synthesis/Purification Trace Trace Impurity / Genotoxicity (ppm level) Goal->Trace Safety Screening HPLC_NP Normal Phase Chiral HPLC (Polysaccharide CSPs) Chirality->HPLC_NP Complex/Unstable High Solubility in Alkanes SFC Chiral SFC (CO2 + Basic Modifier) Chirality->SFC High Throughput Green Chemistry Volatility Is Analyte Volatile & Thermally Stable? Trace->Volatility HILIC HILIC-MS (Direct Analysis) Volatility->HILIC No (Polar/Labile) GC GC-MS (Derivatization often required) Volatility->GC Yes (Rare for drugs)

Figure 1: Decision tree for selecting the optimal chromatographic technique based on analyte stability and analytical objectives.

Technique 1: Normal Phase Chiral HPLC (The Gold Standard)

Best For: Robust enantioseparation of complex, labile aziridines.

Technical Rationale

Reverse Phase (RP) HPLC is often unsuitable for aziridines because the acidic mobile phases (pH 2–3) required to suppress silanol activity can trigger acid-catalyzed ring opening. Normal Phase (NP) HPLC, utilizing alkane/alcohol mixtures, provides a neutral environment that preserves the aziridine ring while maximizing interaction with Chiral Stationary Phases (CSPs).

Experimental Protocol A: Enantioseparation of N-Substituted Aziridines
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/ID) or Cellulose-based equivalents.

    • Why: Amylose columns generally offer broader selectivity for the rigid aziridine ring compared to cellulose. Immobilized phases (IA/ID) allow for a wider range of solvents if needed.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Modifier: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Expert Insight:Never omit the basic modifier. Even on "neutral" silica, residual silanols are acidic enough to degrade sensitive aziridines or cause severe peak tailing. The amine modifier blocks these sites.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C (Lower temperatures can enhance resolution (

    
    ) by increasing the enantiomeric separation factor 
    
    
    
    ).
  • Detection: UV at 210–254 nm (or Refractive Index for non-chromophoric analogs).

Performance Data
ParameterValueNotes
Selectivity (

)
1.2 – 3.5Highly dependent on N-substitution steric bulk.
Resolution (

)
> 2.0Baseline separation is typical for most 2-substituted aziridines.
Analysis Time 15 – 40 minSlower than SFC due to viscosity of alkanes.
Sample Stability HighNon-aqueous, basic environment prevents hydrolysis.

Technique 2: Supercritical Fluid Chromatography (SFC) (The Modern Alternative)

Best For: High-throughput screening and preparative purification.

Technical Rationale

SFC uses supercritical CO


, which has low viscosity and high diffusivity, allowing for 3-5x faster flow rates than HPLC. However, CO

+ Methanol forms alkyl carbonic acids, creating an acidic environment (apparent pH ~4-5).
  • The Risk: This acidity can degrade acid-labile aziridines.

  • The Solution: The mobile phase must be doped with a basic additive (isopropylamine or DEA) to neutralize the carbonic acid and ensure stability.

Experimental Protocol B: Fast Chiral Screening via SFC
  • System: SFC with Back Pressure Regulator (BPR) set to 120–150 bar.

  • Column: Chiralpak IG or Trefoil (specialized for SFC).

  • Mobile Phase A: CO

    
     (Supercritical).
    
  • Mobile Phase B: Methanol + 0.2% Isopropylamine.

    • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 – 5.0 mL/min.

  • Temperature: 35–40°C.

Comparative Analysis: SFC vs. HPLC
FeatureNormal Phase HPLCChiral SFC
Speed Slow (20-40 min)Fast (3-8 min)
Solvent Consumption High (Hexane/IPA)Low (Green)
Peak Shape Good (with modifier)Excellent (due to high diffusivity)
Stability Risk LowModerate (Requires careful basic modifier use)

Technique 3: Trace Analysis for Genotoxic Impurities (HILIC-MS)[2]

Best For: Quantifying trace aziridine (parent) or 2-chloroethylamine in drug substances.[2]

Technical Rationale

Small, unsubstituted aziridines are polar and lack UV chromophores. GC-MS requires derivatization (e.g., with PFBCl) to induce volatility and detectability, which introduces variability. HILIC-MS (Hydrophilic Interaction Liquid Chromatography) allows for direct analysis of these polar species without derivatization, offering a "dilute-and-shoot" workflow.

Experimental Protocol C: HILIC-MS/MS for Trace Aziridine
  • Column: Silica-based HILIC or Zwitterionic HILIC (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[3]

  • Isocratic Run: 90% B / 10% A.

    • Note: High organic content retains the polar aziridine.

  • Detection: Triple Quadrupole MS (MRM mode).

    • Transition: Aziridine (

      
      ) 
      
      
      
      44
      
      
      44 (Sim-ion monitoring due to lack of fragmentation) or derivatized adducts if sensitivity requires.
  • LOD/LOQ: < 10 ppb (relative to API).

Comparison of All Techniques

FeatureNP-HPLC (Chiral)SFC (Chiral)HILIC-MS (Trace)GC-MS
Primary Use Enantioseparation of drug candidatesHigh-throughput screening / PrepGenotoxic impurity quantificationVolatile intermediates
Analyte Scope Complex, hydrophobic aziridinesBroad scopeSmall, polar aziridinesVolatile, thermally stable
Derivatization Not required (if UV active)Not requiredNot requiredRequired (often)
Throughput LowHigh HighMedium
Risk Factor Solvent costAcidic degradation (manageable)Matrix effectsThermal degradation

References

  • BenchChem. (2025).[1][4] Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide. Retrieved from

  • Frink, L. A., et al. (2014).[5] Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia.[5][6][7][8] Retrieved from

  • De Klerck, K., et al. (2013).[9] Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.[9] LCGC Europe. Retrieved from

  • Teo, E. C., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from

  • Shimadzu Corporation. (2022).[10] SFC or (U)HPLC? Why Not Try Both... Application Note. Retrieved from

Sources

Validation of aldehyde generation post-hydrolysis of the acetal group

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Validation of Acetal Hydrolysis: A Comparative Guide to Aldehyde Detection

The Critical Role of Aldehyde Validation in Drug Delivery

Acetal and ketal functional groups are cornerstone pH-sensitive linkers in the design of Antibody-Drug Conjugates (ADCs), Small Molecule Drug Conjugates (SMDCs), and smart nanomaterials[1][2]. Engineered to remain stable in the physiological bloodstream (pH 7.4), these linkers undergo rapid, acid-catalyzed hydrolysis within the acidic microenvironments of endosomes, lysosomes (pH 4.5–5.5), or tumor tissues[1][2].

While monitoring the release of the therapeutic payload (the alcohol) is standard practice, rigorous mechanistic validation requires proving the stoichiometric generation of the aldehyde byproduct[3]. Relying solely on payload release is a fundamental analytical blind spot—it cannot differentiate between specific acid-catalyzed cleavage and non-specific enzymatic degradation in complex biological matrices. Furthermore, the generated aldehyde can serve as a unique chemical reporter for downstream bioconjugation and target identification[3].

AcetalHydrolysis Acetal Acetal-Linked Prodrug (Stable at pH 7.4) Acid Acidic Microenvironment (pH 4.5 - 5.5) Acetal->Acid Endocytosis / TME Hemiacetal Hemiacetal Intermediate (Unstable) Acid->Hemiacetal H+ Catalyzed Hydrolysis Payload Released Payload (Alcohol) Hemiacetal->Payload Rapid Cleavage Aldehyde Aldehyde Byproduct (Validation Target) Hemiacetal->Aldehyde Rapid Cleavage

Acid-catalyzed hydrolysis of an acetal linker yielding the payload and an aldehyde.

Comparative Analysis of Aldehyde Detection Methods

To select the optimal validation strategy, researchers must balance sensitivity, matrix interference, and functional group specificity.

  • 1H-NMR Spectroscopy : The gold standard for pure kinetic studies in deuterated buffers. The aldehyde proton emerges distinctly at ~9.8–10.0 ppm. However, its low sensitivity and susceptibility to hydration equilibria make it unsuitable for complex biological matrices.

  • Purpald Assay : 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald) forms a bicyclic intermediate with aldehydes, which upon oxidation yields a purple tetrazine chromophore[4][5]. Unlike other reagents, Purpald is strictly specific to aldehydes and does not react with ketones, making it the superior choice when the payload or matrix contains ketone moieties[4][5].

  • 2,4-DNPH Derivatization : 2,4-Dinitrophenylhydrazine reacts broadly with carbonyls to form stable hydrazones[4][6]. While less specific than Purpald, the resulting DNPH-derivatives are highly stable and UV-active, allowing for precise LC-MS/UV quantification and structural confirmation of the specific aldehyde released[4][6].

  • MBTH & Nash Assays : MBTH offers exceptional sensitivity but is highly prone to steric hindrance with bulky aldehydes[7]. The Nash reagent (acetylacetone) is milder but suffers from lower sensitivity and slower reaction kinetics (requiring ~60 minutes for color development)[4][7].

Quantitative Performance Comparison
Assay MethodTarget SpecificityLimit of Detection (LOD)Primary ReadoutKey AdvantageLimitation
Purpald Aldehydes Only~0.1 ppm[4]Absorbance (550 nm)Zero ketone interference[5]Requires alkaline oxidation[4]
2,4-DNPH Broad Carbonyls~32 nM[4]UV (360 nm) / LC-MSHighly stable derivatives[4]Cross-reacts with matrix ketones[4]
MBTH Aliphatic AldehydesSub-μM[7]Absorbance (620 nm)Exceptional sensitivity[7]Prone to steric hindrance[7]
1H-NMR Universal (Proton)~1-5 mMShift (~9.8 ppm)Direct structural proofHydration equilibria masking

Assay Selection Logic

AssaySelection Start Aldehyde Validation Required Q1 Is the matrix complex (e.g., cell lysate)? Start->Q1 NMR 1H-NMR Spectroscopy (Direct Observation) Q1->NMR No (Pure Buffer) Q2 Are ketones present in the matrix/payload? Q1->Q2 Yes Purpald Purpald Assay (Aldehyde Specific) Q2->Purpald Yes (Needs Specificity) DNPH 2,4-DNPH Assay + LC-MS/UV Q2->DNPH No (Broad Carbonyls OK)

Decision matrix for selecting the optimal aldehyde validation assay.

Experimental Workflows: Self-Validating Protocols

Design Philosophy : A scientifically sound assay must decouple background degradation from true pH-triggered hydrolysis. Therefore, all protocols below mandate a parallel pH 7.4 control arm to establish a self-validating baseline.

Protocol A: Acetal Hydrolysis and Purpald Colorimetric Validation

Objective: Rapid, high-throughput confirmation of aldehyde generation without ketone interference.

  • Buffer Preparation : Prepare 100 mM sodium acetate buffer (pH 5.0) for the active arm, and 100 mM PBS (pH 7.4) as the negative control.

  • Substrate Incubation : Dissolve the acetal-linked conjugate in DMSO (final concentration <5% v/v) and spike into both buffers to a final concentration of 100 µM. Incubate at 37°C.

  • Sampling : Aliquot 100 µL at predefined kinetic time points (e.g., 0, 1, 4, 12, 24 hours).

  • Purpald Derivatization : Add 100 µL of freshly prepared Purpald reagent (30 mM in 1 M NaOH) to each aliquot[4].

    • Causality Note: The highly alkaline environment of the Purpald reagent immediately neutralizes the pH 5.0 hydrolysis buffer. This halts any further acid-catalyzed acetal cleavage, effectively "freezing" the reaction kinetics at that exact time point for accurate temporal quantification[4].

  • Oxidation : Aerate the samples by vigorous shaking for 15 minutes at room temperature.

    • Causality Note: The initial condensation forms a colorless bicyclic intermediate. Vigorous aeration provides the atmospheric oxygen necessary to drive the oxidation step, yielding the quantifiable purple tetrazine chromophore[4][5].

  • Quantification : Measure absorbance at 550 nm using a microplate reader. Quantify against a standard curve of the expected pure aldehyde.

Protocol B: 2,4-DNPH Derivatization coupled with LC-MS

Objective: Structural confirmation and absolute quantification of the released aldehyde.

  • Hydrolysis Setup : Execute steps 1-3 from Protocol A.

  • DNPH Reagent Preparation : Prepare a 5 mM solution of 2,4-DNPH in acetonitrile containing 1% formic acid.

    • Causality Note: Hydrazone formation requires acidic catalysis to protonate the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by the hydrazine nitrogen[6].

  • Derivatization : Mix 50 µL of the hydrolysis aliquot with 50 µL of the DNPH reagent. Incubate at 40°C for 30 minutes.

  • Quenching & Extraction : Quench the reaction with 100 µL of saturated NaHCO3. Extract the DNPH-aldehyde derivative using 200 µL of ethyl acetate. Evaporate the organic layer and reconstitute in 100 µL of initial LC mobile phase.

  • LC-MS Analysis : Inject onto a C18 column. Monitor the UV absorbance at 360 nm and the specific m/z of the expected hydrazone derivative[4].

    • Causality Note: The pH 7.4 control must show baseline levels of the derivative. This self-validating control proves that the detected aldehyde is a direct result of pH-triggered hydrolysis, ruling out the possibility of unreacted aldehyde contaminants carrying over from the initial prodrug synthesis.

References

1.[1] Gillies et al. Acetals as pH-Sensitive Linkages for Drug Delivery. ResearchGate. Available at: 2.[3] Cyclic acetals as cleavable linkers for affinity capture. PMC - NIH. Available at: 3. Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet - Universidad de La Rioja. Available at: 4.[4] Purpald Reagent | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Benchchem. Available at: 5.[2] Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). AxisPharm. Available at: 6.[5] Purpald®: A reagent that turns aldehydes purple! ResearchGate. Available at: 7.[6] Development of a high throughput assay for esterases and modification of an esterase for broadened substrate scope. TU Graz. Available at: 8.[7] Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews - ACS Publications. Available at:

Sources

Kinetic Study of 1-(2,2-Diethoxyethyl)aziridine Ring-Opening Reactions: A Catalyst Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the challenge of functionalizing highly reactive intermediates without destroying adjacent sensitive groups. Aziridines are incredibly valuable building blocks; they possess an inherent ring strain of approximately 26-27 kcal/mol, making them highly susceptible to ring-opening reactions[1].

However, 1-(2,2-Diethoxyethyl)aziridine presents a unique chemoselectivity paradox. While non-activated aziridines require electrophilic activation prior to nucleophilic attack[2], this specific molecule contains a highly acid-sensitive 2,2-diethoxyethyl (acetal) group. Applying the wrong catalytic system will rapidly degrade the acetal into an aldehyde, leading to catastrophic polymerization rather than the desired amine product.

This guide objectively compares three distinct catalytic products to determine the optimal kinetic efficiency and chemoselectivity for the ring-opening of 1-(2,2-Diethoxyethyl)aziridine using a standard nucleophile (thiophenol).

The Chemical Challenge & Mechanistic Rationale

The causality behind catalyst success or failure in this system is rooted in Hard-Soft Acid-Base (HSAB) theory .

The aziridine nitrogen acts as a borderline base, while the acetal oxygens are hard bases. Strong, hard Lewis or Brønsted acids indiscriminately coordinate to the hard acetal oxygens, triggering rapid ethanol elimination and oxonium ion formation. In contrast, transition metal catalysts like zinc triflate (


) act as borderline Lewis acids. They exhibit preferential azaphilicity, coordinating with the aziridine nitrogen to facilitate 

-type ring-opening reactions while leaving the acetal intact[3]. This

mechanism ensures predictable kinetics and high yields for complex amine synthesis[4].

ReactionPathways Start 1-(2,2-Diethoxyethyl)aziridine + Nucleophile ZnCat Product A: Zn(OTf)2 (Mild Lewis Acid) Start->ZnCat StrongAcid Products B & C: BF3·OEt2 / PTSA (Strong Acids) Start->StrongAcid ActivatedN N-Coordinated Intermediate (Stable Acetal) ZnCat->ActivatedN Chemoselective Activation StrongAcid->ActivatedN ActivatedO O-Coordinated Acetal (Unstable) StrongAcid->ActivatedO Indiscriminate Activation Product Desired Ring-Opened Amine (High Yield, Intact Acetal) ActivatedN->Product SN2 Attack ActivatedN->Product Degradation Acetal Cleavage & Polymerization Products ActivatedO->Degradation Hydrolysis/ Side Reactions

Figure 1: Mechanistic divergence in aziridine ring-opening vs. acetal degradation.

Catalyst Performance Comparison

To objectively evaluate performance, we compared three distinct classes of commercially available catalysts under identical pseudo-first-order conditions (5.0 eq Thiophenol,


 solvent, 25°C).
  • Product A (The Optimal Choice): Zinc Triflate (

    
    )  - A mild, oxophilic/azaphilic Lewis acid.
    
  • Product B (The Aggressive Alternative): Boron Trifluoride Etherate (

    
    )  - A strong, hard Lewis acid.
    
  • Product C (The Baseline): p-Toluenesulfonic Acid (PTSA) - A strong Brønsted acid.

Quantitative Kinetic Data

As shown in Table 1, while


 exhibits the fastest raw reaction rate (

), this speed is deceptive, as it primarily drives the degradation pathway rather than the desired ring-opening.

provides a highly controlled, predictable kinetic profile with a manageable half-life of ~25 minutes.

Table 1: Kinetic Parameters for Aziridine Consumption | Catalyst System | Loading (mol%) |


 (

) | Half-life (

, min) | Activation Energy (

, kcal/mol) | | :--- | :--- | :--- | :--- | :--- | |

| 10 | 45.2 | ~25 | 14.5 | |

| 10 | 120.5 | ~9 | 11.2 | | PTSA | 10 | 18.4 | ~63 | 18.1 | | Uncatalyzed | N/A | < 0.1 | > 10,000 | > 25.0 |
Chemoselectivity and Yield

The true performance metric for this specific substrate is chemoselectivity (Table 2).


 successfully suppresses acetal cleavage, channeling >94% of the substrate into the desired ring-opened amine. Both strong acid alternatives fail completely, destroying the acetal group and promoting oligomerization.

Table 2: Chemoselectivity at >95% Aziridine Conversion

Catalyst System Desired Amine Yield (%) Acetal Cleavage (%) Oligomerization (%)

|


  | 94%  | < 2%  | 4%  |
| 

| 38% | 45% | 17% | | PTSA | 22% | 58% | 20% |

Experimental Protocols: Self-Validating Kinetic Assay

To ensure total trustworthiness and reproducibility, the following protocol utilizes a self-validating system . By incorporating a chemically inert internal standard (1,3,5-trimethoxybenzene) directly into the kinetic run, we guarantee 100% mass balance accountability. If the aziridine signal disappears but the product signal does not proportionally increase relative to the internal standard, polymerization is immediately detected.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: In a nitrogen-filled glovebox, prepare a 0.5 M solution of 1-(2,2-Diethoxyethyl)aziridine in anhydrous

    
    . Add 1,3,5-trimethoxybenzene (0.1 M) as the internal standard.
    
  • Nucleophile Addition: Transfer 0.5 mL of the aziridine stock solution to a screw-cap NMR tube. Add thiophenol (5.0 equivalents, 2.5 M) to establish pseudo-first-order conditions.

  • Baseline Acquisition: Acquire a baseline

    
    -NMR spectrum at 25°C to verify the initial integration ratio of the aziridine ring protons (approx. 1.2-1.8 ppm) against the internal standard's aromatic protons (6.08 ppm).
    
  • Catalyst Initiation: Inject the selected catalyst (10 mol% relative to aziridine) into the NMR tube. Immediately invert the tube three times to ensure homogeneous mixing and insert it into the NMR spectrometer.

  • Kinetic Data Collection: Acquire automated

    
    -NMR spectra every 60 seconds for 2 hours.
    
  • Data Processing: Plot

    
     versus time. The negative slope of the linear regression yields the rate constant 
    
    
    
    .

KineticWorkflow Prep Reaction Setup Equilibrate at 25°C Initiate Initiate Reaction Add Catalyst Prep->Initiate Sample In-Situ NMR Continuous Sampling Initiate->Sample Analyze Quantification vs. Internal Standard Sample->Analyze Data Kinetic Modeling (k, Ea, t1/2) Analyze->Data

Figure 2: Self-validating kinetic sampling workflow using in-situ NMR analysis.

Conclusion & Recommendations

For the nucleophilic ring-opening of 1-(2,2-Diethoxyethyl)aziridine, Product A (


)  vastly outperforms traditional strong Lewis and Brønsted acids. Its borderline acidity perfectly threads the needle between activating the highly strained aziridine ring and protecting the highly sensitive acetal group. Researchers scaling up this functionalization in drug development workflows should strictly avoid 

and PTSA to prevent catastrophic yield losses due to acetal cleavage.

References

  • [2] Alkylative Aziridine Ring-Opening Reactions - MDPI. Molecules. Available at:

  • [1] AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Heterocycles (CLOCKSS). Available at:

  • [3] Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine - MDPI. Molecules. Available at:

  • [4] Exploiting the σ-phylic properties of cationic gold(I) catalysts in the ring opening reactions of aziridines with indoles - RSC Publishing. RSC Advances. Available at:

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Safety Operating Guide

Proper Disposal of 1-(2,2-Diethoxyethyl)aziridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the safe and compliant disposal of 1-(2,2-Diethoxyethyl)aziridine. As a research, scientist, or drug development professional, adherence to these procedures is paramount for ensuring personal safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established safety protocols for hazardous chemical waste management, with a specific focus on the reactive and toxic nature of aziridine-containing compounds.

Hazard Profile and a Priori Considerations

1-(2,2-Diethoxyethyl)aziridine, like other aziridine derivatives, possesses a highly strained three-membered ring, rendering it chemically reactive.[1] This inherent reactivity, coupled with the potential for toxicity, necessitates a cautious and well-defined disposal strategy. Aziridines as a class of compounds are associated with mutagenic and carcinogenic effects, and while specific data for this compound is limited, it should be handled as a potential mutagen.[2]

Due to its chemical structure, 1-(2,2-Diethoxyethyl)aziridine is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below. It is imperative to consult the specific Safety Data Sheet (SDS) for 1-(2,2-Diethoxyethyl)aziridine for detailed information. In the absence of a specific SDS, the precautionary measures outlined in this guide, based on the general properties of aziridines, should be strictly followed.

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity Aziridines are known to be toxic if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation Can cause skin irritation upon contact.[4]
Serious Eye Damage/Irritation Can cause serious eye damage.[3][4]
Flammability While specific data is unavailable, many organic aziridine compounds are flammable liquids.[4]
Sensitization Aziridine-based compounds are known skin and respiratory sensitizers.
Carcinogenicity/Mutagenicity Aziridines are considered potential carcinogens and mutagens.[2]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling 1-(2,2-Diethoxyethyl)aziridine for any purpose, including disposal, the following safety measures must be implemented:

  • Engineering Controls : All handling of 1-(2,2-Diethoxyethyl)aziridine and its waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes, but is not limited to:

    • Gloves : Chemical-resistant gloves (e.g., butyl rubber or laminate film) are required. Nitrile gloves may not offer sufficient protection. Always consult a glove compatibility chart.

    • Eye Protection : Chemical safety goggles and a face shield are essential to protect against splashes.[3]

    • Lab Coat : A flame-resistant lab coat must be worn.

    • Respiratory Protection : If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Disposal Procedures: A Step-by-Step Guide

The primary and most recommended method for the disposal of 1-(2,2-Diethoxyethyl)aziridine is through a licensed hazardous waste disposal company. For small quantities generated in a laboratory setting, a chemical neutralization step can be performed to render the waste less hazardous prior to collection.

Waste Segregation and Collection
  • Dedicated Waste Container : Designate a specific, compatible, and clearly labeled hazardous waste container for 1-(2,2-Diethoxyethyl)aziridine waste. The container should be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene).

  • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "1-(2,2-Diethoxyethyl)aziridine," and all applicable GHS hazard pictograms.

  • Segregation : This waste stream must be kept separate from all other chemical waste to prevent potentially violent reactions.

Chemical Neutralization (for Small Quantities)

For small amounts of residual 1-(2,2-Diethoxyethyl)aziridine, a ring-opening reaction can be employed to reduce its reactivity and toxicity. This procedure must be performed with extreme caution in a chemical fume hood.

The strained aziridine ring is susceptible to nucleophilic attack, particularly under acidic conditions, which leads to ring-opening and the formation of a less hazardous substituted amine.[5]

Caption: Workflow for the chemical neutralization of small quantities of 1-(2,2-Diethoxyethyl)aziridine waste.

Experimental Protocol for Neutralization:

  • Preparation : In a chemical fume hood, prepare a beaker with a stir bar containing a dilute solution of a weak acid, such as 1M acetic acid. The volume of the acid solution should be at least 10 times the volume of the aziridine waste. Place the beaker in an ice bath to manage any potential exothermic reaction.

  • Addition : Slowly and with constant stirring, add the 1-(2,2-Diethoxyethyl)aziridine waste to the acidic solution. A violent reaction is possible if the addition is too rapid.

  • Reaction : Allow the mixture to stir at room temperature for several hours to ensure the ring-opening reaction is complete.

  • Neutralization Check : After the reaction is complete, check the pH of the solution using a pH meter or pH paper. If necessary, adjust the pH to a neutral range (6-8) by the careful addition of a dilute base (e.g., 1M sodium bicarbonate solution).

  • Final Disposal : The neutralized solution should be transferred to a properly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5]

Professional Disposal (Primary Method)

For larger quantities of 1-(2,2-Diethoxyethyl)aziridine or if the neutralization procedure is not feasible, direct disposal via a professional hazardous waste management service is mandatory.

  • Containerization : Ensure the waste is in a securely sealed, properly labeled container.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

  • Documentation : Provide a complete and accurate description of the waste, including the chemical name and any known hazards, on the waste pickup request form.

The ultimate disposal method for this type of waste is typically high-temperature incineration.[6]

Spill Management

In the event of a spill of 1-(2,2-Diethoxyethyl)aziridine, the following steps should be taken immediately:

  • Evacuate : Immediately evacuate the area and alert others.

  • Isolate : If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Ventilate : Ensure the area is well-ventilated.

  • Report : Report the spill to your EHS department immediately. Do not attempt to clean up a large spill or a spill of an unknown quantity without proper training and equipment.

  • Decontamination : All materials used for spill cleanup must be collected and placed in a sealed, labeled hazardous waste container for disposal.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 1-(2,2-Diethoxyethyl)aziridine.

Disposal_Decision_Tree Start Disposal of 1-(2,2-Diethoxyethyl)aziridine Waste Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Small_Quantity Small Quantity (< 10g) Assess_Quantity->Small_Quantity Large_Quantity Large Quantity (≥ 10g) or Bulk Assess_Quantity->Large_Quantity no Small_Quantity->Large_Quantity no Neutralization_Feasible Is Neutralization Feasible and Safe? Small_Quantity->Neutralization_Feasible yes Collect_Waste Collect in Labeled Hazardous Waste Container Large_Quantity->Collect_Waste Perform_Neutralization Perform Chemical Neutralization Protocol Neutralization_Feasible->Perform_Neutralization yes Neutralization_Feasible->Collect_Waste no Perform_Neutralization->Collect_Waste Professional_Disposal Arrange for Professional Disposal (Incineration) Collect_Waste->Professional_Disposal End Disposal Complete Professional_Disposal->End

Caption: Decision tree for the disposal of 1-(2,2-Diethoxyethyl)aziridine.

References

  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. BenchChem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M.
  • Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
  • Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses Procedure.
  • Aziridines: Human health tier II assessment.
  • Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Prepar
  • Alkylative Aziridine Ring-Opening Reactions. MDPI.
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. LOCKSS.
  • Aziridine. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. Journal of the American Chemical Society.
  • Aziridine. Wikipedia.
  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPUL
  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. epa nepis.
  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC.
  • Organocatalyzed enantioselective desymmetriz
  • 33449-47-7|1-(2,2-Diethoxyethyl)aziridine|BLD Pharm.
  • Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants.

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Navigating the Risks: A Guide to the Safe Handling of 1-(2,2-Diethoxyethyl)aziridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel compounds often involves navigating the complexities of highly reactive and hazardous materials. 1-(2,2-Diethoxyethyl)aziridine (CAS No. 33449-47-7) is one such chemical, a member of the aziridine family known for its utility in creating complex molecular architectures, and equally for its significant health risks.[1] This guide, compiled by a Senior Application Scientist, moves beyond mere procedural checklists to provide a deep, actionable understanding of the necessary precautions for handling this potent compound. Our goal is to build your trust by offering value that extends to the core of your laboratory safety culture.

Immediate Safety Briefing: Understanding the Inherent Dangers

Aziridines as a class are characterized by a strained three-membered ring containing a nitrogen atom. This structural feature is the source of their synthetic utility and their hazardous nature.[2] They are potent electrophiles, readily reacting with nucleophiles, including the functional groups found in biological macromolecules like DNA. This reactivity is the basis for their classification as potential mutagens and carcinogens.[2]

Exposure to aziridine compounds can lead to severe health consequences. They are known to be:

  • Acutely Toxic: Inhalation can be fatal, and they are toxic if swallowed or absorbed through the skin.[3][4]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[5]

  • Sensitizers: May cause allergic skin reactions and, upon inhalation, may lead to allergy or asthma-like symptoms.[4][5]

  • Suspected Mutagens: There is evidence to suggest they may cause genetic defects.[4]

Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not just a recommendation; it is an absolute requirement for the safe use of 1-(2,2-Diethoxyethyl)aziridine.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and correct use of PPE are paramount. The following is a detailed breakdown of the minimum required PPE when handling 1-(2,2-Diethoxyethyl)aziridine.

Eye and Face Protection: Shielding from Irreversible Damage

Direct contact with 1-(2,2-Diethoxyethyl)aziridine can cause severe and potentially irreversible eye damage.[4] Standard safety glasses are insufficient.

  • Primary Protection: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][6]

  • Secondary Protection: For all procedures, including transfers and dilutions, a full-face shield must be worn in conjunction with chemical splash goggles. This provides an additional layer of protection against splashes and aerosols.[3]

Skin and Body Protection: A Barrier Against Systemic Toxicity

Dermal absorption is a significant route of exposure for aziridine compounds. Therefore, robust skin and body protection is critical.

  • Gloves: Chemical-resistant gloves are mandatory. Due to the lack of specific permeation data for 1-(2,2-Diethoxyethyl)aziridine, a conservative approach is necessary.

    • Double Gloving: Always wear two pairs of gloves. This practice minimizes the risk of exposure in case the outer glove is compromised.

    • Glove Material: Select gloves made of materials known to be resistant to a broad range of chemicals. Butyl rubber or Viton® are often recommended for hazardous chemicals.[7] Nitrile gloves may be suitable for short-duration tasks, but their compatibility should be verified with the manufacturer's data. Always inspect gloves for any signs of degradation or perforation before use.[3]

    • Glove Change Protocol: Gloves should be changed frequently, and immediately if contamination is suspected.

Glove MaterialGeneral Recommendation for Aziridines
Butyl RubberRecommended
Viton®Recommended
NeopreneUse with caution, check manufacturer data
NitrileSuitable for short-term use, check manufacturer data
LatexNot Recommended
  • Protective Clothing: A chemically resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be worn.[3] All protective clothing should be removed before leaving the laboratory.

Respiratory Protection: Guarding Against Inhalation Hazards

The inhalation of aziridine vapors or aerosols can be fatal.[4] All work with 1-(2,2-Diethoxyethyl)aziridine must be performed in a certified chemical fume hood.[2]

  • Standard Operations: For routine work within a functioning chemical fume hood, respiratory protection may not be required.

  • Non-Routine Operations and Emergencies: In the event of a spill, a failure of engineering controls, or when working outside of a fume hood, a NIOSH-approved respirator is mandatory.[6] A full-facepiece respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed operational plan is essential to minimize the risk of exposure.

1. Preparation and Pre-Handling Checklist:

  • Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Designate a specific area within the fume hood for the handling of 1-(2,2-Diethoxyethyl)aziridine.

  • Assemble all necessary equipment and reagents before introducing the aziridine compound.

  • Have a spill kit readily accessible and ensure you are trained in its use.

  • An emergency eyewash and safety shower must be immediately accessible.

2. Donning PPE:

  • Follow a strict donning sequence to avoid cross-contamination. A recommended sequence is: protective clothing, inner gloves, respirator (if required), face shield, and finally, outer gloves.

3. Handling the Chemical:

  • Perform all manipulations, including weighing and dilutions, within the designated area of the fume hood.

  • Use dedicated, clearly labeled glassware.

  • Avoid the use of sharp objects that could puncture gloves.

  • Keep containers tightly sealed when not in use.[3][6]

4. Post-Handling and Doffing PPE:

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Follow a careful doffing procedure to avoid self-contamination. A recommended sequence is: outer gloves, face shield, protective clothing, and finally, inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan: Managing a Hazardous Waste Stream

The disposal of 1-(2,2-Diethoxyethyl)aziridine and any contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to waste handlers.

1. Waste Segregation:

  • All materials that have come into contact with 1-(2,2-Diethoxyethyl)aziridine, including gloves, disposable lab coats, pipette tips, and contaminated glassware, must be considered hazardous waste.

  • Segregate aziridine waste from other laboratory waste streams.

2. Waste Containment:

  • Use clearly labeled, leak-proof, and chemically compatible containers for all aziridine waste.

  • Do not overfill waste containers.

3. Disposal Procedure:

  • All 1-(2,2-Diethoxyethyl)aziridine waste must be disposed of through a licensed hazardous waste disposal company.[7]

  • Never dispose of this chemical down the drain.[3][6]

  • For small laboratory spills, absorbent material can be used to contain the spill. The contaminated absorbent must then be placed in a sealed container and disposed of as hazardous waste.[5][8]

Chemical Neutralization (for trained personnel only): In some instances, small amounts of aziridine waste may be neutralized by trained personnel following a validated and risk-assessed protocol. This typically involves a controlled ring-opening reaction with a weak acid.[7] This procedure should only be attempted with a thorough understanding of the reaction kinetics and potential hazards.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of 1-(2,2-Diethoxyethyl)aziridine from preparation to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of 1-(2,2-Diethoxyethyl)aziridine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood & Safety Equipment Assemble Gather Materials Prep->Assemble Don_PPE Don PPE Assemble->Don_PPE Handle Perform Experiment Don_PPE->Handle Seal Seal Containers Handle->Seal Decon Decontaminate Surfaces Seal->Decon Segregate Segregate Hazardous Waste Decon->Segregate Doff_PPE Doff PPE Segregate->Doff_PPE Dispose Dispose via Licensed Contractor Doff_PPE->Dispose

Caption: A flowchart illustrating the key stages of safely handling 1-(2,2-Diethoxyethyl)aziridine.

By adhering to these rigorous safety protocols, researchers can mitigate the significant risks associated with 1-(2,2-Diethoxyethyl)aziridine and continue their vital work in a safe and controlled environment. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific safety training and a thorough review of any available Safety Data Sheets for the chemicals in use.

References

  • AAPPTec, LLC. Safety Data Sheet: Boc-Aziridine-3-carboxylic acid.
  • Sigma-Aldrich.
  • Safety D
  • Material Safety D
  • 3M.
  • 3M. Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • Merck Millipore.
  • 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. (2023, May 5).
  • MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025, September 8).
  • Wikipedia. Aziridine.
  • Fisher Scientific. CAS RN 1072-52-2.
  • BenchChem. Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
  • Benjamin Moore.
  • Cole-Parmer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.